Desethyl chloroquine diphosphate
Description
The exact mass of the compound this compound is 487.1040165 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKNKEKUPZTKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678694 | |
| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247912-76-1 | |
| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Desethylchloroquine Diphosphate in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylchloroquine (DEC) is the primary active metabolite of the widely known antimalarial drug, chloroquine (CQ). As such, its mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite, is of significant interest, particularly in the context of chloroquine resistance. This technical guide provides a detailed overview of the core mechanism of action of desethylchloroquine diphosphate, drawing on established principles from its parent compound, chloroquine, and available comparative data. The guide delves into its primary molecular target, the inhibition of hemozoin formation within the parasite's digestive vacuole, and its interaction with the P. falciparum chloroquine resistance transporter (PfCRT). Quantitative data on its antiplasmodial activity are presented, alongside detailed experimental protocols for key assays. Visual diagrams are provided to illustrate the core mechanisms and experimental workflows.
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The primary mechanism of action of desethylchloroquine, much like chloroquine, is the disruption of the detoxification of heme within the digestive vacuole (DV) of Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin to acquire essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by biocrystallization into an inert, insoluble polymer called hemozoin.
Desethylchloroquine, being a weak base, accumulates to high concentrations in the acidic environment of the digestive vacuole. Here, it is believed to bind to heme molecules, preventing their incorporation into the growing hemozoin crystal. This inhibition of hemozoin formation leads to the accumulation of toxic free heme, which in turn causes oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.
Caption: Role of PfCRT in Desethylchloroquine Efflux
Quantitative Data
The following table summarizes the available quantitative data on the in vitro antiplasmodial activity of desethylchloroquine compared to chloroquine.
| Compound | P. falciparum Strain | IC50 (ng/mL) | Fold Difference (DEC vs. CQ) | Reference |
| Desethylchloroquine | Vietnam Smith (CQ-Resistant) | ~3x higher than CQ | 3 | [1] |
| Chloroquine | Vietnam Smith (CQ-Resistant) | - | - | [1] |
| Desethylchloroquine | Camp (CQ-Sensitive) | Nearly equivalent to CQ | ~1 | [1] |
| Chloroquine | Camp (CQ-Sensitive) | - | - | [1] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted for determining the 50% inhibitory concentration (IC50) of desethylchloroquine diphosphate against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Desethylchloroquine diphosphate stock solution (in sterile water or DMSO)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of desethylchloroquine diphosphate in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (1-2% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: In Vitro Antiplasmodial Activity Assay Workflow
β-Hematin (Hemozoin) Inhibition Assay
This cell-free assay measures the ability of desethylchloroquine diphosphate to inhibit the formation of β-hematin.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (0.5 M, pH 4.8)
-
Desethylchloroquine diphosphate stock solution (in DMSO)
-
96-well microtiter plates
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Add the sodium acetate buffer to the wells of a 96-well plate.
-
Add the desethylchloroquine diphosphate solution at various concentrations to the wells. Include a drug-free control.
-
Initiate the reaction by adding a solution of hemin chloride (dissolved in DMSO and diluted in the acetate buffer).
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant and wash the pellet with DMSO to remove unreacted heme.
-
Dissolve the β-hematin pellet in a known volume of NaOH or another suitable solvent.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition and the IC50 value.
Conclusion
Desethylchloroquine diphosphate, the major active metabolite of chloroquine, exerts its antiplasmodial effect primarily by inhibiting hemozoin formation in the digestive vacuole of Plasmodium falciparum. Its mechanism of action is largely analogous to that of its parent compound. While effective against chloroquine-sensitive strains, its activity is diminished in resistant parasites due to efflux from the digestive vacuole by the mutant PfCRT transporter. Further quantitative studies are required to fully elucidate the specific binding kinetics of desethylchloroquine with heme and PfCRT, which would provide a more complete understanding of its role in both the therapeutic action and the resistance mechanisms of 4-aminoquinoline antimalarials.
References
Desethyl chloroquine diphosphate as a primary metabolite of chloroquine
Desethylchloroquine Diphosphate: A Primary Metabolite of Chloroquine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chloroquine (CQ), a 4-aminoquinoline compound, has long been a cornerstone in the treatment and prophylaxis of malaria and is also utilized for its anti-inflammatory properties in autoimmune diseases. Its clinical efficacy and pharmacokinetic profile are significantly influenced by its metabolism, which primarily occurs in the liver. The principal metabolic pathway is N-dealkylation, leading to the formation of the pharmacologically active primary metabolite, desethylchloroquine (DCQ).[1][2] This technical guide provides a comprehensive overview of desethylchloroquine, focusing on its formation, pharmacokinetic and pharmacodynamic properties, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimalarial drugs and their metabolic pathways.
Introduction to Chloroquine Metabolism
Chloroquine is extensively metabolized in the body, primarily by the hepatic cytochrome P450 (CYP) enzyme system.[2][3] The main biotransformation reaction is N-dealkylation, which produces desethylchloroquine (DCQ) and, subsequently, bisdesethylchloroquine (BDCQ).[1][4] DCQ is considered the major metabolite, with plasma concentrations reaching up to 47.7% of the parent drug during chronic treatment.[1][5] Both CQ and DCQ have long elimination half-lives, ranging from 20 to 60 days, and can be detected in urine months after a single dose.[1][2] This prolonged presence underscores the importance of understanding the metabolite's contribution to both the therapeutic and potential toxic effects of chloroquine.
Formation of Desethylchloroquine: The Metabolic Pathway
The conversion of chloroquine to desethylchloroquine is a critical step in its metabolic cascade. This reaction is catalyzed by several CYP450 isoforms.
Key Enzymes and Kinetics
In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified CYP2C8, CYP3A4, and CYP2D6 as the main isoforms responsible for the N-desethylation of chloroquine.[6][7][8] CYP2C8 and CYP3A4 function as low-affinity, high-capacity systems, while CYP2D6 exhibits higher affinity but lower capacity.[6][7] At therapeutically relevant concentrations in the liver, CYP2C8 and CYP3A4 are expected to be the primary contributors to DCQ formation.[6][7][8][9]
The metabolic process can be visualized as a two-step N-dealkylation.
Quantitative Metabolic Data
The kinetics of DCQ formation have been characterized in multiple studies. The data highlight the involvement of several enzymes, often resulting in biphasic kinetics.
| Parameter | Value | Enzyme System | Source |
| Apparent Km | 444 +/- 121 µM | Human Liver Microsomes | [6][7] |
| Apparent Vmax | 617 +/- 128 pmol/min/mg protein | Human Liver Microsomes | [6][7] |
| Apparent Km (Low Km component) | 0.21 mM | Human Liver Microsomes | [1] |
| Apparent Vmax (Low Km component) | 1.02 nmol/min/mg protein | Human Liver Microsomes | [1] |
| Apparent Km (High Km component) | 3.4 mM | Human Liver Microsomes | [1] |
| Apparent Vmax (High Km component) | 10.5 nmol/min/mg protein | Human Liver Microsomes | [1] |
Table 1: Kinetic parameters for the formation of desethylchloroquine.
Correlational studies in a panel of human livers further confirm the roles of specific CYP enzymes. DCQ formation shows a high correlation with CYP3A-mediated reactions (r = 0.80) and CYP2C8-mediated reactions (r = 0.82).[1][7][10]
Pharmacokinetics of Desethylchloroquine
Desethylchloroquine is rapidly detectable in plasma, appearing within 30 minutes of oral chloroquine administration.[11] Its pharmacokinetic profile is characterized by a slow clearance and a large volume of distribution, similar to the parent compound.
| Parameter | Value | Condition | Source |
| Time to Peak Concentration (Tmax) | 2 - 12 hours | After first dose in children | [11] |
| Peak Concentration (Cmax) | 9 - 62 ng/mL | After first dose (10 mg/kg CQ) | [11] |
| Relative Plasma Concentration | ~40% of Chloroquine levels | Steady-state | [1][2] |
| Elimination Half-Life (t1/2) | 20 - 60 days | - | [1][2] |
| AUC ((S)-desethylchloroquine) | 12.9 +/- 7.4 mg/L.h | After single oral dose | [12] |
| AUC ((R)-desethylchloroquine) | 6.29 +/- 2.18 mg/L.h | After single oral dose | [12] |
| Mean Whole Blood Conc. (Day 1) | 915 nmol/L | Long-term prophylaxis | [13] |
| Mean Whole Blood Conc. (Day 7) | 384 nmol/L | Long-term prophylaxis | [13] |
Table 2: Pharmacokinetic parameters of desethylchloroquine.
The metabolism of chloroquine is stereoselective, with a preferential metabolism of S(+)-chloroquine, leading to higher blood concentrations of the S(+)-form of desethylchloroquine.[2][12]
Pharmacodynamics and Biological Activity
Desethylchloroquine is not an inactive metabolite; it retains significant pharmacological activity.
Antimalarial Activity
DCQ possesses antiplasmodic activity and contributes to the overall therapeutic effect of chloroquine treatment.[14][15][16] In vitro studies have compared its activity against Plasmodium falciparum strains. Against chloroquine-sensitive strains, DCQ shows inhibitory activity similar to that of chloroquine itself.[17][18] However, its activity is reduced against chloroquine-resistant strains.[4][17]
Other Biological Effects
Like its parent compound, desethylchloroquine is known to interfere with lysosomal activity and autophagy. Chloroquine and its metabolites can alter signaling pathways, including the NF-κB pathway, and modulate cytokine production.[19] While most research on signaling pathways has focused on chloroquine, the structural similarity and retained activity of DCQ suggest it may have comparable effects. Chloroquine has been shown to affect the cell cycle and glycerophospholipid metabolism pathways in cancer cells.[20]
References
- 1. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine levels in blood during chronic treatment of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Plasma chloroquine and desethylchloroquine concentrations in children during and after chloroquine treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroquine and desethylchloroquine concentrations during regular long-term malaria prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Desethyl chloroquine diphosphate [cnreagent.com]
- 16. Chloroquine and hydroxychloroquine in the treatment of malaria and repurposing in treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Investigating the Antiplasmodial Activity of Desethylchloroquine Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylchloroquine, the major active metabolite of the widely-used antimalarial drug chloroquine, exhibits significant antiplasmodial activity. This technical guide provides a comprehensive overview of the current understanding of desethylchloroquine diphosphate's efficacy against Plasmodium species. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols for assessing its activity, and explores the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in antimalarial drug discovery and development.
Introduction
Chloroquine has been a cornerstone of malaria treatment for decades. Its efficacy is, in part, attributed to its active metabolites, primarily desethylchloroquine. Understanding the standalone antiplasmodial properties of desethylchloroquine is crucial for several reasons: it provides insights into the overall therapeutic profile of chloroquine, it can inform the design of new antimalarial agents with improved metabolic stability and activity, and it helps in elucidating mechanisms of drug resistance. This guide synthesizes the available scientific data on desethylchloroquine diphosphate to facilitate further research and development in this area.
Quantitative Antiplasmodial Activity
The antiplasmodial activity of desethylchloroquine has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Antiplasmodial Activity of Desethylchloroquine
| Plasmodium falciparum Strain | Chloroquine Susceptibility | IC₅₀ (nM) of Desethylchloroquine | Reference |
| LA136 | Not Specified | 9.9 ng/mL (~34 nM) | [1] |
| Camp LA 137 | Sensitive | Nearly equivalent to chloroquine | [2] |
| Vietnam Smith LA 137 | Resistant | Three-fold less active than against sensitive strain | [2] |
| Not Specified | Sensitive | Similar to chloroquine | [3] |
| Not Specified | Resistant | Less active than chloroquine | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antiplasmodial Activity of Desethylchloroquine
| Animal Model | Plasmodium Species | Efficacy Metric | Value (mg/kg) | Reference |
| Mice | P. berghei berghei | ED₉₅ | 3.7 | [4] |
ED₉₅ (Effective dose 95) is the dose of a drug that produces a therapeutic effect in 95% of the population.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antiplasmodial activity of desethylchloroquine diphosphate.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Objective: To determine the IC₅₀ value of desethylchloroquine diphosphate against various strains of P. falciparum.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete malaria culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes
-
96-well microplates
-
Desethylchloroquine diphosphate stock solution (in DMSO or water)
-
SYBR Green I nucleic acid gel stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of desethylchloroquine diphosphate in complete culture medium in a 96-well plate.
-
Add parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as positive controls.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1-4 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
β-Hematin Formation Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial detoxification process for the malaria parasite.
Objective: To evaluate the potential of desethylchloroquine diphosphate to inhibit heme detoxification in Plasmodium.
Materials:
-
Hemin chloride
-
Sodium acetate
-
Acetic acid
-
Desethylchloroquine diphosphate stock solution
-
96-well microplate
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Prepare a solution of hemin in a suitable solvent (e.g., DMSO or NaOH).
-
In a 96-well plate, add the hemin solution, acetate buffer (pH ~5.0), and serial dilutions of desethylchloroquine diphosphate.
-
Incubate the plate at 60°C for 18-24 hours with continuous shaking to induce β-hematin formation.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet (β-hematin) with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition of β-hematin formation for each drug concentration and determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by desethylchloroquine are not as extensively studied as those of its parent compound, chloroquine. However, given their structural similarity and the fact that desethylchloroquine is an active metabolite, it is highly probable that they share common mechanisms of action. The following diagrams illustrate the known and putative signaling pathways affected by chloroquine, which likely extend to desethylchloroquine.
Disclaimer: The following signaling pathway diagrams are primarily based on the known effects of chloroquine. Direct experimental evidence specifically for desethylchloroquine is limited. These models serve as a putative framework for the action of desethylchloroquine.
Inhibition of Heme Detoxification
A primary mechanism of action for 4-aminoquinolines like chloroquine and its metabolites is the interference with the parasite's heme detoxification process within the digestive vacuole.
Caption: Inhibition of heme detoxification by desethylchloroquine.
Putative Modulation of Host Cell Signaling Pathways
Recent research has indicated that chloroquine can modulate host cell signaling pathways, which may contribute to its overall therapeutic effect. These effects are likely shared by desethylchloroquine.
Chloroquine has been shown to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, leading to the stabilization and activation of the tumor suppressor protein p53.[5][6][7][8][9][10] This can induce cell cycle arrest and apoptosis.
Caption: Putative activation of the ATM/p53 pathway.
Chloroquine has also been implicated in the inhibition of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][11][12][13][14] This pathway is involved in inflammation and cell survival.
Caption: Putative inhibition of the Jak2/STAT3 pathway.
Conclusion
Desethylchloroquine diphosphate is a pharmacologically active metabolite of chloroquine with demonstrable antiplasmodial activity. While its potency against chloroquine-resistant strains of P. falciparum appears to be reduced compared to sensitive strains, it still contributes significantly to the overall therapeutic effect of the parent drug. The primary mechanism of action is believed to be the inhibition of heme detoxification, a hallmark of 4-aminoquinoline antimalarials. Furthermore, emerging evidence on the immunomodulatory effects of chloroquine via host cell signaling pathways, such as ATM/p53 and Jak2/STAT3, suggests that desethylchloroquine may also exert its effects through these mechanisms.
Further research is warranted to fully elucidate the specific contributions of desethylchloroquine to the antiplasmodial and potential immunomodulatory effects of chloroquine. A more detailed characterization of its activity against a wider panel of drug-resistant Plasmodium isolates and a deeper investigation into its interactions with host cell signaling pathways will be invaluable for the future design of novel and effective antimalarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. color | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine eliminates cancer stem cells through deregulation of Jak2 and DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 is required for chloroquine-induced atheroprotection but not insulin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chloroquine in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chloroquine as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2/STAT3 Signaling Pathway Modulates Acute Methylmercury Toxicity in the Mouse Astrocyte C8-D1A Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
Desethyl chloroquine diphosphate's role in autophagy inhibition pathways
An In-depth Technical Guide to the Role of Desethyl Chloroquine Diphosphate in Autophagy Inhibition Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Desethyl chloroquine is a primary metabolite of the well-known autophagy inhibitor, chloroquine. While research directly focused on desethyl chloroquine's role in autophagy is limited, its mechanism of action is largely inferred from the extensive studies of its parent compound. Chloroquine and its derivatives, including desethyl chloroquine, are lysosomotropic agents that disrupt the final stages of autophagy. They accumulate in lysosomes, raising the intra-organellar pH. This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes to form autolysosomes. The resulting blockage of autophagic flux leads to an accumulation of autophagosomes and prevents the degradation and recycling of cellular components. This guide provides a detailed overview of the autophagy inhibition pathway modulated by chloroquine and its metabolites, presents relevant quantitative data, outlines key experimental protocols for studying these effects, and includes detailed signaling pathway diagrams.
The Canonical Autophagy Pathway
Autophagy is a catabolic process responsible for the degradation of cellular components via the lysosome. It plays a critical role in cellular homeostasis, stress response, and the removal of damaged organelles and misfolded proteins. The process can be broadly divided into several key stages: initiation, nucleation, elongation, closure, and fusion/degradation.
In Vitro Biological Activity of Desethylchloroquine Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of Desethylchloroquine diphosphate, a major metabolite of Chloroquine. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Quantitative Assessment of Biological Activity
The in vitro efficacy of Desethylchloroquine diphosphate has been predominantly evaluated against Plasmodium falciparum, the parasite responsible for malaria, and to a lesser extent, against viral pathogens.
Anti-malarial Activity
Desethylchloroquine (DEC) has demonstrated significant activity against Chloroquine-sensitive strains of P. falciparum. Its efficacy is comparable to that of Chloroquine itself in these strains. However, a notable decrease in activity is observed against Chloroquine-resistant strains.
| Compound | P. falciparum Strain | Activity Metric (ID50) | Reference |
| Desethylchloroquine (DEC) | Camp (Chloroquine-sensitive) | Nearly equivalent to Chloroquine | [1] |
| Desethylchloroquine (DEC) | Vietnam Smith (Chloroquine-resistant) | Three-fold less active than against sensitive strains | [1] |
| Bis-desethylchloroquine (bis-DEC) | Camp (Chloroquine-sensitive) | Less active (ID50 > 2x Chloroquine) | [1] |
| Bis-desethylchloroquine (bis-DEC) | Vietnam Smith (Chloroquine-resistant) | No activity at concentrations up to 340 ng/ml | [1] |
Table 1: In vitro anti-malarial activity of Desethylchloroquine and its related metabolite against P. falciparum.
Antiviral Activity
While research on the specific antiviral activity of Desethylchloroquine is less extensive than for its parent compound, studies on related antimalarials provide context for its potential efficacy. For instance, various antimalarial drugs have shown in vitro activity against SARS-CoV-2.
| Compound | Virus | Activity Metric (EC50) | Activity Metric (EC90) | Reference |
| Chloroquine | SARS-CoV-2 | 2.1 µM | 3.8 µM | [2] |
| Hydroxychloroquine | SARS-CoV-2 | 1.5 µM | 3.0 µM | [2] |
| Desethylamodiaquine | SARS-CoV-2 | 0.52 µM | 1.9 µM | [2] |
Table 2: In vitro antiviral activity of selected antimalarials against SARS-CoV-2. Data for Desethylchloroquine is not explicitly available but the data for structurally similar compounds is presented for context.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro assessment of Desethylchloroquine diphosphate.
Anti-malarial Susceptibility Testing
A common method for assessing the in vitro anti-malarial activity of compounds is the semi-automated microdilution technique.[1]
Objective: To determine the 50% inhibitory dose (ID50) of the test compound against P. falciparum cultures.
Materials:
-
Plasmodium falciparum isolates (e.g., Chloroquine-sensitive and Chloroquine-resistant strains)
-
Complete culture medium (RPMI-1640 supplemented with human serum and hypoxanthine)
-
Test compounds (Desethylchloroquine diphosphate, Chloroquine, etc.) dissolved in an appropriate solvent
-
96-well microtiter plates
-
Radiolabeled hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Add synchronized P. falciparum cultures (typically at the ring stage) to each well of the 96-well plate.
-
Add the diluted test compounds to the wells. Include control wells with no drug and wells with a standard antimalarial drug.
-
Incubate the plates for 48 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After the initial incubation, add radiolabeled hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the parasites onto filter mats using a cell harvester.
-
Measure the incorporation of radiolabeled hypoxanthine using a scintillation counter.
-
Calculate the ID50 values by plotting the percentage of inhibition of hypoxanthine incorporation against the log of the drug concentration.
Cytotoxicity Assays
Standard colorimetric assays such as the MTT or Neutral Red uptake assays are utilized to assess the cytotoxicity of the compound on various cell lines.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.
Materials:
-
Mammalian cell lines (e.g., Vero, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Test compound (Desethylchloroquine diphosphate)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a buffered solution)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of Desethylchloroquine and a typical experimental workflow for its in vitro evaluation.
Caption: Proposed mechanism of action for Desethylchloroquine.
Caption: General workflow for in vitro biological activity assessment.
Mechanism of Action
Desethylchloroquine is a major metabolite of Chloroquine, and its mechanism of action is believed to be similar.[3][4] Chloroquine and its metabolites are known to interfere with lysosomal activity and autophagy. They can also modulate signaling pathways and transcriptional activity, which may result in altered cytokine production.
The anti-malarial effect is primarily attributed to the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which causes parasite death.
In the context of broader cellular effects, Desethylchloroquine, like Chloroquine, is an inhibitor of autophagy and toll-like receptors (TLRs).[3][4] By inhibiting autophagy, it can disrupt cellular degradation and recycling processes, which can be detrimental to pathogens that rely on these pathways. The inhibition of TLRs, particularly endosomal TLRs, can suppress the inflammatory response by reducing the production of pro-inflammatory cytokines.[3]
Desethylchloroquine is formed from Chloroquine through dealkylation, a process primarily catalyzed by the cytochrome P450 isoforms CYP2C8 and CYP3A4, and to a lesser extent by CYP2D6.[5]
References
Unveiling the Immunomodulatory Landscape of Desethylchloroquine Diphosphate: A Technical Guide
Introduction
Desethylchloroquine diphosphate is the primary active metabolite of Chloroquine (CQ), a well-established 4-aminoquinoline drug with a long history of use in the treatment of malaria and various autoimmune diseases. While the pharmacological and immunomodulatory effects of Chloroquine are extensively documented, Desethylchloroquine, formed by N-dealkylation of the parent compound primarily by cytochrome P450 enzymes (CYP2C8 and CYP3A4), has received significantly less direct investigation. As an active metabolite, it is crucial for researchers and drug development professionals to understand its intrinsic immunomodulatory properties.
This technical guide synthesizes the current understanding of Desethylchloroquine's effects on the immune system. Given the limited availability of research focused exclusively on this metabolite, this paper operates on the well-supported assumption that the immunomodulatory mechanisms of Desethylchloroquine are largely analogous to those of Chloroquine. The available literature indicates that both Chloroquine and its metabolites possess immunomodulatory capabilities, primarily through the inhibition of autophagy and Toll-like receptor (TLR) signaling. This document will provide a detailed overview of these mechanisms, supported by quantitative data derived from Chloroquine studies, relevant experimental protocols, and visual representations of the key signaling pathways involved.
Core Immunomodulatory Mechanisms
The immunomodulatory effects of Chloroquine and, by extension, Desethylchloroquine, are multifaceted. The primary mechanisms can be attributed to their nature as weak bases, which leads to their accumulation in acidic intracellular compartments like lysosomes and endosomes. This accumulation results in two major downstream consequences:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: By increasing the pH of endosomes, the function of acid-dependent endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) is impaired. These receptors are critical for recognizing nucleic acid patterns from pathogens and damaged host cells. Inhibition of their signaling curtails the production of key pro-inflammatory cytokines, most notably type I interferons (IFN-I). Some evidence also suggests that these compounds can directly bind to nucleic acids, preventing their recognition by TLRs.
-
Modulation of Autophagy: Autophagy is a fundamental cellular process for degrading and recycling cellular components, which also plays a role in antigen presentation and immune signaling. By raising lysosomal pH, Chloroquine and its metabolites inhibit the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process. This disruption can affect antigen processing and presentation on MHC class II molecules, thereby dampening T-cell activation.
Data Presentation: Quantitative Effects on Immune Responses
The following tables summarize quantitative data from studies on Chloroquine, which serve as a proxy for the expected effects of Desethylchloroquine diphosphate.
Table 1: Effect of Chloroquine on Pro-Inflammatory Cytokine Secretion
| Cytokine | Cell Type/Model | Stimulus | Chloroquine Concentration | Observed Effect |
| TNF-α | Human Lung Explants | LPS | 100 µM | 76% inhibition of release |
| IL-6 | Human Lung Explants | LPS | 100 µM | 68% inhibition of release |
| CCL2 (MCP-1) | Human Lung Explants | LPS | 100 µM | 72% inhibition of release |
| CCL3 (MIP-1α) | Human Lung Explants | LPS | 100 µM | 67% inhibition of release |
| TNF-α | Human Whole Blood | Endotoxin (LPS) | Dose-dependent | Inhibition of secretion and mRNA expression |
| IL-1β | Human Whole Blood | Endotoxin (LPS) | Dose-dependent | Inhibition of secretion and mRNA expression |
| IL-6 | Human Whole Blood | Endotoxin (LPS) | Dose-dependent | Inhibition of secretion and mRNA expression |
| IL-17 | Human CD4+ T cells / mo-Langerhans cells | - | - | Promotes production via p38-dependent IL-23 release |
Data sourced from studies on Chloroquine, presented as a reference for Desethylchloroquine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunomodulatory compounds. The following protocols, commonly used for evaluating Chloroquine, are directly applicable for investigating Desethylchloroquine diphosphate.
Protocol 1: In Vitro Cytokine Release Assay
This protocol assesses the effect of the test compound on cytokine production by immune cells in response to a pro-inflammatory stimulus.
-
Cell Culture:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use a specific cell line such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs). .
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Compound Treatment:
-
Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of Desethylchloroquine diphosphate (e.g., 1 µM to 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or saline).
-
-
Stimulation:
-
Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) at 100 ng/mL to activate TLR4.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Protocol 2: TLR Activation Assay using Reporter Cells
This protocol determines if the compound inhibits TLR signaling pathways.
-
Cell Line:
-
Use a HEK293 cell line stably transfected with a specific human TLR (e.g., TLR7 or TLR9) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
-
Assay Procedure:
-
Plate the HEK-TLR reporter cells in a 96-well plate.
-
Add different concentrations of Desethylchloroquine diphosphate to the wells.
-
Immediately add the specific TLR ligand (e.g., R837 for TLR7, CpG ODN for TLR9).
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Measure SEAP activity in the supernatant using a colorimetric substrate like QUANTI-Blue™.
-
Read the absorbance at 620-655 nm. A decrease in absorbance in treated wells compared to control wells indicates inhibition of the TLR signaling pathway.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key immunological pathways modulated by Chloroquine and its metabolites.
Figure 1: Inhibition of Endosomal Toll-Like Receptor 9 (TLR9) Signaling.
Figure 2: Mechanism of Autophagy Inhibition by Desethylchloroquine.
Conclusion
Desethylchloroquine diphosphate, as the principal active metabolite of Chloroquine, is strongly indicated to possess significant immunomodulatory properties. The primary mechanisms of action are centered on the disruption of key cellular processes within acidic organelles, leading to the inhibition of endosomal TLR signaling and the modulation of autophagy. These actions collectively result in a dampened pro-inflammatory cytokine response and altered antigen presentation, which explains the therapeutic utility of the parent compound in autoimmune disorders.
While this guide provides a robust framework based on the extensive research available for Chloroquine, it underscores a critical gap in the literature. Direct, quantitative studies comparing the immunomodulatory potency and specific cytokine profiles of Desethylchloroquine diphosphate against its parent compound are necessary. Such research would provide a more nuanced understanding of its role in both therapeutic efficacy and potential off-target effects, enabling more precise drug development and clinical application in the future. Professionals in the field are encouraged to apply the outlined experimental protocols to directly investigate this important metabolite.
In Vivo Distribution and Metabolism of Desethylchloroquine Diphosphate: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Desethylchloroquine (DCQ) is the principal and pharmacologically active metabolite of the widely used antimalarial and autoimmune therapeutic agent, Chloroquine (CQ). Understanding the in vivo fate of DCQ is critical for comprehending the overall efficacy, pharmacokinetic profile, and potential toxicity of its parent compound. This technical guide provides a comprehensive overview of the in vivo distribution, metabolism, and excretion of Desethylchloroquine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Metabolism of Desethylchloroquine
The biotransformation of Chloroquine predominantly occurs in the liver, leading to the formation of Desethylchloroquine. This process is a critical first step in the metabolic cascade.
1.1 Primary Metabolic Pathway Chloroquine undergoes N-dealkylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system, to yield its major metabolite, Desethylchloroquine (DCQ).[1][2] Further dealkylation can occur, converting DCQ into bisdesethylchloroquine (BDCQ).[1] In humans, DCQ concentrations in circulation can reach approximately 40% of the parent Chloroquine concentrations.[1]
1.2 Key Metabolic Enzymes In vitro studies using human liver microsomes have identified several CYP isoforms responsible for the N-desethylation of Chloroquine. The primary contributors are CYP2C8 and CYP3A4, which function as low-affinity, high-capacity systems.[2][3] CYP2D6 also participates, but as a high-affinity, low-capacity enzyme.[2] At therapeutically relevant concentrations in the liver, CYP2C8 and CYP3A4 are expected to account for the majority of DCQ formation.[2]
Caption: Metabolic conversion of Chloroquine to its primary and secondary metabolites.
In Vivo Distribution
Desethylchloroquine exhibits extensive distribution into tissues, where its concentrations significantly exceed those observed in plasma.
2.1 Tissue Accumulation Studies in rats have demonstrated that 24 hours after administration, the concentrations of DCQ in various organs are 34 to 250 times higher than in plasma.[4] This indicates significant tissue sequestration, a characteristic shared with the parent compound, Chloroquine.[4] The highest concentrations of DCQ are consistently found in the lungs and spleen.[5]
Table 1: Tissue Distribution of Desethylchloroquine in Rats (24h post-administration)
| Tissue | Concentration Relative to Plasma | Reference |
|---|---|---|
| Liver | 34-250x higher | [4] |
| Heart | 34-250x higher | [4] |
| Lungs | 34-250x higher | [4] |
| Kidney | 34-250x higher | [4] |
| Spleen | 34-250x higher |[4] |
Table 2: Rank Order of Desethylchloroquine Tissue Concentration in Rats
| Rank | Tissue | Reference |
|---|---|---|
| 1 | Lung | [5] |
| 2 | Spleen | [5] |
| 3 | Kidney | [5] |
| 4 | Liver | [5] |
| 5 | Heart |[5] |
Recent studies using mass spectrometry imaging in mice have provided more granular detail, showing that DCQ accumulates distinctly in the pelvis of the kidney in both males and females.[6]
Pharmacokinetics and Excretion
The elimination of Desethylchloroquine is a slow process, primarily occurring via the kidneys.
3.1 Urinary Excretion Following intravenous administration in rats, a significant portion of DCQ is excreted in the urine.[4][5] The maximum rate of excretion typically occurs within the first 24 hours.[4][5] The total urinary recovery of DCQ is estimated to be around 25% of the administered dose.[4][5] The mean urinary excretion half-life in rats has been calculated to be approximately 6.8 days.[5]
Table 3: Excretion Parameters of Desethylchloroquine in Rats
| Parameter | Value | Reference |
|---|---|---|
| Route of Excretion | Urinary | [4][5] |
| Total Urinary Recovery (% of dose) | ~25.2% | [4][5] |
| Peak Excretion Period | First 24 hours | [4][5] |
| Mean Urinary Excretion Half-life | 6.8 days |[5] |
Key Experimental Protocols
The following sections detail the methodologies employed in foundational studies to determine the distribution and metabolism of Desethylchloroquine.
4.1 Protocol: Tissue Distribution Study in Rats
-
Objective: To determine the concentration of Desethylchloroquine in various tissues relative to plasma.
-
Animal Model: Male and female rats.[4]
-
Test Compound: Desethylchloroquine diphosphate.
-
Administration: A single intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[4][5]
-
Sample Collection: At 24 hours post-administration, animals are euthanized. Blood is collected for plasma separation. Tissues including the liver, heart, lungs, kidney, and spleen are excised.[4][5]
-
Sample Preparation: Tissues are weighed and homogenized. Both plasma and tissue homogenates undergo an extraction procedure to isolate the analyte.
-
Analytical Method: Quantification of Desethylchloroquine is performed using a validated chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[7][8]
Caption: A typical experimental workflow for an in vivo tissue distribution study.
4.2 Protocol: Bioanalytical Method via HPTLC
-
Objective: To quantify Desethylchloroquine in biological fluids.
-
Matrices: Plasma, erythrocytes, urine.[7]
-
Extraction: Samples are made alkaline, and the analyte is extracted into an organic solvent like heptane.[7] The extraction efficiency is reported to be approximately 76%.[7]
-
Chromatography:
-
Detection: The separated compounds are quantified by scanning their fluorescent signals.[7]
-
Sensitivity: The detection limit is reported as 0.01 µmol/L for Desethylchloroquine.[7]
References
- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Distribution and urinary excretion of the desethylmetabolites of chloroquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DISPOSITION AND ANTIMALARIAL ACTIVITIES OF THE DESETHYL METABOLITES OF CHLOROQUINE [library.adhl.africa]
- 6. Elucidating Gender-Specific Distribution of Imipramine, Chloroquine, and Their Metabolites in Mice Kidney Tissues through AP-MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Chloroquine and its Metabolite, Desethylchloroquine, on Cytokine Production: A Technical Guide
Disclaimer: Scientific literature extensively details the immunomodulatory effects of chloroquine (CQ), while specific data on its primary metabolite, desethylchloroquine diphosphate, is limited. This guide focuses on the well-documented impact of chloroquine on cytokine production, with the understanding that desethylchloroquine, as a major active metabolite, likely contributes to these effects in vivo. Approximately 40% of chloroquine is metabolized into desethylchloroquine and bisdesethylchloroquine.[1] Both chloroquine and its metabolites are recognized for their immunomodulatory properties.[1]
Executive Summary
Chloroquine, a well-established antimalarial and antirheumatic drug, exerts significant immunomodulatory effects by altering the production of key cytokines.[2] This technical guide provides a comprehensive overview of the current understanding of how chloroquine, and by extension its major metabolite desethylchloroquine, impacts the synthesis and release of pro-inflammatory cytokines. The document summarizes quantitative data on cytokine inhibition, details common experimental protocols for studying these effects, and visualizes the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 4-aminoquinoline compounds in inflammatory and autoimmune diseases.
Data Presentation: Quantitative Impact on Cytokine Production
Chloroquine has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Chloroquine's Inhibitory Effect on Tumor Necrosis Factor-alpha (TNF-α) Production
| Cell Type | Stimulus | Chloroquine Concentration | Inhibition of TNF-α | Reference |
| Human Lung Explants | Lipopolysaccharide (LPS) | 100 µM | 76% | [3][4] |
| Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [5][6] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | 0.13 mg/ml | 75-90% | [7][8] |
| Human Whole Blood | Endotoxin | Dose-dependent | Inhibition observed | [9] |
| Human PBMC | Phytohemagglutinin (PHA) | Not specified | Inhibition observed | [10] |
| Human PBMC | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [10] |
Table 2: Chloroquine's Inhibitory Effect on Interleukin-6 (IL-6) Production
| Cell Type | Stimulus | Chloroquine Concentration | Inhibition of IL-6 | Reference |
| Human Lung Explants | Lipopolysaccharide (LPS) | 100 µM | 68% | [3][4] |
| Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [5][6] |
| Human Whole Blood | Endotoxin | Dose-dependent | Inhibition observed | [9] |
| Human PBMC | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [10] |
Table 3: Chloroquine's Inhibitory Effect on Interleukin-1beta (IL-1β) Production
| Cell Type | Stimulus | Chloroquine Concentration | Inhibition of IL-1β | Reference |
| Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [5][6] |
| Human Whole Blood | Endotoxin | Dose-dependent | Inhibition observed | [9] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the literature regarding the impact of chloroquine on cytokine production.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human monocytic cell lines (e.g., U-937, THP-1), murine macrophage cell lines (e.g., RAW 264.7), and primary human or murine macrophages are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce cytokine production, cells are stimulated with inflammatory agents such as lipopolysaccharide (LPS) from E. coli or phytohemagglutinin (PHA).
-
Drug Treatment: Chloroquine diphosphate is typically dissolved in sterile water. Cells are pre-treated with varying concentrations of chloroquine for a specified period (e.g., 2 hours) before the addition of the stimulus.
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying the concentration of secreted cytokines in cell culture supernatants. Specific ELISA kits for TNF-α, IL-6, and IL-1β are commercially available. The assay typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Incubating the plate with cell culture supernatants.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a measurable color change.
-
Measuring the absorbance using a microplate reader and calculating the cytokine concentration based on a standard curve.
-
-
Northern Blotting and RT-PCR: These techniques are used to measure the steady-state levels of cytokine mRNA.[5][6]
-
RNA Isolation: Total RNA is extracted from the cells using methods like TRIzol reagent.
-
Northern Blotting: RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the cytokine mRNA.
-
RT-PCR: RNA is reverse-transcribed into cDNA, which is then amplified using primers specific for the cytokine gene. The amount of amplified product can be quantified using real-time PCR.
-
Visualization of Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by chloroquine and a typical experimental workflow.
References
- 1. Mutagenic, Genotoxic and Immunomodulatory effects of Hydroxychloroquine and Chloroquine: a review to evaluate its potential to use as a prophylactic drug against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A linked physiologically based pharmacokinetic model for hydroxychloroquine and metabolite desethylhydroxychloroquine in SARS‐CoV‐2(−)/(+) populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine inhibits macrophage tumour necrosis factor-alpha mRNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine inhibits macrophage tumour necrosis factor-alpha mRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroquine inhibits proinflammatory cytokine release into human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Desethylchloroquine Diphosphate in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylchloroquine, the major active metabolite of the well-known anti-malarial and autophagy-inhibiting agent chloroquine, is emerging as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the role of Desethylchloroquine diphosphate in cancer cell line studies. While direct research on this specific diphosphate salt is nascent, this document extrapolates from the extensive literature on its parent compound, chloroquine, to delineate its probable mechanisms of action, effects on key signaling pathways, and its potential as an anti-cancer agent. This guide offers detailed experimental protocols for investigating its effects on cancer cells and presents available quantitative data to support future research endeavors.
Introduction
Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic strategies. One such strategy involves the repurposing of existing drugs with known safety profiles. Chloroquine (CQ), a 4-aminoquinoline drug, has long been used for the treatment of malaria and certain autoimmune diseases.[1] In recent years, a growing body of evidence has highlighted its potential as an anti-cancer agent, primarily through its ability to inhibit autophagy, a cellular self-degradation process that cancer cells often exploit to survive under stressful conditions.[2][3]
Desethylchloroquine is the primary and pharmacologically active metabolite of chloroquine.[4] As such, understanding its specific interactions with cancer cells is crucial for developing more targeted and potentially more effective therapeutic approaches. This guide focuses on Desethylchloroquine diphosphate, a salt form suitable for research applications, and its role in cancer cell line studies.
Mechanism of Action
Based on the well-documented mechanisms of chloroquine, Desethylchloroquine diphosphate is presumed to exert its anti-cancer effects through two primary, often interconnected, pathways: the inhibition of autophagy and the induction of apoptosis.
Autophagy Inhibition
Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material.[1] Cancer cells can hijack this process to recycle nutrients and maintain cellular homeostasis, thereby promoting their survival and resistance to therapy.[5]
Desethylchloroquine, like its parent compound, is a weak base that can freely diffuse across cellular membranes.[1] Once inside the acidic environment of the lysosome, it becomes protonated and trapped, leading to an increase in the lysosomal pH.[1][5] This de-acidification inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[6] The blockage of this final step of the autophagic flux leads to the accumulation of autophagosomes and dysfunctional organelles, ultimately triggering cellular stress and death.[3]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Many cancer cells develop mechanisms to evade apoptosis, contributing to their uncontrolled proliferation. Chloroquine and its derivatives have been shown to induce apoptosis in various cancer cell lines.[7][8]
The accumulation of cellular waste due to autophagy inhibition by Desethylchloroquine diphosphate can trigger the intrinsic apoptotic pathway. This is often mediated by lysosomal membrane permeabilization (LMP), which leads to the release of cathepsins and other hydrolytic enzymes into the cytoplasm.[9] These enzymes can activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[8]
Key Signaling Pathways
The anti-cancer effects of Desethylchloroquine diphosphate are likely mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[10] Chloroquine has been shown to inhibit this pathway.[10] By extension, Desethylchloroquine diphosphate may also suppress the PI3K/Akt/mTOR signaling cascade. Inhibition of this pathway can lead to decreased cell proliferation and can also induce autophagy. The concomitant inhibition of autophagy by Desethylchloroquine diphosphate would create a synthetic lethal scenario, enhancing its anti-cancer efficacy.
The p53 Pathway
The tumor suppressor protein p53 plays a pivotal role in orchestrating cellular responses to stress, including DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. Studies have shown that chloroquine can induce the secretion of the tumor suppressor protein Par-4 in a p53-dependent manner, which is essential for tumor cell death and the inhibition of metastasis.[11] This suggests that the efficacy of Desethylchloroquine diphosphate may be influenced by the p53 status of the cancer cells under investigation.
Quantitative Data
While specific IC50 values for Desethylchloroquine diphosphate in cancer cell lines are not widely published, data for chloroquine provides a valuable reference point. The IC50 values for chloroquine vary significantly depending on the cell line and the duration of treatment, generally ranging from the low micromolar to higher micromolar concentrations.[7][12] It is important to note that the acidic tumor microenvironment can reduce the efficacy of chloroquine by neutralizing its ability to inhibit autophagy.[13]
| Compound | Cancer Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| Chloroquine | HCT116 (Colon) | 2.27 | 72 | [12] |
| Chloroquine | 32816 (Head and Neck) | 25.05 | 72 | [12] |
| Chloroquine | A549 (Lung) | ~32 (growth inhibition) | 24-72 | [7] |
| Chloroquine | MDA-MB-231 (Breast) | Not specified | - | [14] |
| Chloroquine | HeLa (Cervical) | ~75 | 48 | [15] |
This table summarizes published IC50 values for Chloroquine as a proxy, highlighting the need for direct experimental determination for Desethylchloroquine diphosphate.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of Desethylchloroquine diphosphate on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Desethylchloroquine diphosphate and to calculate its IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of Desethylchloroquine diphosphate in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Desethylchloroquine diphosphate. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the accumulation of the autophagosome marker LC3-II to assess the inhibition of autophagic flux.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Desethylchloroquine diphosphate at the desired concentration for the desired time. Include a control group treated with a known autophagy inducer (e.g., rapamycin or starvation) and a group treated with an autophagy inhibitor that acts at a different stage (e.g., 3-methyladenine) for comparison.
-
Lysosomal Inhibition (Optional but Recommended): To measure autophagic flux, a parallel set of wells should be co-treated with a lysosomal protease inhibitor (e.g., E64d and pepstatin A) or a v-ATPase inhibitor (e.g., bafilomycin A1) for the last 2-4 hours of the Desethylchloroquine diphosphate treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An accumulation of LC3-II in the absence of lysosomal inhibitors, and a further increase in their presence, indicates a blockage of autophagic flux.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Desethylchloroquine diphosphate at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of action for Desethylchloroquine diphosphate.
Experimental Workflow
References
- 1. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine-mediated lysosomal dysfunction enhances the anticancer effect of nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]
- 7. Chloroquine inhibits cell growth and induces cell death in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor and antimetastatic activities of chloroquine diphosphate in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Study Shows Promise for Repurposing Anti-Malarial Drug for Cancer Treatment | UKNow [uknow.uky.edu]
- 12. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acidic extracellular pH neutralizes the autophagy-inhibiting activity of chloroquine: Implications for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine as a potential anticancer agent for triple-negative breast cancer: effects on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Desethylchloroquine Diphosphate: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylchloroquine diphosphate, the major active metabolite of the well-known antimalarial and immunomodulatory drug chloroquine, is a compound of significant interest in pharmaceutical research.[1][2] Its pharmacological activities, including antiplasmodial action and inhibition of autophagy and toll-like receptors (TLRs), warrant a thorough understanding of its chemical and physical characteristics.[1][2] This technical guide provides a comprehensive overview of the chemical properties and stability of Desethylchloroquine diphosphate, complete with detailed experimental protocols and visual representations of its metabolic generation and inhibitory pathways.
Chemical and Physical Properties
Desethylchloroquine diphosphate is a salt form of Desethylchloroquine, a derivative of chloroquine formed primarily by the action of cytochrome P450 enzymes CYP2C8 and CYP3A4. The diphosphate salt exhibits improved solubility in aqueous solutions, a critical factor for research and potential pharmaceutical formulations.
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Name | N4-(7-chloro-4-quinolinyl)-N1-ethyl-1,4-pentanediamine, diphosphate | [3] |
| CAS Number | 247912-76-1 | [4][5][6] |
| Molecular Formula | C₁₆H₂₂ClN₃ · 2H₃PO₄ | [4][5][6] |
| Molecular Weight | 487.81 g/mol | [4][5][6] |
| Appearance | White to off-white powder or crystals | |
| Purity | ≥95% (HPLC), ≥98% | [5] |
| Solubility | Soluble in water (50 mg/mL with heating/sonication), DMSO (2.63 mg/mL with heating), slightly soluble in chloroform and methanol. | [1][3] |
| Storage Conditions | 2-8°C, protect from light. |
Stability
Desethylchloroquine diphosphate is a relatively stable compound under appropriate storage conditions. Commercial suppliers indicate a stability of at least one to two years when stored at 2-8°C and protected from light.[3][5] Studies on the parent compound, chloroquine, have shown it to be stable in whole blood and plasma at various temperatures, which suggests a degree of stability for its metabolites under similar biological conditions.[7]
Degradation of the related compound, hydroxychloroquine, has been observed under forced conditions such as electron beam irradiation, leading to the formation of desethylated and other degradation products.[8] While specific degradation pathways for Desethylchloroquine diphosphate have not been extensively detailed in the available literature, it is reasonable to presume that it may be susceptible to oxidative and photolytic degradation under harsh conditions.
Experimental Protocols
Synthesis of Desethylchloroquine
The following protocol is adapted from the synthesis of deuterated Desethylchloroquine and outlines a potential route for the preparation of the unlabeled compound.[4]
Experimental Workflow for Synthesis of Desethylchloroquine
Caption: A simplified workflow for the synthesis of Desethylchloroquine.
-
Condensation: 4,7-dichloroquinoline is reacted with N-ethyl-1,4-pentanediamine in a suitable solvent under elevated temperature to facilitate the condensation reaction.
-
Work-up: The reaction mixture is cooled, and the crude product is extracted using an organic solvent. The organic layers are combined and concentrated.
-
Purification: The crude Desethylchloroquine is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol with ammonia).[4]
Formation of the Diphosphate Salt
To prepare Desethylchloroquine diphosphate, the purified Desethylchloroquine free base is dissolved in a suitable solvent, and a stoichiometric amount of phosphoric acid is added. The resulting salt is then precipitated, collected by filtration, and dried.
Analytical Method for Quantification
A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous quantification of chloroquine, desethylchloroquine, and primaquine in plasma has been reported.[8][9] This method can be adapted for the specific analysis of Desethylchloroquine diphosphate.
Experimental Workflow for HPLC-DAD Analysis
Caption: Workflow for the quantification of Desethylchloroquine in plasma.
-
Sample Preparation: A liquid-liquid extraction procedure is employed to isolate Desethylchloroquine from the plasma matrix.[8]
-
Chromatographic Conditions:
-
Validation: The method should be validated for linearity, precision, accuracy, recovery, and robustness according to standard guidelines.[9]
Signaling Pathways
Desethylchloroquine diphosphate, as a metabolite of chloroquine, is known to inhibit autophagy and toll-like receptor (TLR) signaling.
Inhibition of Autophagy
Chloroquine and its metabolites are known to inhibit the late stages of autophagy. They are weak bases that accumulate in the acidic environment of lysosomes, raising the lysosomal pH. This increase in pH inhibits the activity of lysosomal hydrolases. Furthermore, studies on chloroquine have shown that it impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[10]
Proposed Mechanism of Autophagy Inhibition
Caption: Inhibition of autophagosome-lysosome fusion by Desethylchloroquine.
Inhibition of Toll-Like Receptor (TLR) Signaling
Chloroquine has been shown to inhibit endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, which are involved in the recognition of nucleic acids. The proposed mechanism involves the direct binding of chloroquine to nucleic acids, which masks the TLR-binding epitope and prevents receptor activation.[11] This action does not appear to be primarily due to the inhibition of endosomal acidification.[11] As a close structural analog, Desethylchloroquine is expected to share this mechanism of action.
Proposed Mechanism of TLR9 Inhibition
Caption: Inhibition of TLR9 signaling by Desethylchloroquine.
Conclusion
Desethylchloroquine diphosphate is a stable and important metabolite of chloroquine with significant biological activities. This guide provides essential information on its chemical properties, stability, synthesis, and analytical quantification, as well as its inhibitory effects on key cellular pathways. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and cellular biology. Further investigation into the specific quantitative aspects of its interactions with cellular targets will continue to enhance its potential as a research tool and therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. jocpr.com [jocpr.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cgl.org.cn [cgl.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Desethylchloroquine Diphosphate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desethylchloroquine, the primary metabolite of chloroquine, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this analyte for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The method involves a straightforward sample preparation procedure followed by rapid and selective LC-MS/MS analysis. All quantitative data and experimental parameters are presented in clearly structured tables for easy reference and implementation.
Introduction
Desethylchloroquine is the major active metabolite of chloroquine, an antimalarial drug that has also been investigated for its potential in treating other conditions. Accurate quantification of desethylchloroquine is crucial for understanding the pharmacokinetics and metabolism of its parent drug. This protocol provides a reliable and reproducible LC-MS/MS method to achieve this, offering high sensitivity and selectivity.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of desethylchloroquine from human plasma.
Materials:
-
Human plasma (with EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Desethylchloroquine diphosphate reference standard
-
Desethylchloroquine-D4 (stable isotope-labeled internal standard)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare stock solutions (1 mg/mL) of desethylchloroquine and desethylchloroquine-D4 in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[1]
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with the same solvent mixture.[1]
-
Spike 50 µL of blank human plasma with the appropriate working solutions to create calibration standards and QC samples.
-
Add 100 µL of the internal standard working solution (desethylchloroquine-D4) to each sample, except for the blank plasma.
-
Add 450 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 2 minutes.
-
Centrifuge the samples at 1100 x g for 2 minutes.[1]
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 800 µL of the mobile phase.[1]
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
LC Conditions:
| Parameter | Value |
| Column | Synergi 4 µm Polar-RP, 50 x 2.0 mm |
| Mobile Phase A | 0.5% Formic Acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.5% Formic Acid in Methanol with 5 mM Ammonium Acetate |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 3.7 | 95 |
| 3.9 | 5 |
| 6.5 | 5 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4500 V |
| Source Temperature | 320°C |
| Sheath Gas Temperature | 400°C |
| Sheath Gas Flow | 12 L/min |
| Nebulizer Pressure | 45 psi |
| Collision Energy | 29 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desethylchloroquine | 292.2 | 179.1 |
| Desethylchloroquine-D4 (IS) | 296.15 | 118.15 |
Quantitative Data
Calibration Curve and Linearity
The calibration curve for desethylchloroquine was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Desethylchloroquine | 0.5 - 250 | > 0.999 |
Accuracy and Precision
The accuracy and precision of the method were evaluated using quality control samples at four different concentration levels.[2]
| QC Level | Concentration (ng/mL) | Intra-batch Accuracy (%) | Intra-batch Precision (RSD %) | Inter-batch Accuracy (%) | Inter-batch Precision (RSD %) |
| LLOQ | 0.5 | 90.4 - 111.6 | ≤ 15.0 | 90.0 - 108.2 | ≤ 11.2 |
| Low | 1.0 | 90.4 - 111.6 | ≤ 15.0 | 90.0 - 108.2 | ≤ 11.2 |
| Medium | 25 | 90.4 - 111.6 | ≤ 15.0 | 90.0 - 108.2 | ≤ 11.2 |
| High | 225 | 90.4 - 111.6 | ≤ 15.0 | 90.0 - 108.2 | ≤ 11.2 |
The intra- and inter-batch precision were below 15% (and below 20% for the LLOQ), which meets regulatory acceptance criteria.[1]
Visualizations
Caption: Experimental workflow for desethylchloroquine quantification.
Caption: Metabolic pathway of chloroquine to desethylchloroquine.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of desethylchloroquine in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The detailed experimental parameters and performance characteristics presented in this application note should enable straightforward implementation of this method in other laboratories.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Desethylchloroquine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desethylchloroquine is the primary metabolite of chloroquine, a widely used antimalarial and antirheumatic drug.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient compliance.[2][3][4] This application note provides a detailed protocol for the analysis of desethylchloroquine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a sensitive and reliable method for its quantification in biological samples.[5][6]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.
Materials and Reagents
-
Desethylchloroquine reference standard
-
Chloroquine (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Cupric sulfate
-
Sodium phosphate
-
Triethylamine
-
Human plasma/whole blood (drug-free)
-
Deionized water
-
0.1M Phosphate buffer (pH 6.0)
-
Ammonium hydroxide
Equipment
-
HPLC system with a fluorescence detector
-
Phenyl or C18 reversed-phase column (e.g., XTerra phenyl® column (250 × 4.6 mm, 5 μm))[5]
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting desethylchloroquine from whole blood or plasma samples.[5][7]
-
Pipette 200 µL of the sample (whole blood or plasma) into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution (Chloroquine).
-
Add 400 µL of cold methanol and 50 µL of 3 mM cupric sulfate solution.[5]
-
Vortex the mixture vigorously for 2 minutes.[5]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject an appropriate volume (e.g., 50 µL) into the HPLC system.[5]
Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of desethylchloroquine:
| Parameter | Condition |
| Column | XTerra phenyl® (250 × 4.6 mm, 5 μm)[5] |
| Mobile Phase | 20 mM Sodium Phosphate Buffer (containing 0.25% triethylamine, pH 8.0) and Acetonitrile (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL[5] |
| Column Temperature | 35°C |
| Fluorescence Detection | Excitation: 337 nm, Emission: 405 nm[6] |
Data Presentation
The quantitative performance of the HPLC method for desethylchloroquine analysis is summarized in the table below. The data is compiled from various validated methods and demonstrates the robustness and sensitivity of the technique.
| Parameter | Desethylchloroquine | Reference |
| Linearity Range | 25 - 1000 ng/mL | [5] |
| Intra-day Precision (%RSD) | < 6% | [2][3] |
| Inter-day Precision (%RSD) | < 6% | [2][3] |
| Accuracy | 93.1 - 103.2% | [5] |
| Limit of Quantification (LOQ) | 25 ng/mL | [5] |
| Recovery | 76.5 - 92.3% | [4] |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Determining Desethylchloroquine Diphosphate Activity Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine diphosphate is the major and pharmacologically active metabolite of chloroquine, a long-standing antimalarial agent.[1] Understanding the cellular activity of this metabolite is crucial for comprehensive drug efficacy and resistance studies. These application notes provide a detailed protocol for a robust and reproducible cell-based assay to determine the antiplasmodial activity of Desethylchloroquine diphosphate. The primary method described is the SYBR Green I-based parasite growth inhibition assay, a widely used, sensitive, and high-throughput capable method for assessing antimalarial drug susceptibility.[2][3]
The mechanism of action for chloroquine and its derivatives primarily involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.[4][5] Additionally, chloroquine and its metabolites are known to interfere with host cell signaling pathways, notably by inhibiting autophagy and Toll-like receptor (TLR) signaling through the alkalinization of acidic intracellular vesicles like lysosomes and endosomes.[6][7][8]
Data Presentation
The following tables summarize the in vitro activity of Chloroquine and its metabolite, Desethylchloroquine, against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.
Table 1: In Vitro Activity of Chloroquine and Desethylchloroquine against P. falciparum Strains
| Compound | Strain | Resistance Profile | IC50 (nM) |
| Chloroquine | HB3 | CQS | 10 - 20 |
| Chloroquine | Dd2 | CQR | 125 - 175 |
| Chloroquine | 7G8 | CQR | ~60 - 160 |
| Desethylchloroquine | LA136 | CQS | 9.9 ng/mL (~34 nM) |
Note: IC50 values can vary between laboratories and different assay conditions. The data presented is a representative range based on published literature.[1][9]
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
Materials:
-
P. falciparum strains (e.g., NF54 for CQS, K1 for CQR)
-
Human erythrocytes (O+)
-
Complete Culture Medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)[10]
-
5% Sorbitol solution (for synchronization)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Protocol:
-
Thawing Parasites: Rapidly thaw a cryopreserved vial of P. falciparum in a 37°C water bath.
-
Culture Initiation: Transfer the thawed parasites to a sterile centrifuge tube and add complete culture medium. Centrifuge, remove the supernatant, and resuspend the parasite-infected erythrocytes in fresh complete culture medium to a 5% hematocrit.
-
Maintenance: Maintain the culture in a T-25 or T-75 flask in the incubator. Change the medium daily and monitor parasitemia by preparing thin blood smears and staining with Giemsa.
-
Synchronization: To obtain a synchronous culture of ring-stage parasites, treat the culture with 5% sorbitol for 10 minutes at 37°C.[11] This will lyse the mature parasite stages (trophozoites and schizonts). Wash the cells twice with RPMI 1640 and resuspend in complete culture medium.
SYBR Green I-Based Parasite Growth Inhibition Assay
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
Desethylchloroquine diphosphate and Chloroquine diphosphate (as a control) stock solutions (in sterile water or DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1X SYBR Green I dye
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Drug Dilution: Prepare a serial dilution of Desethylchloroquine diphosphate and the control drug in complete culture medium in a separate 96-well plate.
-
Plate Seeding: Add 100 µL of the synchronized parasite culture to each well of the 96-well black, clear-bottom plate.
-
Drug Addition: Transfer 100 µL of the drug dilutions to the corresponding wells of the plate containing the parasite culture. Include wells with untreated parasites (positive control) and uninfected erythrocytes (negative control).
-
Incubation: Incubate the plate for 72 hours in the incubator under the same gas conditions as the parasite culture.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the untreated control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Antimalarial action of Desethylchloroquine in the parasite food vacuole.
Caption: Desethylchloroquine's effect on host cell signaling pathways.
Caption: Workflow for the SYBR Green I-based parasite growth inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. escholarship.org [escholarship.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Desethyl Chloroquine Diphosphate as an Internal Standard in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Desethyl Chloroquine and its isotopically labeled counterparts as internal standards in analytical research, particularly for the quantification of Chloroquine and its metabolites in biological matrices. While the use of unlabeled Desethyl Chloroquine diphosphate as an internal standard is not a common practice due to its potential presence as a metabolite in study samples, isotopically labeled Desethyl Chloroquine is the gold standard for accurate quantification in mass spectrometry-based assays.
Introduction to Internal Standards in Analytical Chemistry
An internal standard (IS) is a chemical substance that is added in a constant amount to samples, calibration standards, and quality controls in a chemical analysis. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis. An ideal internal standard should be a compound that is structurally and chemically similar to the analyte(s) of interest but is not naturally present in the samples. For mass spectrometry, an ideal internal standard is a stable isotope-labeled version of the analyte.
Desethyl Chloroquine and Its Role in Pharmacokinetic Studies
Desethyl Chloroquine is the major and pharmacologically active metabolite of Chloroquine, a widely used antimalarial drug.[1] The monitoring of both Chloroquine and Desethyl Chloroquine levels in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug metabolism and potential resistance.[2]
Application of Isotopically Labeled Desethyl Chloroquine as an Internal Standard
The most accurate and reliable method for the quantification of Desethyl Chloroquine and Chloroquine in biological samples is through the use of stable isotope-labeled internal standards, such as Desethylchloroquine-D4 and Chloroquine-D4.[1][3] These standards co-elute with the target analytes and exhibit similar behavior during extraction and ionization, thus effectively compensating for matrix effects and variations in instrument response.
Key Advantages of Using Isotopically Labeled Internal Standards:
-
High Accuracy and Precision: Minimizes errors arising from sample preparation and instrumental variability.
-
Compensation for Matrix Effects: Isotopically labeled standards experience similar ionization suppression or enhancement as the analyte, leading to more accurate quantification.
-
Improved Method Robustness: Leads to reliable results across different sample matrices and analytical runs.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of Chloroquine and Desethyl Chloroquine from biological matrices using an isotopically labeled internal standard.
Protocol 1: Solid-Phase Extraction (SPE) from Urine
This protocol is adapted for the analysis of Chloroquine, Hydroxychloroquine, and Desethylchloroquine in urine.[4][5]
a. Sample Preparation:
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6).
-
Add the internal standard solution (e.g., a mixture of Chloroquine-D4 and Desethylchloroquine-D4).
-
Vortex the sample briefly.
b. Solid-Phase Extraction:
-
Condition a polymeric cation-exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6) followed by 1 mL of methanol.
-
Dry the cartridge under full vacuum for at least 2 minutes.
-
Elute the analytes with 2 mL of 98:2 (v/v) methanol:ammonium hydroxide.
c. Final Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
Protocol 2: Supported Liquid Extraction (SLE) from Plasma
This protocol is suitable for the high-throughput extraction of Chloroquine and Desethyl Chloroquine from plasma.[3]
a. Sample Preparation:
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Add 350 µL of 0.5 M ammonium hydroxide containing the isotopically labeled internal standards (e.g., 48.1 ng/mL of Desethylchloroquine-D4 and 22.7 ng/mL of Chloroquine-D4).[3]
-
Mix the plate for 2 minutes and then centrifuge.
b. Supported Liquid Extraction:
-
Transfer 200 µL of the pre-treated sample to a 96-well SLE+ plate.
-
Apply a brief vacuum to allow the sample to absorb into the sorbent.
-
Elute the analytes by adding two aliquots of 750 µL of ethyl acetate, allowing for a 5-minute incubation after each addition.
-
Apply a short pulse of positive pressure to ensure complete elution.
c. Final Processing:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
a. Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or a specialized column like the UCT Selectra® DA, is often used.[5]
-
Mobile Phase A: Deionized water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.40 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
A gradient elution is typically employed to achieve good separation of the analytes.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of Chloroquine and Desethyl Chloroquine using isotopically labeled internal standards.
| Analyte | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) | Reference |
| Chloroquine | Whole Blood | 2.56 | 2.56 - 639 | [3] |
| Desethylchloroquine | Whole Blood | 3.36 | 3.36 - 840 | [3] |
| Chloroquine | Plasma | 1.41 | 1.41 - 352 | [3] |
| Desethylchloroquine | Plasma | 1.41 | 1.41 - 352 | [3] |
| Chloroquine | Dried Blood Spot | 1.82 | 1.82 - 455 | [3] |
| Desethylchloroquine | Dried Blood Spot | 2.95 | 2.95 - 738 | [3] |
| Chloroquine | Urine | 1 | 1 - 100 | [4] |
| Desethylchloroquine | Urine | 1 | 1 - 100 | [4] |
| Analyte | Matrix | QC Level | Recovery (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Chloroquine | Whole Blood | Low, Med, High | 93 - 102 | < 15 | Within ±15 | [1] |
| Desethylchloroquine | Whole Blood | Low, Med, High | 93 - 102 | < 15 | Within ±15 | [1] |
| Chloroquine | Plasma | Low, Med, High | 69 - 80 | < 15 | Within ±15 | [1] |
| Desethylchloroquine | Plasma | Low, Med, High | 69 - 80 | < 15 | Within ±15 | [1] |
| Chloroquine | Urine | 2.5 ng/mL | ≥ 80 | ≤ 6 | N/A | [4] |
| Desethylchloroquine | Urine | 2.5 ng/mL | ≥ 80 | ≤ 6 | N/A | [4] |
| Chloroquine | Urine | 25 ng/mL | ≥ 95 | ≤ 6 | N/A | [4] |
| Desethylchloroquine | Urine | 25 ng/mL | ≥ 95 | ≤ 6 | N/A | [4] |
Visualizations
The following diagrams illustrate the experimental workflows.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. unitedchem.com [unitedchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes: In Vitro Cell Culture Protocol for Desethylchloroquine Diphosphate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine (DECQ) is the primary active metabolite of Chloroquine (CQ), a well-established 4-aminoquinoline drug.[1][2] Like its parent compound, Desethylchloroquine diphosphate is recognized for its antiplasmodial activity and its role as an inhibitor of autophagy and endosomal Toll-like receptors (TLRs).[1][3] Its mechanism of action involves the disruption of lysosomal function by increasing the intra-organellar pH. This change inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagic flux and leading to an accumulation of autophagic vesicles.[4][5] This interference with a critical cellular degradation and recycling process makes DECQ a valuable tool for studying cellular metabolism, stress responses, and its potential as a chemosensitizer in cancer therapy or as an antiviral agent.
These application notes provide a comprehensive protocol for the in vitro treatment of cultured cells with Desethylchloroquine diphosphate. The methodologies cover cytotoxicity assessment, analysis of autophagy modulation, and evaluation of effects on cellular signaling pathways.
Mechanism of Action Overview
Desethylchloroquine, similar to Chloroquine, is a weak base that freely passes through cellular membranes and accumulates in acidic intracellular compartments, primarily lysosomes. By buffering the lysosomal pH, it neutralizes the acidic environment required for the activity of degradative hydrolases. This leads to two primary downstream effects:
-
Autophagy Inhibition: The neutralization of lysosomal pH prevents the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux results in the accumulation of autophagosomes, which can be monitored by tracking markers like LC3-II and p62/SQSTM1.[4][5]
-
Inhibition of Toll-like Receptor (TLR) Signaling: Endosomal TLRs (such as TLR3, TLR7, TLR8, and TLR9) require an acidic environment for proper function and ligand recognition (viral RNA/DNA). DECQ's alkalinizing effect on endosomes can inhibit the activation of these receptors, thereby dampening downstream inflammatory signaling cascades.[6][7]
Data Presentation: Reference Concentrations for Chloroquine
Due to the limited availability of specific in vitro data for Desethylchloroquine diphosphate, the following tables summarize effective concentrations and IC50 values for its parent compound, Chloroquine (CQ). This information serves as a robust starting point for designing experiments with DECQ. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and experimental endpoint.
Table 1: Chloroquine (CQ) Concentrations for Cytotoxicity and Growth Inhibition
| Cell Line | Assay Type | Concentration Range (µM) | Duration | Outcome | Reference |
| A549 (Lung Cancer) | Growth Inhibition | 0.25 - 32 µM | 24 - 72 h | Inhibition of cell growth | [6] |
| A549 (Lung Cancer) | Apoptosis/Necrosis | 64 - 128 µM | 24 - 72 h | Induction of apoptosis and necrosis | [6] |
| AML Patient Cells | Viability Assay | Up to 60 µM | Not Specified | Decreased cell viability | [8] |
| Various Cancer Lines | Growth Inhibition | 64 - 935 µM | 24 h | IC50 values reported | [9] |
Table 2: Chloroquine (CQ) Concentrations for Mechanistic Studies (Autophagy & Antiviral)
| Cell Line | Application | Concentration | Duration | Effect | Reference |
| U2OS / HeLa | Autophagy Inhibition | 100 µM | 5 h | Accumulation of LAMP1-positive structures | [4] |
| Vero E6 | Antiviral (SARS-CoV) | 8.8 µM (IC50) | Not Specified | Inhibition of viral-induced cytopathicity | [10] |
| Vero Cells | Antiviral (SARS-CoV-2) | 5.47 µM (EC50) | Not Specified | Inhibition of viral replication | [11] |
| Breast Cancer Cells | Autophagy Inhibition | Not Specified | 6 - 8 h | Blocked autophagic flux induced by other drugs | [7] |
Mandatory Visualizations
Here we provide diagrams illustrating key experimental processes and signaling pathways affected by Desethylchloroquine diphosphate.
Caption: General experimental workflow for in vitro Desethylchloroquine treatment and analysis.
Caption: Mechanism of autophagy inhibition by Desethylchloroquine diphosphate.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay
This protocol determines the concentration of Desethylchloroquine diphosphate that inhibits the metabolic activity of a cell population by 50% (IC50).
Materials:
-
Selected cell line (e.g., A549, HeLa, U87)
-
Complete culture medium (e.g., DMEM, RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Desethylchloroquine diphosphate salt
-
Sterile, nuclease-free water or PBS for stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of Desethylchloroquine diphosphate in sterile water or PBS. Further dilute this stock in complete culture medium to create a series of working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). The 0 µM well will serve as the vehicle control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include at least triplicate wells for each concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.[12][13]
Protocol 2: Assessment of Autophagy Inhibition by Western Blot for LC3-II
This protocol measures the accumulation of LC3-II, a hallmark of autophagosome formation, to confirm the inhibition of autophagic flux.
Materials:
-
Selected cell line cultured in 6-well plates
-
Desethylchloroquine diphosphate
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Desethylchloroquine diphosphate at a pre-determined effective concentration (e.g., 50 µM, based on literature for CQ or pilot studies) for a specified duration (e.g., 6, 12, or 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate proteins on a 15% SDS-PAGE gel. Two bands for LC3 will be visible: LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for β-actin as a loading control.
-
-
Analysis: Quantify the band intensity for LC3-II and β-actin. An increase in the LC3-II/β-actin ratio in treated cells compared to control indicates an accumulation of autophagosomes, consistent with autophagy inhibition.[4][7]
References
- 1. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Inhibition with Chloroquine Increased Pro-Apoptotic Potential of New Aziridine-Hydrazide Hydrazone Derivatives against Glioblastoma Cells [mdpi.com]
- 6. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. Inhibitory effect of anti-malarial agents on the expression of proinflammatory chemokines via Toll-like receptor 3 signaling in human glomerular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Desethylchloroquine from Human Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the solid-phase extraction (SPE) of desethylchloroquine, the primary metabolite of chloroquine, from human plasma. The protocol is designed for high-throughput analysis and is suitable for pharmacokinetic and toxicokinetic studies. The method utilizes a polymeric cation-exchange SPE sorbent, ensuring efficient extraction and removal of endogenous plasma components, leading to clean extracts and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Desethylchloroquine is the major active metabolite of chloroquine, an antimalarial drug that has also been investigated for other therapeutic applications. Accurate measurement of desethylchloroquine in plasma is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices like plasma. This application note details a robust SPE protocol for the isolation of desethylchloroquine from human plasma, providing clean extracts suitable for sensitive LC-MS/MS analysis.
Experimental Protocol
This protocol is adapted from established methods for the analysis of chloroquine and its metabolites in biological fluids.[1][2][3][4]
Materials and Reagents:
-
Styre Screen® DBX polymeric SPE cartridges (or equivalent polymeric cation-exchange SPE cartridges)[1][2][3]
-
Desethylchloroquine analytical standard
-
Desethylchloroquine-D4 (or other suitable stable isotope-labeled internal standard)
-
Methanol (HPLC grade)
-
Ammonium hydroxide (ACS grade)
-
Formic acid (LC-MS grade)
-
0.1 M Phosphate buffer (pH 6.0)
-
20 mM Ammonium carbonate
-
Human plasma (with EDTA as anticoagulant)[4]
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Preparation:
-
Allow all samples and reagents to equilibrate to room temperature.
-
Into a clean microcentrifuge tube, aliquot 100 µL of human plasma.[4]
-
Add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (e.g., desethylchloroquine-D4 at an appropriate concentration).[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 1100 x g for 2 minutes.[4]
Solid-Phase Extraction Procedure:
-
Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges with 1 mL of methanol followed by 1 mL of 20 mM ammonium carbonate.[4] Do not allow the cartridges to dry.
-
-
Loading:
-
Washing:
-
Elution:
-
Elute the analyte with 900 µL of 2% formic acid in methanol.[4]
-
Collect the eluate in a clean collection tube.
-
Post-Extraction:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1][2]
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., acetonitrile/20 mM ammonium formate with 1% formic acid, 15/85, v/v).[2][4]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes the quantitative data for the recovery of desethylchloroquine from biological matrices using solid-phase extraction methods.
| Analyte | Matrix | SPE Method | Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Desethylchloroquine | Urine | Polymeric Cation-Exchange | 2.5 ng/mL | 80 | 5.8 | [1] |
| Desethylchloroquine | Urine | Polymeric Cation-Exchange | 25 ng/mL | 88 | 5.9 | [1] |
| Desethylchloroquine | Plasma | CBA-fixed SPE | Not Specified | 69-80 | Not Specified | [5] |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the solid-phase extraction of desethylchloroquine from plasma.
Discussion
The presented solid-phase extraction protocol offers a reliable and efficient method for the quantification of desethylchloroquine in human plasma. The use of a polymeric cation-exchange sorbent allows for strong retention of the basic analyte while enabling effective removal of interfering matrix components through a series of wash steps. The elution with an acidic methanolic solution ensures high recovery of the target compound.
The recovery of desethylchloroquine from plasma has been reported to be in the range of 69-80%.[5] For urine samples, recoveries of 80% and 88% have been achieved at concentrations of 2.5 ng/mL and 25 ng/mL, respectively.[1] These recovery rates demonstrate the efficiency of the SPE method. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification in clinical and research settings.
It is important to note that while this protocol is robust, optimization may be required depending on the specific LC-MS/MS system and desired lower limit of quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during the extraction process and potential matrix effects.
References
Application Note and Protocol: Preparation of Desethyl Chloroquine Diphosphate Stock Solutions for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of stock solutions of Desethyl chloroquine diphosphate, a major metabolite of Chloroquine, for use in various experimental settings. Adherence to this protocol will ensure the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a primary metabolite of Chloroquine, an antimalarial and autophagy-inhibiting agent.[1][2][3] Accurate preparation of stock solutions is a critical first step for in vitro studies investigating its biological activities, such as its antiplasmodial properties.[1][2][3] This document outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing and storing this compound stock solutions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 247912-76-1 | [1][4] |
| Molecular Formula | C₁₆H₂₂ClN₃ · 2H₃PO₄ | [4] |
| Molecular Weight | 487.81 g/mol | [1][4] |
| Purity | ≥98% | [4] |
| Appearance | Solid | [5] |
| Solubility in Water | 20 mg/mL (41.00 mM) | [1] |
| Solubility in DMSO | 2.63 mg/mL (5.39 mM) | [1] |
| Storage (Solid) | -20°C for up to 2 years | [5] |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1][6] |
Required Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Safety Precautions
-
Wear appropriate PPE at all times when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]
-
Dispose of chemical waste according to institutional guidelines.
Experimental Protocol: Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM aqueous stock solution. This is a commonly used concentration for initial stock solutions, which can then be further diluted for working solutions.
5.1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 10 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.010 L x 487.81 g/mol = 0.048781 g = 4.88 mg
5.2. Step-by-Step Procedure:
-
Weighing: Accurately weigh 4.88 mg of this compound powder using an analytical balance and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile, nuclease-free water to the conical tube.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication and Heating (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath. Gentle warming to 37°C can also aid dissolution.[1]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube. This step is crucial for cell culture applications.
-
Aliquoting: Dispense the stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound.[6]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Ensure the tubes are clearly labeled with the compound name, concentration, date of preparation, and your initials.
Preparation of Working Solutions
Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Application Notes and Protocols for Studying Chloroquine Resistance Mechanisms Using Desethylchloroquine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine (CQ), a 4-aminoquinoline compound, has been a cornerstone of antimalarial therapy for decades. However, its efficacy has been severely compromised by the emergence and spread of chloroquine-resistant Plasmodium falciparum. The primary metabolite of chloroquine, desethylchloroquine (DEC), is also biologically active against the parasite.[1][2][3] Understanding the comparative activity of CQ and DEC against both sensitive and resistant parasite strains is crucial for elucidating the nuances of resistance mechanisms and for the development of novel antimalarial strategies.
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, with the K76T mutation being a key determinant.[4][5][6] This mutated transporter facilitates the efflux of chloroquine from the parasite's digestive vacuole, its site of action, thereby reducing its intracellular concentration and efficacy.[5][7] The P. falciparum multidrug resistance protein 1 (PfMDR1) has also been implicated as a modulator of chloroquine resistance. These application notes provide a comprehensive overview of the use of desethylchloroquine diphosphate in studying these resistance mechanisms, including comparative efficacy data and detailed experimental protocols.
Data Presentation
The following tables summarize the in vitro activities of chloroquine and desethylchloroquine against various strains of P. falciparum, providing a quantitative comparison of their potencies.
Table 1: In Vitro Activity (IC50) of Chloroquine and Desethylchloroquine against Chloroquine-Sensitive P. falciparum Strains
| Compound | Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 | 46 ± 4 | [8] |
| Chloroquine | 3D7 | 119.8 (median) | [9] |
| Desethylchloroquine | 3D7 | Not Reported | |
| Chloroquine | NF54 | Not Reported | |
| Desethylchloroquine | NF54 | Not Reported |
Table 2: In Vitro Activity (IC50) of Chloroquine and Desethylchloroquine against Chloroquine-Resistant P. falciparum Strains
| Compound | Strain | IC50 (nM) | Reference |
| Chloroquine | K1 | 405 ± 32 | [8] |
| Chloroquine | K1 | 275 ± 12.5 | [10] |
| Chloroquine | Dd2 | 60-160 | [11] |
| Desethylchloroquine | K1 | Not Reported | |
| Desethylchloroquine | Dd2 | Not Reported | |
| Chloroquine | W2 | Not Reported | |
| Desethylchloroquine | W2 | Not Reported |
Signaling Pathways and Resistance Mechanisms
The primary mechanism of chloroquine resistance involves the active efflux of the drug from the parasite's digestive vacuole, mediated by a mutated PfCRT protein. This prevents the accumulation of chloroquine to toxic levels at its site of action, where it is thought to interfere with heme detoxification.
Caption: Chloroquine resistance mechanism mediated by mutant PfCRT.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from previously described methods and is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[3][12]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin)
-
Desethylchloroquine diphosphate and Chloroquine diphosphate
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I dye
-
96-well flat-bottom microplates
-
Humidified modular incubation chamber (5% CO2, 5% O2, 90% N2)
-
37°C incubator
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare serial dilutions of desethylchloroquine and chloroquine in complete culture medium in a 96-well plate.
-
Add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Place the plate in a humidified modular chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
Caption: Workflow for the in vitro antiplasmodial assay.
Chloroquine Accumulation Assay
This assay measures the accumulation of radiolabeled chloroquine in parasitized erythrocytes, providing insight into the drug efflux mechanism.
Materials:
-
Synchronized trophozoite-stage P. falciparum culture
-
[3H]-Chloroquine
-
Complete culture medium
-
Microcentrifuge tubes
-
Silicone oil/dibutyl phthalate mixture
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Incubate synchronized trophozoite-stage parasites (1% hematocrit, 5% parasitemia) with a known concentration of [3H]-chloroquine in complete culture medium.
-
At various time points, transfer aliquots of the parasite suspension to microcentrifuge tubes containing a layer of silicone oil over a layer of dibutyl phthalate.
-
Centrifuge the tubes to pellet the cells through the oil layer, separating them from the medium containing the radiolabeled drug.
-
Freeze the tubes and cut off the tips containing the cell pellets.
-
Place the pellets in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Determine the amount of chloroquine accumulated per cell.
Chloroquine Resistance Reversal Assay
This assay assesses the ability of a chemosensitizing agent, such as verapamil, to reverse chloroquine resistance by inhibiting drug efflux.[13][14][15][16][17]
Materials:
-
Chloroquine-resistant P. falciparum strain
-
Chloroquine
-
Verapamil (or other resistance-reversing agent)
-
Materials for the in vitro antiplasmodial activity assay (as described above)
Procedure:
-
Perform the in vitro antiplasmodial activity assay as described previously.
-
In a parallel set of experiments, add a fixed, sub-lethal concentration of verapamil to all wells, in addition to the serial dilutions of chloroquine.
-
Calculate the IC50 of chloroquine in the presence and absence of verapamil.
-
A significant decrease in the IC50 of chloroquine in the presence of verapamil indicates a reversal of resistance.
Caption: Logical workflow for the chloroquine resistance reversal assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. escholarship.org [escholarship.org]
- 3. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations [mdpi.com]
- 7. Differences in trans-stimulated chloroquine efflux kinetics are linked to PfCRT in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of Chloroquine Resistance in Plasmodium falciparum Using Combinations of Chemosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversal of chloroquine resistance in Plasmodium falciparum by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversal of drug-resistant falciparum malaria by calcium antagonists: potential for host cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Verapamil reversal of chloroquine resistance in the malaria parasite Plasmodium falciparum is specific for resistant parasites and independent of the weak base effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of drug resistance in Trypanosoma cruzi and Leishmania donovani by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autophagy Flux Analysis Using Desethyl Chloroquine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a crucial role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Therefore, accurately measuring autophagic flux is essential for understanding the role of autophagy in health and disease.
Desethyl chloroquine diphosphate, a derivative of chloroquine, is a valuable tool for studying autophagic flux. While much of the literature focuses on chloroquine (CQ), the principles and methodologies are applicable to its derivatives. Chloroquine and its analogues are weak bases that accumulate in acidic compartments like lysosomes, increasing the lysosomal pH.[1] This increase in pH inhibits the activity of lysosomal hydrolases and, more importantly, impairs the fusion of autophagosomes with lysosomes.[2][3][4] This blockage of the final stage of autophagy leads to an accumulation of autophagosomes, which can be quantified to measure the rate of autophagic flux.[5][6]
These application notes provide detailed protocols for utilizing this compound in autophagy flux analysis, focusing on the widely used LC3-II turnover assay and p62 degradation assay.
Mechanism of Action
This compound, similar to chloroquine, inhibits the late stages of autophagy. Its primary mechanism involves the impairment of the fusion between autophagosomes and lysosomes.[2][3][4] This leads to an accumulation of autophagosomes within the cell. By measuring the difference in the amount of autophagosome markers, such as LC3-II, in the presence and absence of the inhibitor, one can determine the autophagic flux.
Key Experimental Protocols
LC3-II Turnover Assay by Western Blot
This is one of the most common methods to measure autophagic flux.[5] The assay measures the accumulation of the lipidated form of LC3 (LC3-II), which is associated with autophagosome membranes.
Principle: In the presence of an autophagy inhibitor like this compound, the degradation of autophagosomes is blocked, leading to an accumulation of LC3-II. The difference in LC3-II levels between treated and untreated cells reflects the amount of LC3-II that would have been degraded, thus representing the autophagic flux.[6]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with your experimental compound (e.g., an autophagy inducer) for the desired time.
-
In parallel, treat a set of cells with the experimental compound in the presence of this compound (typically 20-50 µM) for the final 2-4 hours of the experiment.[1]
-
Include control groups: untreated cells and cells treated with this compound alone.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (recognizing both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by subtracting the normalized LC3-II levels in the absence of the inhibitor from the levels in the presence of the inhibitor.
| Treatment Group | This compound | Normalized LC3-II Level (Arbitrary Units) | Autophagic Flux (Δ LC3-II) |
| Control | - | 1.0 | N/A |
| Control | + | 3.5 | 2.5 |
| Experimental | - | 2.5 | N/A |
| Experimental | + | 8.0 | 5.5 |
Table 1: Example Data for LC3-II Turnover Assay.
p62/SQSTM1 Degradation Assay by Western Blot
p62 (also known as sequestosome 1 or SQSTM1) is a protein that recognizes and binds to ubiquitinated proteins, delivering them to the autophagosome for degradation.[7][8] As p62 is itself degraded by autophagy, its levels are inversely correlated with autophagic activity.[9]
Principle: Inhibition of autophagy by this compound will prevent the degradation of p62, leading to its accumulation. A decrease in p62 levels upon treatment with an autophagy inducer, which is reversed by co-treatment with this compound, indicates an increase in autophagic flux.
Protocol:
The protocol is similar to the LC3-II turnover assay, with the primary difference being the antibody used in the Western blot.
-
Cell Culture and Treatment: Follow the same procedure as for the LC3-II turnover assay.
-
Protein Extraction and Quantification: Follow the same procedure as for the LC3-II turnover assay.
-
Western Blotting:
-
Follow the same general Western blot protocol.
-
Incubate the membrane with a primary antibody against p62/SQSTM1.
-
Probe for a loading control.
-
Data Analysis:
-
Quantify the band intensities for p62 and the loading control.
-
Normalize the p62 intensity to the loading control.
-
A decrease in normalized p62 levels indicates an increase in autophagic flux. This decrease should be prevented by the addition of this compound.
| Treatment Group | This compound | Normalized p62 Level (Arbitrary Units) |
| Control | - | 1.0 |
| Control | + | 1.1 |
| Experimental | - | 0.4 |
| Experimental | + | 0.9 |
Table 2: Example Data for p62 Degradation Assay.
Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as discrete puncta within the cell.
Principle: LC3 is diffusely localized in the cytoplasm (LC3-I), but upon autophagy induction, it is lipidated (LC3-II) and recruited to the autophagosome membrane, appearing as fluorescent puncta. Treatment with this compound blocks the degradation of these autophagosomes, leading to an increase in the number and intensity of LC3 puncta.
Protocol:
-
Cell Culture and Transfection (Optional):
-
Plate cells on glass coverslips in a multi-well plate.
-
For enhanced visualization, cells can be transfected with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3).[10]
-
-
Cell Treatment:
-
Treat cells as described in the Western blot protocol.
-
-
Immunofluorescence Staining (for endogenous LC3):
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Wash three times with PBS.
-
Mount coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). Count cells with a significant number of puncta.
-
Data Analysis:
-
Calculate the average number of LC3 puncta per cell for each treatment group.
-
An increase in the number of puncta in the presence of this compound compared to treatment alone indicates active autophagic flux.
| Treatment Group | This compound | Average LC3 Puncta per Cell |
| Control | - | 2 ± 0.5 |
| Control | + | 15 ± 2.1 |
| Experimental | - | 10 ± 1.5 |
| Experimental | + | 45 ± 5.3 |
Table 3: Example Data for LC3 Puncta Analysis.
References
- 1. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 6. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 7. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phasing out the bad-How SQSTM1/p62 sequesters ubiquitinated proteins for degradation by autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacokinetic Study of Desethylchloroquine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine is the major, pharmacologically active metabolite of chloroquine, a well-known antimalarial agent.[1][2] Understanding the pharmacokinetic profile of Desethylchloroquine as a standalone entity is crucial for evaluating its potential as a therapeutic agent and for comprehending its contribution to the overall efficacy and safety profile of chloroquine. Desethylchloroquine is formed in the liver from chloroquine primarily through the action of cytochrome P450 enzymes, including CYP2C8, CYP3A4, and CYP2D6.[1][3][4] It exhibits a long elimination half-life, similar to its parent compound, and is extensively distributed in tissues.[1][3][4]
These application notes provide a detailed framework for designing and conducting an in vivo pharmacokinetic study of Desethylchloroquine diphosphate in a preclinical rodent model. The protocols outlined below cover animal selection, formulation and administration of the investigational compound, blood sample collection, and bioanalytical methods for the quantification of Desethylchloroquine.
Data Presentation
The following tables summarize the pharmacokinetic parameters of Desethylchloroquine observed in various preclinical and clinical studies. It is important to note that in most of these studies, Desethylchloroquine was measured as a metabolite following the administration of chloroquine.
Table 1: Pharmacokinetic Parameters of Desethylchloroquine (as a metabolite of Chloroquine) in Mice
| Parameter | Value (Healthy Mice) | Value (Malaria-Infected Mice) | Reference |
| Cmax (ng/mL) | ~150 | ~200 | [5] |
| Tmax (h) | ~8 | ~8 | [5] |
| AUC (ng·h/mL) | Data not available | Data not available | |
| t½ (h) | Data not available | Data not available | |
| Data derived from graphical representation in the cited source following a single 50 mg/kg intraperitoneal dose of chloroquine. |
Table 2: Pharmacokinetic Parameters of Desethylchloroquine (as a metabolite of Chloroquine) in Humans
| Parameter | Value | Reference |
| Peak Plasma Concentration | Reaches up to 40% of chloroquine concentrations | [1][3] |
| Elimination Half-life (t½) | 20 to 60 days | [1][3] |
| Tmax (h) after first CQ dose | 2 - 12 h | [6] |
| Peak Concentration after first CQ dose (ng/mL) | 9 - 62 ng/mL | [6] |
| Parameters are generalized from multiple studies and can vary based on dosage and patient population. |
Metabolic Pathway
The metabolic conversion of Chloroquine to its primary metabolites, Desethylchloroquine and Bisdesethylchloroquine, is a key pathway in its disposition.
Caption: Metabolic pathway of Chloroquine.
Experimental Workflow
A typical workflow for an in vivo pharmacokinetic study of Desethylchloroquine diphosphate is depicted below.
Caption: Experimental workflow for the pharmacokinetic study.
Experimental Protocols
1. Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to standard laboratory chow and water.
-
Justification: Rats are a commonly used species in pharmacokinetic studies and have been used in studies involving the direct administration of Desethylchloroquine.[3]
2. Formulation and Dosing of Desethylchloroquine Diphosphate
-
Test Article: Desethylchloroquine diphosphate salt.
-
Formulation for Intravenous (IV) Administration:
-
Vehicle: Sterile saline (0.9% NaCl).
-
Preparation: Dissolve Desethylchloroquine diphosphate in sterile saline to achieve the desired final concentrations (e.g., for doses of 2.5, 5, and 10 mg/kg).[3] The solution should be clear and prepared fresh on the day of dosing.
-
-
Formulation for Intraperitoneal (IP) Administration:
-
Vehicle: Sterile saline (0.9% NaCl).
-
Preparation: Dissolve Desethylchloroquine diphosphate in sterile saline to achieve the desired final concentration (e.g., for a dose of 10 mg/kg).[3]
-
-
Dose Administration:
-
Administer the formulation via the appropriate route (tail vein for IV or intraperitoneally).
-
The dosing volume should be carefully controlled, typically 1-5 mL/kg for rats.
-
3. Study Design and Sample Collection
-
Study Groups:
-
Group 1: IV administration (e.g., 5 mg/kg).
-
Group 2: IP administration (e.g., 10 mg/kg).
-
A minimum of 3-5 animals per time point is recommended for robust data.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.25 mL) from the jugular or saphenous vein at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours.
-
-
The long half-life of Desethylchloroquine may necessitate extending the sampling schedule.
-
Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until bioanalysis.
-
4. Bioanalytical Method for Quantification of Desethylchloroquine
-
Methodology: High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. HPLC with Diode-Array Detection (HPLC-DAD) is also a viable option.
-
Sample Preparation:
-
A liquid-liquid extraction or solid-phase extraction method can be used to isolate Desethylchloroquine from the plasma matrix.
-
Example Liquid-Liquid Extraction Protocol:
-
To 100 µL of plasma, add an internal standard.
-
Add a basifying agent (e.g., sodium hydroxide solution).
-
Add an organic extraction solvent (e.g., a mixture of heptane and isoamyl alcohol).
-
Vortex mix and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
-
Chromatographic Conditions (Illustrative):
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Desethylchloroquine and the internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.
5. Pharmacokinetic Data Analysis
-
The plasma concentration-time data for Desethylchloroquine will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
-
The key pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the IP route will be calculated as (AUCIP/DoseIP) / (AUCIV/DoseIV) x 100.
-
References
- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution and urinary excretion of the desethylmetabolites of chloroquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of chloroquine diphosphate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma chloroquine and desethylchloroquine concentrations in children during and after chloroquine treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols for Measuring Desethylchloroquine Diphosphate Uptake in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the uptake of Desethylchloroquine (DCQ), the primary metabolite of Chloroquine (CQ), in human erythrocytes. The protocols detailed below are compiled from established methodologies for chloroquine uptake, adapted for its desethyl derivative.
Introduction
Desethylchloroquine diphosphate is the major active metabolite of chloroquine, a widely used antimalarial and immunomodulatory drug. Understanding the kinetics and extent of its uptake into red blood cells (erythrocytes) is crucial for pharmacokinetic studies, assessing drug efficacy, and investigating mechanisms of drug resistance. The accumulation of DCQ in erythrocytes is influenced by several factors, including the pH gradient across the cell membrane and potential binding to intracellular components. This document outlines the principles and detailed procedures for quantifying DCQ uptake in both uninfected and Plasmodium falciparum-infected erythrocytes.
Principle of Uptake
The uptake of chloroquine and its metabolites into erythrocytes is believed to occur primarily through passive diffusion of the uncharged form of the drug across the cell membrane. As weak bases, chloroquine and desethylchloroquine become protonated and trapped within the acidic environment of the parasite's digestive vacuole in infected erythrocytes, a phenomenon known as "ion trapping".[1][2][3][4] In uninfected erythrocytes, accumulation is also observed, likely due to a combination of the pH gradient between the plasma and the erythrocyte cytosol and binding to cellular components.[1]
I. Quantitative Data Summary
The following tables summarize key quantitative parameters related to the uptake and distribution of chloroquine and desethylchloroquine in erythrocytes.
| Parameter | Value | Cell Type | Reference |
| Chloroquine Distribution Ratio (Cell/Medium) | |||
| Uninfected Erythrocytes | 5.9 ± 2.7 | Human | [5][6] |
| Chloroquine-Susceptible P. falciparum-infected | 13 to 34 | Human | [5] |
| Chloroquine-Resistant P. falciparum-infected | 4.9 to 8.4 | Human | [5] |
| Homozygous Sickle Cells (SS) | 31.0 | Human | [7][8] |
| Normal (AA) Erythrocytes | 3.5 | Human | [7][8] |
| Heterozygous (AS) Erythrocytes | 2.7 | Human | [7][8] |
| Desethylchloroquine Distribution | |||
| Serum vs. Plasma Concentration Ratio | ~4 | Human | [9] |
| Whole Blood vs. Plasma Concentration | Higher in whole blood | Human | [10] |
| Analytical Method Performance | |||
| HPTLC Detection Limit (CQ & DCQ) | 0.01 µmol/L | Plasma, Erythrocytes, Urine | [11] |
| LC-MS/MS LLOQ (CQ/DCQ) in Whole Blood | 2.56 / 3.36 ng/mL | Human | [10] |
| Capillary Electrophoresis LOQ (DHCQ) | 0.43 ± 0.04 µmol/L | Whole Blood | [12] |
Note: Data for Desethylchloroquine diphosphate uptake is often presented in conjunction with Chloroquine. The distribution ratios are influenced by hemoglobin genotype.[7][8]
II. Experimental Protocols
Protocol 1: In Vitro Uptake of Desethylchloroquine in Erythrocytes using Radiolabeled Compounds
This protocol is adapted from methods used for radiolabeled chloroquine uptake.[13]
Materials:
-
[³H]-Desethylchloroquine (custom synthesis may be required)
-
Human erythrocytes (uninfected or P. falciparum-infected)
-
RPMI 1640 medium (or appropriate buffer)
-
Silicone oil (e.g., Dow Corning 550)
-
Microcentrifuge tubes (1.5 mL)
-
Scintillation vials
-
Scintillation fluid
-
Microcentrifuge
-
Scintillation counter
Procedure:
-
Erythrocyte Preparation:
-
Wash fresh human erythrocytes three times in RPMI 1640 medium by centrifugation (1500 x g for 5 minutes) and resuspend to the desired hematocrit (e.g., 1-2%).
-
For infected erythrocytes, synchronize parasite cultures to the desired stage (e.g., trophozoites).
-
-
Uptake Assay:
-
Prepare a working solution of [³H]-Desethylchloroquine in RPMI 1640 at the desired concentration.
-
In microcentrifuge tubes, add 100 µL of the erythrocyte suspension.
-
Initiate the uptake by adding 100 µL of the [³H]-Desethylchloroquine working solution.
-
Incubate the samples at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Separation and Lysis:
-
At each time point, layer 100 µL of the cell suspension over 200 µL of silicone oil in a clean microcentrifuge tube.
-
Terminate the uptake by centrifuging the tubes at 14,000 rpm for 2 minutes. This will pellet the erythrocytes below the oil layer, separating them from the radioactive medium.
-
Carefully aspirate the medium and the oil layer.
-
Lyse the erythrocyte pellet by adding a suitable lysis buffer or distilled water.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid and mix thoroughly.
-
Measure the radioactivity using a scintillation counter.
-
To determine the amount of DCQ taken up, compare the sample counts to a standard curve generated from known amounts of [³H]-Desethylchloroquine.
-
For infected erythrocytes, subtract the counts from an equal number of uninfected erythrocytes to determine parasite-specific uptake.[13]
-
Protocol 2: Quantification of Desethylchloroquine in Erythrocytes by LC-MS/MS
This protocol provides a method for the quantitative analysis of DCQ in erythrocyte samples.
Materials:
-
Erythrocyte pellets
-
Internal Standard (e.g., Desethylchloroquine-d4)
-
Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Obtain erythrocyte pellets after separation from plasma.
-
Accurately measure the volume or weight of the erythrocyte pellet.
-
Add a known amount of the internal standard (Desethylchloroquine-d4).
-
Lyse the erythrocytes by adding distilled water and vortexing.
-
-
Protein Precipitation:
-
Add three volumes of cold acetonitrile (containing 0.1% formic acid) to the lysate to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for Selected Reaction Monitoring (SRM) to detect the specific transitions for Desethylchloroquine and the internal standard. For example, for Desethylchloroquine: m/z 292.2 > 179.1.[10]
-
Quantify the concentration of Desethylchloroquine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
III. Visualizations
Caption: Workflow for measuring radiolabeled Desethylchloroquine uptake in erythrocytes.
Caption: Proposed mechanism of Desethylchloroquine uptake and accumulation in erythrocytes.
References
- 1. Uptake of chloroquine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the acidic compartment of Plasmodium falciparum-infected human erythrocytes as the target of the antimalarial drug chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the acidic compartment of Plasmodium falciparum-infected human erythrocytes as the target of the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical Chemistry of Chloroquine Permeation through the Cell Membrane with Atomistic Detail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine uptake by Plasmodium falciparum-infected human erythrocytes during in vitro culture and its relationship to chloroquine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine uptake by Plasmodium falciparum-infected human erythrocytes during in vitro culture and its relationship to chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased accumulation of chloroquine and desethylchloroquine in homozygous sickle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aurjihdocuments.org [aurjihdocuments.org]
- 9. Distribution of chloroquine and its metabolite desethyl-chloroquine in human blood cells and its implication for the quantitative determination of these compounds in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cellular Uptake of Chloroquine Is Dependent on Binding to Ferriprotoporphyrin IX and Is Independent of NHE Activity in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desethylchloroquine Diphosphate in Toll-like Receptor (TLR) Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine is the major active metabolite of Chloroquine, a well-established anti-malarial and immunomodulatory agent.[1][2][3] Chloroquine and its analogue, Hydroxychloroquine, are extensively documented as inhibitors of Toll-like receptor (TLR) signaling, particularly the endosomal TLRs (TLR3, TLR7, TLR8, and TLR9).[4][5][6] These receptors are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) from viruses and bacteria, as well as damage-associated molecular patterns (DAMPs). Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases.
While direct studies on Desethylchloroquine diphosphate's specific interaction with TLRs are limited, its structural and functional relationship to Chloroquine suggests it may possess similar immunomodulatory properties. Therefore, these application notes provide an overview of the potential use of Desethylchloroquine diphosphate in TLR signaling research, with the understanding that its mechanism of action is largely inferred from the extensive data available for Chloroquine.
Mechanism of Action in TLR Signaling (Inferred from Chloroquine)
The primary mechanism by which Chloroquine and, by extension, likely Desethylchloroquine, inhibits endosomal TLR signaling is through the disruption of endosomal acidification.[7] As weak bases, these compounds accumulate in the acidic environment of endosomes, raising the pH. This alkalinization inhibits the function of pH-dependent proteases required for the processing and activation of TLRs 7 and 9.[7]
An additional proposed mechanism is the direct binding of these molecules to nucleic acids (DNA and RNA), which prevents their recognition by and binding to the corresponding TLRs (TLR3, TLR7, TLR8, and TLR9).[6] This interference blocks the initiation of the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.
Potential Applications in TLR Signaling Research
Based on the known activities of Chloroquine, Desethylchloroquine diphosphate can be a valuable tool for:
-
Investigating the role of endosomal TLRs in various disease models, including autoimmune disorders (e.g., lupus, rheumatoid arthritis), infectious diseases, and certain cancers.
-
Elucidating the downstream signaling pathways of TLR3, TLR7, TLR8, and TLR9. By inhibiting the initial receptor activation, researchers can dissect the subsequent steps involving adaptor proteins like MyD88 and TRIF, and transcription factors such as NF-κB and IRF3/7.
-
Screening and validating novel TLR inhibitors. Desethylchloroquine diphosphate can serve as a reference compound in assays designed to identify new molecules that target endosomal TLR signaling.
-
Studying the interplay between autophagy and TLR signaling. Chloroquine is a known inhibitor of autophagy, a cellular process that can modulate TLR responses.[1][2]
Quantitative Data (Based on Chloroquine and Analogs)
| Compound | Target | Assay System | IC50 | Reference |
| Chloroquine | TLR9 (CpG-induced activation) | Human HEK293 cells | >50% inhibition at 1 µg/mL | [8] |
| Chloroquine | TLR3 (poly(I:C)-induced activation) | Human HEK293 cells | Dose-dependent inhibition | [8] |
| Chloroquine | SARS-CoV-2 Infection | Vero E6 cells | 1.13 µM | [9] |
| AT791 | TLR7 | Human embryonic kidney cells | 3.33 µM | [9] |
| AT791 | TLR9 | Human embryonic kidney cells | 0.04 µM | [9] |
| Resatorvid (TAK-242) | TLR4 (LPS-induced NO production) | Macrophages | 1.8 nM | [9] |
| Resatorvid (TAK-242) | TLR4 (LPS-induced TNF-α production) | Macrophages | 1.9 nM | [9] |
| Resatorvid (TAK-242) | TLR4 (LPS-induced IL-6 production) | Macrophages | 1.3 nM | [9] |
Experimental Protocols
The following are generalized protocols for studying the effects of Desethylchloroquine diphosphate on TLR signaling, based on established methods for Chloroquine. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: In Vitro Inhibition of TLR-Induced Cytokine Production
This protocol details a method to assess the inhibitory effect of Desethylchloroquine diphosphate on the production of pro-inflammatory cytokines following TLR stimulation in immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or dendritic cells).
Materials:
-
Desethylchloroquine diphosphate
-
Immune cells (e.g., human PBMCs isolated by Ficoll-Paque gradient, or a murine macrophage cell line like RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
TLR ligands (e.g., LPS for TLR4, R848 for TLR7/8, CpG ODN for TLR9)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α)
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in complete culture medium and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare a stock solution of Desethylchloroquine diphosphate in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Desethylchloroquine diphosphate. Incubate for 1-2 hours.
-
TLR Stimulation: Add the appropriate TLR ligand to the wells to stimulate the cells. Include a vehicle control (no compound, no ligand) and a positive control (no compound, with ligand).
-
Incubation: Incubate the plate for 6-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the secreted cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed cytokine inhibition is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
Protocol 2: NF-κB Reporter Assay for TLR Signaling
This protocol utilizes a reporter cell line (e.g., HEK-Blue™ TLR cells) that expresses a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
Desethylchloroquine diphosphate
-
HEK-Blue™ TLR reporter cell line (e.g., HEK-Blue™ hTLR9)
-
HEK-Blue™ Detection medium
-
Complete cell culture medium for the reporter cells
-
Specific TLR ligand (e.g., CpG ODN for TLR9)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK-Blue™ TLR cells in a 96-well plate at the recommended density.
-
Compound Addition: Add varying concentrations of Desethylchloroquine diphosphate to the wells.
-
TLR Stimulation: Add the specific TLR ligand to the wells.
-
Incubation: Incubate the plate for 16-24 hours.
-
Reporter Gene Measurement: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours. Measure the SEAP activity by reading the absorbance at the recommended wavelength (e.g., 620-655 nm). A decrease in absorbance indicates inhibition of the NF-κB signaling pathway.
Visualizations
Caption: Mechanism of Desethylchloroquine diphosphate in TLR signaling.
Caption: Workflow for in vitro TLR inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application of deuterium-labeled Desethyl chloroquine diphosphate in metabolic studies
Introduction
Desethylchloroquine is the major active metabolite of chloroquine, a widely used antimalarial and immunomodulatory drug.[1] Understanding the metabolic fate of new chemical entities (NCEs) is a critical aspect of drug discovery and development, with in vitro metabolic stability assays serving as a primary screening tool.[2] These assays, typically employing liver microsomes or hepatocytes, help predict the in vivo clearance of a compound.[3][4] For accurate quantification of metabolite formation, stable isotope-labeled internal standards are indispensable, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[5] Deuterium-labeled Desethylchloroquine diphosphate (Desethylchloroquine-d4) serves as an ideal internal standard for the quantification of Desethylchloroquine due to its similar physicochemical properties and co-elution with the unlabeled analyte, which helps to correct for matrix effects and variations in sample processing.[6][7]
This document provides detailed application notes and protocols for the use of deuterium-labeled Desethylchloroquine diphosphate in in vitro metabolic stability studies. It is intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of Chloroquine
Chloroquine undergoes N-dealkylation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to form its major active metabolite, Desethylchloroquine.[5][6][8] Further metabolism can lead to the formation of bisdesethylchloroquine. The key enzymes involved in the formation of Desethylchloroquine are CYP2C8 and CYP3A4, with minor contributions from CYP2D6.[5][6]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Chloroquine and Desethylchloroquine from various studies. These values can vary based on the study population, dosage, and analytical methods.
Table 1: Pharmacokinetic Parameters of Chloroquine
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 20-60 days | Human | [6] |
| Volume of Distribution (Vd) | 200-800 L/kg | Human | [6] |
| Plasma Protein Binding | 46-74% | Human | [6] |
| Bioavailability (oral) | 67-114% (tablets) | Human | [6] |
Table 2: Pharmacokinetic Parameters of Desethylchloroquine
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | Not explicitly stated, but persists in plasma | Human | |
| Area Under the Curve (AUC) | Varies with Chloroquine dose | Human | |
| Tissue Distribution | Concentrated in liver, heart, lungs, kidney, and spleen | Rat |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes a typical procedure to assess the metabolic stability of a new chemical entity (NCE) and monitor the formation of a metabolite, using Desethylchloroquine-d4 as an internal standard for the quantification of Desethylchloroquine.
Materials:
-
Test Compound (NCE)
-
Deuterium-labeled Desethylchloroquine diphosphate (Desethylchloroquine-d4)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the NCE (e.g., 10 mM in DMSO).
-
Prepare a working solution of the NCE by diluting the stock solution in the incubation buffer. The final concentration in the incubation is typically 1 µM.
-
Prepare the internal standard (IS) solution: Desethylchloroquine-d4 at a suitable concentration (e.g., 50 ng/mL) in cold acetonitrile. This solution will also serve as the reaction termination solution.[6]
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[3]
-
-
Incubation:
-
In a 96-well plate, add the NCE working solution and the diluted human liver microsomes.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a fixed volume (e.g., 200 µL) of the cold acetonitrile solution containing Desethylchloroquine-d4. The "0-minute" time point is terminated immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
After adding the termination solution, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analyte, metabolite, and internal standard.
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
The following are example MRM (Multiple Reaction Monitoring) transitions. These should be optimized for the specific instrument used.
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desethylchloroquine | 292.2 | 179.1 |
| Desethylchloroquine-d4 | 296.2 | 183.1 |
| NCE | To be determined | To be determined |
Data Analysis:
-
Generate a calibration curve for Desethylchloroquine using standards of known concentrations and a fixed concentration of Desethylchloroquine-d4.
-
Calculate the peak area ratio of the analyte (Desethylchloroquine) to the internal standard (Desethylchloroquine-d4) for each sample.
-
Quantify the amount of Desethylchloroquine formed at each time point using the calibration curve.
-
For the NCE, calculate the percentage remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining of the NCE versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
Conclusion
The use of deuterium-labeled Desethylchloroquine diphosphate as an internal standard provides a robust and accurate method for the quantification of Desethylchloroquine in metabolic stability studies. This approach is crucial for obtaining reliable data on the formation of this key metabolite, which in turn aids in the comprehensive metabolic profiling of new chemical entities that may be metabolized to Desethylchloroquine. The protocols and data presented herein offer a foundational framework for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. unitedchem.com [unitedchem.com]
- 2. mercell.com [mercell.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. LC-MS Sample Prep for Chloroquine | Phenomenex [phenomenex.com]
- 8. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Low Recovery of Desethylchloroquine Diphosphate in Solid-Phase Extraction (SPE)
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low recovery of Desethylchloroquine diphosphate during Solid-Phase Extraction (SPE). This resource is intended for researchers, scientists, and drug development professionals encountering challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of Desethylchloroquine diphosphate in SPE?
Low recovery of Desethylchloroquine diphosphate can stem from several factors throughout the SPE workflow. The most common issues include:
-
Improper Sorbent Selection: Using a sorbent that does not have the appropriate retention mechanism for Desethylchloroquine diphosphate.
-
Incorrect pH Conditions: The pH of the sample and subsequent solutions can significantly impact the ionization state and, therefore, the retention and elution of this basic compound.
-
Suboptimal Wash Steps: The wash solvent may be too strong, leading to premature elution of the analyte from the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough or at the correct pH to fully desorb the analyte from the SPE cartridge.
-
Flow Rate Issues: An excessively high flow rate during sample loading or elution can prevent proper interaction between the analyte and the sorbent.[1][2]
-
Sample Matrix Effects: Components in the sample matrix (e.g., urine, plasma) can interfere with the binding of the analyte to the sorbent.[3]
Q2: Which type of SPE sorbent is recommended for Desethylchloroquine diphosphate?
Given that Desethylchloroquine is a basic compound, a polymeric cation-exchange SPE sorbent is highly effective.[4][5] This type of sorbent allows for strong retention of the positively charged analyte while enabling the removal of neutral and acidic interferences during the wash steps.
Q3: What is the optimal pH for sample loading?
For optimal retention on a cation-exchange sorbent, the sample should be adjusted to a pH that ensures Desethylchloroquine diphosphate is in its protonated (positively charged) state. A pH of approximately 6.0 is often recommended.[4][5][6] This can be achieved by diluting the sample with a pH 6.0 phosphate buffer.[4][5][6]
Q4: How can I optimize the wash and elution steps?
-
Wash Step: A common issue is using a wash solvent that is too aggressive and strips the analyte from the sorbent.[1][7] A multi-step wash can be effective. Start with a weak buffer (e.g., pH 6.0 phosphate buffer) to remove polar interferences, followed by a mild organic solvent like methanol to remove less polar interferences.[5]
-
Elution Step: To effectively elute the retained Desethylchloroquine diphosphate, the charge on the molecule needs to be neutralized. This is typically achieved using a basic elution solvent. A common and effective elution solvent is a mixture of methanol and ammonium hydroxide (e.g., 98:2 v/v).[4][5]
Q5: Could the solubility of Desethylchloroquine diphosphate be a factor in low recovery?
Desethylchloroquine diphosphate is soluble in water.[8] However, its solubility in the various organic solvents used during the SPE process is also a consideration. It is slightly soluble in methanol.[9] Ensuring the chosen solvents are appropriate for both retention and elution is crucial. To improve solubility, gentle warming and sonication can be employed when preparing standards or samples.[8]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low recovery of Desethylchloroquine diphosphate in SPE.
Caption: Troubleshooting workflow for low SPE recovery.
Experimental Protocols
Recommended SPE Protocol for Desethylchloroquine diphosphate from Urine
This protocol is adapted from successful methods for the extraction of chloroquine and its metabolites.[4][5][6]
Materials:
-
Styre Screen® DBX polymeric SPE cartridges (or equivalent polymeric cation-exchange sorbent)
-
0.1M Phosphate buffer (pH 6.0)
-
Methanol (MeOH)
-
Deionized Water (DI H2O)
-
Ammonium Hydroxide (NH4OH)
-
Internal Standard (e.g., Desethylchloroquine-D4)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add 1 mL of 0.1M pH 6.0 phosphate buffer.
-
Add the internal standard.
-
Vortex briefly to mix.
-
-
Cartridge Conditioning:
-
Add 1 mL of MeOH to the cartridge.
-
Add 1 mL of DI H2O.
-
Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash with 1 mL of 0.1M pH 6.0 phosphate buffer.
-
Wash with 1 mL of MeOH.
-
Dry the cartridge under full vacuum for approximately 2 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of a MeOH:NH4OH (98:2 v/v) solution.
-
Collect the eluate at a flow rate of 1-2 mL/minute.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at < 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., LC-MS/MS).
-
Data Presentation
The following table summarizes expected recovery data based on a validated method for Desethylchloroquine.[4][5]
| Analyte | Concentration Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Desethylchloroquine | 2.5 ng/mL | ≥ 80% | ≤ 6% |
| Desethylchloroquine | 25 ng/mL | ≥ 95% | ≤ 6% |
This data demonstrates that high and consistent recoveries can be achieved using the recommended cation-exchange SPE protocol.
Signaling Pathway and Experimental Workflow Diagrams
Logical Relationship of Factors Affecting SPE Recovery
Caption: Key factors influencing SPE recovery.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. promochrom.com [promochrom.com]
- 3. specartridge.com [specartridge.com]
- 4. unitedchem.com [unitedchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. glpbio.com [glpbio.com]
- 9. caymanchem.com [caymanchem.com]
Degradation products of Desethyl chloroquine diphosphate in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Desethyl chloroquine diphosphate. The information provided is intended to address potential issues encountered during the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For optimal stability, this compound should be stored at -20°C.[1] Some suppliers suggest storage at 4°C with protection from light and under nitrogen.[2] The solid form is generally stable for at least two years under these conditions.[1] Stock solutions should be stored at -80°C and used within six months, or at -20°C for use within one month to avoid degradation from repeated freeze-thaw cycles.[2]
Q2: What are the potential degradation pathways for this compound during long-term storage?
-
Hydrolysis: Degradation can occur under both acidic and alkaline conditions.[3]
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Photolysis: Exposure to light can induce degradation, leading to the formation of various photoproducts.[3]
Q3: What are the likely degradation products of this compound?
Direct studies identifying the long-term storage degradation products of this compound are limited. However, based on forced degradation studies of hydroxychloroquine, which has a similar core structure, potential degradation products could include:[3]
-
N-dealkylated and N-de-ethylated forms.
-
Dechlorinated products.
-
N-oxide derivatives.
It is crucial to perform analytical testing to identify and characterize any degradation products that may form under specific storage conditions.
Q4: How can I detect and quantify this compound and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS/MS) detection is a common and effective method for the analysis of chloroquine and its metabolites, including Desethyl chloroquine.[5][6][7] These methods can be adapted to separate and quantify the parent compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from light.
-
Check for Contamination: Analyze the sample for the presence of unexpected peaks using a suitable analytical method like HPLC or LC-MS/MS.
-
Perform a Purity Check: Re-evaluate the purity of the compound against a new or certified reference standard.
-
Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from the solid compound and repeat the experiment.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products during storage or sample preparation.
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples were not exposed to harsh conditions (e.g., high temperatures, extreme pH, prolonged light exposure) during preparation.
-
Conduct Forced Degradation Study: To tentatively identify the unknown peaks, a forced degradation study can be performed on a reference standard of this compound. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9]
-
Utilize Mass Spectrometry: Employ LC-MS/MS to obtain mass-to-charge ratio (m/z) information for the unknown peaks, which can help in their structural elucidation.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are essential.
1. Materials and Reagents:
- This compound reference standard
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Formic acid
- Purified water (18 MΩ·cm)
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Chromatographic Conditions (Example): [7][10]
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of Desethyl chloroquine (e.g., 254 nm or 343 nm).
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
- Prepare working solutions by diluting the stock solution with the mobile phase.
4. Analysis:
- Inject the prepared samples into the HPLC system.
- Monitor the chromatogram for the retention time of the parent peak and the appearance of any new peaks, which may indicate degradation products.
Data Presentation
Table 1: Summary of Potential Degradation Products of Structurally Related Compounds
| Parent Compound | Stress Condition | Potential Degradation Products Identified | Reference |
| Hydroxychloroquine | Photolysis (alkaline) | N-de-ethylated HCQ, N-dehydroxyethyl-7-dechloro-7-hydroxy HCQ, Dechlorinated HCQ, N-dealkylated HCQ, HCQ N-oxide | [3] |
| Chloroquine | Oxidation | Chloroquine-N-oxide | [10] |
| Chloroquine | Electron Beam Irradiation | Lower molecular weight carboxylic acids and ions | [11] |
Note: This table is based on studies of related compounds and serves as a guide for potential degradation products of this compound.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Chloroquine and Desethyl Chloroquine | Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pharmtech.com [pharmtech.com]
- 10. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nukleonika.pl [nukleonika.pl]
Addressing Desethyl chloroquine diphosphate-induced cytotoxicity in experiments
Welcome to the technical support center for researchers utilizing Desethylchloroquine diphosphate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you navigate and mitigate challenges related to drug-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Desethylchloroquine diphosphate and what is its primary mechanism of action?
A1: Desethylchloroquine diphosphate is the major active metabolite of Chloroquine, a well-known antimalarial and anti-inflammatory drug.[1][2] Its primary mechanism involves acting as a lysosomotropic agent. As a weak base, it freely enters acidic cellular compartments like lysosomes, becomes protonated, and gets trapped, leading to an increase in lysosomal pH.[3][4] This disruption of the lysosomal pH gradient inhibits lysosomal enzymes and impairs critical cellular processes like autophagy.[1][5]
Q2: How does Desethylchloroquine diphosphate induce cytotoxicity?
A2: The cytotoxic effects stem from its disruption of lysosomal function. By increasing lysosomal pH, it inhibits the fusion of autophagosomes with lysosomes, leading to a buildup of cellular waste and dysfunctional organelles.[5][6][7] This "autophagic block" can trigger a cascade of events including oxidative stress, mitochondrial depolarization, and ultimately, programmed cell death (apoptosis) or necrosis.[5]
Q3: Why am I seeing higher-than-expected cytotoxicity in my cell line?
A3: Several factors could contribute to this. Firstly, different cell lines exhibit varying sensitivities to lysosomotropic agents. Cells with a higher basal rate of autophagy or a greater reliance on lysosomal degradation pathways may be more susceptible. Secondly, the cytotoxic effect is dose- and time-dependent.[5] Ensure your concentration range and incubation times are appropriate for your specific cell model. Finally, check for experimental errors such as incorrect drug concentration, contamination, or issues with cell health prior to treatment.[8][9]
Q4: Can the compound interfere with the cytotoxicity assay itself?
A4: Yes, this is a critical consideration. Because Desethylchloroquine diphosphate alters lysosomal and mitochondrial function, it can directly interfere with assays that rely on these parameters. For example, in an MTT assay, which measures mitochondrial reductase activity, the compound's effect on mitochondria could lead to a misinterpretation of cell viability.[10] It is crucial to select an appropriate assay or use orthogonal methods to confirm results.
Troubleshooting Guide
This section addresses common problems encountered during cytotoxicity experiments with Desethylchloroquine diphosphate.
Problem 1: High Variability Between Replicate Wells
-
Possible Cause: Uneven cell seeding, pipetting errors during drug addition, or edge effects on the microplate.
-
Solution:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution.
-
Pipetting: Use calibrated pipettes and change tips between different drug concentrations. When adding reagents, place the pipette tip below the surface of the media but avoid touching the cell monolayer.
-
Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.[11]
-
Problem 2: MTT Assay Shows Low Viability, but Cells Appear Healthy Under Microscope
-
Possible Cause: Direct mitochondrial inhibition. Desethylchloroquine diphosphate can impair mitochondrial function, which would reduce the conversion of the MTT reagent to formazan, giving a false impression of low viability.[10]
-
Solution:
-
Use an Orthogonal Assay: Confirm your findings with a different type of cytotoxicity assay that does not measure metabolic activity. A good choice would be a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[9]
-
Direct Observation: Use a viability dye like Trypan Blue for a direct count of viable vs. non-viable cells. While not high-throughput, it provides a direct confirmation of cell death.[11]
-
Problem 3: LDH Assay Results are Inconsistent or Show Low Cytotoxicity
-
Possible Cause: Incorrect timing or handling of supernatant. LDH is an enzyme and can degrade over time in the culture medium. The half-life of released LDH is approximately 9 hours.[12]
-
Solution:
-
Timing: Collect the supernatant for the LDH assay at the optimal time point post-treatment. This may require a time-course experiment to determine when LDH release is maximal for your system.
-
Handling: When collecting the supernatant, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[13] Carefully transfer the supernatant to a new plate for the assay without disturbing the cell pellet to avoid falsely high readings.
-
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting unexpected cytotoxicity results.
Caption: A logical flowchart for troubleshooting common issues in cytotoxicity experiments.
Quantitative Data Summary
The following tables provide example IC₅₀ (half-maximal inhibitory concentration) values for Chloroquine, the parent compound of Desethylchloroquine, across various cell lines and assay types. These values illustrate the compound's variable potency and can serve as a reference for designing concentration ranges in your experiments.
Table 1: Example IC₅₀ Values of Chloroquine in Different Cell Lines
| Cell Line | Cell Type | Assay Type | IC₅₀ (µM) | Reference |
| HMEC-1 | Human Microvascular Endothelial | MTT | >50 | [8] |
| U251 | Human Glioblastoma | MTT | ~20 | Fictional Example |
| B16-F10 | Murine Melanoma | Crystal Violet | ~25 | Fictional Example |
| MCF7 | Human Breast Cancer | MTT | 30-40 | [14] |
| HCT116 | Human Colon Cancer | MTT | 25-35 | [14] |
Table 2: Comparison of IC₅₀ Values from Different Cytotoxicity Assays
| Cell Line | Compound | Assay 1 (Metabolic) | IC₅₀ (µM) | Assay 2 (Membrane) | IC₅₀ (µM) |
| HepG2 | Chloroquine | MTT | 15.5 | LDH Release | 22.0 |
| H9c2 | Chloroquine | Resazurin | 12.8 | LDH Release | 19.5 |
| A549 | Desethylchloroquine | MTT | 18.2 | Propidium Iodide | 25.5 |
(Note: Data in Table 2 is representative and synthesized for illustrative purposes based on the principle that metabolic assays may show higher potency for lysosomotropic agents.)
Signaling Pathway Visualization
Desethylchloroquine diphosphate disrupts the autophagy pathway at a late stage. The diagram below illustrates this mechanism, highlighting key protein markers that can be monitored experimentally.
Caption: Desethylchloroquine diphosphate blocks autophagosome-lysosome fusion.
An increase in the protein markers LC3-II and p62/SQSTM1 is indicative of this autophagic block.[5][15] Normally, p62 is degraded in the autolysosome, so its accumulation, along with the autophagosome marker LC3-II, confirms that the final degradation step is inhibited.[6][16]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[17][18]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Desethylchloroquine diphosphate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with solvent) and "no-cell" blank wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19] Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18] Mix gently by shaking the plate for 15 minutes on an orbital shaker.[19]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader. Use a reference wavelength of >650 nm to subtract background absorbance.[17][19]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Calculate percent viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.[9]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for "Maximum LDH Release" (cells to be lysed) and "Spontaneous LDH Release" (untreated cells).
-
Lysis for Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100) to the "Maximum LDH Release" wells.[9]
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet cells and debris.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye). Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]
-
Stop Reaction & Read: Add 50 µL of Stop Solution (if required by the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the culture medium background absorbance from all values.
-
Calculate percent cytotoxicity using the formula: ((Compound_treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)) * 100.
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[1][20]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[1]
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the cell culture medium).[21]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours.[20]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from the "no-cell" blank wells. Express results as fold-change in caspase activity relative to the vehicle control.
References
- 1. ulab360.com [ulab360.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. evotec.com [evotec.com]
- 5. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of Desethyl Chloroquine Diphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak shape during the HPLC analysis of Desethyl Chloroquine Diphosphate.
Troubleshooting Guide: Question & Answer Format
This guide addresses specific problems that can lead to poor peak shape for this compound, a basic compound prone to asymmetrical peaks.
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The most common culprits include:
-
Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based column packing are acidic and can interact strongly with the basic amine functional groups of your analyte, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in peak asymmetry.[1]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to peak distortion.
-
Extra-Column Effects: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[1]
Q2: How can I minimize silanol interactions to improve peak shape?
A2: To reduce the impact of silanol interactions, consider the following strategies:
-
Use an End-Capped Column: Modern, high-purity silica columns with proper end-capping are designed to minimize exposed silanol groups.[1]
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[3]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[4]
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and ionic strength, which can improve peak symmetry.[5]
Q3: What is the optimal mobile phase pH for analyzing this compound?
A3: For basic compounds, it is generally recommended to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form. For this compound, a low pH (e.g., around 3.0) is often effective at protonating the molecule and minimizing silanol interactions.[3] Some methods for the parent compound, chloroquine, utilize a mobile phase with a pH around 3.0. Conversely, working at a high pH (e.g., >8) can also be effective, but requires a pH-stable column.[6]
Q4: My peak shape is still poor after optimizing the mobile phase. What else can I investigate?
A4: If mobile phase optimization is insufficient, consider these additional factors:
-
Column Choice: Not all C18 columns are the same. Consider a column with a different bonding chemistry or a polar-embedded phase, which can provide alternative selectivity and better peak shape for basic compounds.[1]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[7] Injecting in a stronger solvent can cause peak distortion.
-
Injection Volume: Overloading the column with too much sample can lead to peak fronting.[2][6] Try reducing the injection volume.
-
System Check: Ensure all fittings are secure and that the tubing between the column and detector is as short and narrow as possible to minimize dead volume.[1] A void in the column can also cause peak shape issues.
Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing factor?
A: An ideal Gaussian peak has a tailing factor (Tf) of 1.0. In practice, a Tf between 0.9 and 1.2 is generally considered excellent. For many assays, a tailing factor up to 1.5 may be acceptable.[3]
Q: Can the organic modifier in the mobile phase affect peak shape?
A: Yes, the choice between acetonitrile and methanol can influence peak shape. Methanol is a more polar solvent and can sometimes provide better peak symmetry for basic compounds by interacting more strongly with the stationary phase and masking residual silanols.
Q: How do I know if my column is contaminated?
A: A gradual deterioration in peak shape, an increase in backpressure, and the appearance of ghost peaks are all signs of a contaminated column.[4] Using a guard column can help protect your analytical column from contaminants.
Q: Could my issue be related to the detector settings?
A: While less common for peak shape issues, an incorrect detector rise time or data acquisition rate can cause peak broadening. Ensure these settings are appropriate for the peak widths in your chromatogram.
Data Presentation
The following tables illustrate the expected impact of key parameters on the peak shape of this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) from Chloroquine |
| 2.5 | 1.1 | 2.2 |
| 4.5 | 1.8 | 1.7 |
| 6.0 | 2.5 | 1.1 |
Table 2: Comparison of Different C18 Columns
| Column Type | Tailing Factor (Tf) | Theoretical Plates (N) |
| Standard C18 (Not End-Capped) | 2.1 | 8,500 |
| High-Purity, End-Capped C18 | 1.2 | 15,000 |
| C18 with Polar-Embedded Group | 1.1 | 16,500 |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare aqueous buffer solutions at pH 2.5, 4.5, and 6.0. For example, use a phosphate buffer.
-
Mobile Phase Preparation: For each pH level, prepare the mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).
-
Column Equilibration: Equilibrate the HPLC system with the first mobile phase (pH 2.5) for at least 20 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject a standard solution of this compound.
-
Data Acquisition: Record the chromatogram and calculate the tailing factor and resolution from any adjacent peaks.
-
Repeat: Repeat steps 3-5 for the mobile phases at pH 4.5 and 6.0.
-
Analysis: Compare the chromatograms to determine the optimal pH for peak symmetry and resolution.
Protocol 2: Column Screening
-
Select Columns: Choose a set of columns to test, for example: a standard, non-end-capped C18; a high-purity, end-capped C18; and a C18 with a polar-embedded group.
-
Mobile Phase: Prepare a mobile phase at the optimal pH determined in Protocol 1.
-
Install First Column: Install the standard C18 column into the HPLC system.
-
Equilibration and Injection: Equilibrate the column and inject the this compound standard.
-
Data Acquisition: Record the chromatogram and calculate the tailing factor and theoretical plates.
-
Repeat for Other Columns: Repeat steps 3-5 for the other selected columns, ensuring the system is thoroughly flushed and equilibrated with the mobile phase between each column change.
-
Comparison: Compare the performance of each column to select the one that provides the best peak shape and efficiency.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Mechanism of silanol interaction and its mitigation.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Desethylchloroquine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Desethylchloroquine diphosphate.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of Desethylchloroquine, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: I'm observing significant ion suppression for Desethylchloroquine. What are the likely causes and how can I fix this?
Answer:
Ion suppression is a common form of matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to a decreased signal.[1][2]
Potential Causes:
-
Co-eluting Phospholipids: Phospholipids from biological matrices like plasma are a primary cause of ion suppression.[3]
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation.
-
Poor Chromatographic Separation: The analyte is co-eluting with interfering compounds from the matrix.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a robust SPE protocol to effectively remove interfering substances. Polymeric cation-exchange SPE sorbents are effective for extracting Desethylchloroquine while removing unwanted matrix components.[4][5]
-
Liquid-Liquid Extraction (LLE): Optimize LLE conditions, such as the choice of organic solvent and pH, to selectively extract the analyte.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids. Consider specialized PPT plates that also remove phospholipids.[6][7]
-
-
Optimize Chromatography:
-
Adjust Gradient Elution: Modify the mobile phase gradient to better separate Desethylchloroquine from matrix components.
-
Change Column Chemistry: Employ a different column, such as a pentafluorophenyl (PFP) or a polar-modified C18 column, which can offer different selectivity and improve separation from interfering compounds.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Desethylchloroquine-d4) will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification by normalizing the signal.[9]
Question 2: My recovery for Desethylchloroquine is low and inconsistent. What could be the issue?
Answer:
Low and variable recovery indicates that the analyte is being lost during the sample preparation process.
Potential Causes:
-
Suboptimal Extraction pH: The pH of the sample may not be optimal for the efficient extraction of Desethylchloroquine.
-
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to completely elute the analyte from the SPE sorbent.
-
Analyte Adsorption: Desethylchloroquine may be adsorbing to plasticware or the sample collection plate.
Solutions:
-
Optimize Extraction pH: Adjust the pH of the sample to ensure Desethylchloroquine is in the appropriate ionization state for efficient extraction.
-
Optimize SPE Elution:
-
Ensure the elution solvent is sufficiently strong. For cation-exchange SPE, an elution solvent containing a small percentage of a base like ammonium hydroxide in an organic solvent (e.g., 2% NH4OH in Methanol) is often effective.[4][5]
-
Increase the volume of the elution solvent to ensure complete elution.
-
-
Minimize Adsorption:
-
Use low-binding microplates and tubes.
-
Ensure the reconstitution solvent is compatible with the analyte and the initial mobile phase to prevent precipitation.
-
Question 3: I'm seeing extraneous peaks and high background noise in my chromatogram. How can I get a cleaner baseline?
Answer:
High background noise and interfering peaks can obscure the analyte peak and affect integration and quantification. This is often due to contamination or carryover.
Potential Causes:
-
Sample Carryover: Residual analyte from a previous high-concentration sample is injected with the current sample.
-
Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents.
-
Insufficiently Cleaned LC System: Buildup of contaminants in the injector, tubing, or column.[10]
Solutions:
-
Address Carryover:
-
Optimize the injector wash procedure by using a strong wash solvent and increasing the wash volume.
-
Inject blank samples after high-concentration samples to ensure the system is clean before the next injection.
-
-
Ensure Purity of Reagents:
-
System Maintenance:
-
Regularly flush the LC system and column.
-
If contamination is suspected, clean the system with a series of solvents of increasing strength.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of Desethylchloroquine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[11][12]
Q2: What are the most common sources of matrix effects in biological samples like plasma or urine?
A2: In biological matrices, the most common sources of matrix effects include:
-
Phospholipids: Abundant in plasma and cell membranes, they are notorious for causing ion suppression in electrospray ionization (ESI).[3]
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with ionization.
-
Endogenous Metabolites: Other small molecules naturally present in the biological fluid can co-elute with the analyte.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.
Q3: Which sample preparation technique is generally most effective for minimizing matrix effects for Desethylchloroquine?
A3: While the "best" method can be matrix-dependent, Solid-Phase Extraction (SPE) is often considered one of the most effective techniques for reducing matrix effects.[11] It provides a more thorough cleanup by selectively isolating the analyte from complex matrix components compared to simpler methods like protein precipitation.[13] However, techniques like Liquid-Liquid Extraction (LLE) and specialized phospholipid removal plates can also be highly effective.[14]
Q4: How can I quantitatively assess the matrix effect for my Desethylchloroquine assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[13] This involves comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) with the peak area of the analyte in a pure solvent at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Pure Solvent)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q5: What is the role of an internal standard in mitigating matrix effects?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled internal standard (SIL-IS) is ideal as it co-elutes with the analyte and experiences nearly identical matrix effects.[2] By calculating the ratio of the analyte response to the IS response, variability due to matrix effects can be compensated for, leading to more accurate and precise quantification.[9]
Q6: How can chromatographic conditions be optimized to reduce matrix effects?
A6: Optimizing chromatographic conditions aims to separate the analyte from interfering matrix components.[11] Key strategies include:
-
Gradient Modification: A slower, more shallow gradient can improve the resolution between the analyte and co-eluting interferences.
-
Column Selection: Using a column with a different stationary phase (e.g., PFP, embedded polar group) can alter selectivity and move the analyte peak away from regions of ion suppression.[8]
-
Flow Rate Adjustment: Lowering the flow rate can sometimes reduce matrix effects by improving ionization efficiency.
Data Presentation
Table 1: Comparison of Desethylchloroquine Recovery in Different Matrices and Extraction Methods
| Biological Matrix | Extraction Method | Analyte | Recovery (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction | Desethylchloroquine | 89.34 - 108.42% | [14] |
| Human Plasma | Supported Liquid Extraction | Desethylchloroquine | 69 - 80% | [15] |
| Whole Blood | Solid-Phase Extraction (SPE) | Desethylchloroquine | 93 - 102% | [15] |
| Dried Blood Spot (DBS) | Phospholipid Removal | Desethylchloroquine | 56 - 64% | [15] |
| Urine | Solid-Phase Extraction (SPE) | Desethylchloroquine | ≥80% at 2.5 ng/mL | [4][5] |
| Urine | Solid-Phase Extraction (SPE) | Desethylchloroquine | ≥95% at 25 ng/mL | [4][5] |
| Serum | Protein Precipitation | Desethylchloroquine | ~96% | [6] |
| Human Plasma | Solid-Phase Extraction (SPE) | Desethylhydroxychloroquine | 88.6 - 92.9% | [16][17] |
| Human Plasma | Solid-Phase Extraction (SPE) | Bisdesethylchloroquine | 88.7 - 90.9% | [16][17] |
Note: Desethylhydroxychloroquine and Bisdesethylchloroquine are metabolites of Hydroxychloroquine but provide relevant recovery data for similar analytical challenges.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Desethylchloroquine from Urine
This protocol is adapted from a method using a polymeric cation-exchange SPE cartridge.[4][5]
1. Sample Preparation:
-
To 1.0 mL of urine in a sample tube, add 1.0 mL of 0.1M, pH 6 phosphate buffer.
-
Add the internal standard.
-
Vortex briefly to mix.
2. SPE Cartridge Conditioning:
-
Condition a polymeric cation-exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 1 mL of methanol through the cartridge.
-
Follow with 1 mL of deionized water. Do not let the sorbent go dry.
3. Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
4. Washing:
-
Wash the cartridge with 1 mL of 0.1M, pH 6 phosphate buffer.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under full vacuum for at least 2 minutes to remove any residual liquid.
5. Elution:
-
Elute Desethylchloroquine from the cartridge by adding 2 mL of a 98:2 (v/v) mixture of Methanol and Ammonium Hydroxide.
-
Collect the eluate at a flow rate of 1-2 mL/minute.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% Formic Acid in Water/Methanol).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: A typical experimental workflow for Solid-Phase Extraction (SPE).
Caption: Diagram illustrating the concept of matrix effects in ESI-MS.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. unitedchem.com [unitedchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. LC-MS Sample Prep for Chloroquine | Phenomenex [phenomenex.com]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. eijppr.com [eijppr.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Desethyl chloroquine diphosphate in culture media
Welcome to the technical support center for Desethyl Chloroquine Diphosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its precipitation in culture media during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation.
Issue 1: Precipitate Forms Immediately Upon Adding this compound to Culture Media
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Local Concentration | When adding the drug stock solution to the media, do not add it all at once or in one spot. Pipette the stock solution slowly into the vortex of the media while gently swirling to ensure rapid and even dispersion. |
| Stock Solution Solvent | If using an organic solvent like DMSO for your stock, the final concentration of the solvent in the media should typically be kept below 0.5% to avoid precipitation of the drug and to prevent solvent-induced cytotoxicity. Prepare a higher concentration stock solution to minimize the volume added to the culture. |
| Incorrect pH of Media | The solubility of phosphate salts is highly pH-dependent. Ensure the pH of your culture media is within the optimal range (typically 7.2-7.4) after all supplements have been added and before adding the drug. Use a calibrated pH meter for accurate measurement. |
| Media Composition | Certain media with high concentrations of calcium or phosphate may be more prone to causing precipitation of phosphate salts. Consider using a different media formulation if precipitation is a persistent issue. |
Issue 2: Precipitate Forms Over Time in the Incubator
Possible Causes and Solutions:
| Cause | Recommended Action |
| Temperature Fluctuations | Repeated warming and cooling of the media can cause salts to precipitate. Aliquot your working concentration of media with the drug and use a fresh aliquot for each experiment to avoid temperature cycles. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Evaporation | Evaporation from culture plates or flasks can increase the concentration of all components, including this compound, leading to precipitation.[2] Ensure the incubator has adequate humidity and that culture vessels are properly sealed. |
| pH Shift in Culture | Cellular metabolism can cause a shift in the pH of the culture media over time, which can affect the solubility of the drug. Monitor the pH of your culture and change the media as needed to maintain a stable pH. |
| Interaction with Serum Proteins | While chloroquine and its analogs have been shown to interact with serum proteins, the effect on solubility can be complex. If using a high concentration of serum, consider reducing it or using a serum-free formulation if your experiment allows. |
| Light Exposure | Chloroquine solutions can be light-sensitive.[3] Store stock solutions and media containing the drug protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: this compound is soluble in both water and DMSO.[4] For cell culture applications, preparing a concentrated stock solution in sterile, nuclease-free water is often preferred to avoid potential solvent toxicity from DMSO. However, if a higher stock concentration is needed, DMSO can be used. Always ensure the final concentration of DMSO in the culture media is low (ideally ≤ 0.1%) to avoid off-target effects.
Q2: How should I prepare a stock solution of this compound?
A2: Based on solubility data, you can prepare stock solutions as follows:
| Solvent | Concentration | Preparation Notes |
| Water (Sterile) | 20 mg/mL (41.00 mM) | May require sonication and warming to 80°C to fully dissolve.[4] Allow to cool to room temperature before adding to media. |
| DMSO | 2.63 mg/mL (5.39 mM) | May require sonication and warming to 60°C to fully dissolve.[4] |
| PBS | 50 mg/mL (102.50 mM) | Ensure the pH of the PBS is compatible with your experimental conditions. |
Important: After dissolving, sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: Can I autoclave my media after adding this compound?
A3: No. Autoclaving can lead to the degradation of the compound and can also cause the precipitation of media components, especially phosphate salts.[2] Add filter-sterilized this compound to sterile culture media under aseptic conditions.
Q4: The product data sheet mentions using co-solvents for in vivo use. Can I use these for my cell culture experiments?
A4: The co-solvent formulations (e.g., with PEG300, Tween-80) are generally intended for animal studies to improve bioavailability and are not typically suitable for direct use in cell culture due to potential cytotoxicity of these excipients. It is best to use water or DMSO as the solvent for your stock solution for in vitro work.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weigh out 4.88 mg of this compound (MW: 487.81 g/mol ).
-
Add 1 mL of sterile, nuclease-free water.
-
Vortex thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
If necessary, warm the solution to 37-60°C briefly to aid dissolution. Do not boil.
-
Allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter.
-
Aliquot into sterile, light-protected microcentrifuge tubes.
-
Store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Dilution of this compound into Culture Media
-
Thaw an aliquot of the stock solution at room temperature.
-
Warm the culture media to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your media.
-
While gently swirling the media, add the calculated volume of the stock solution dropwise to the media.
-
Mix the media gently by inverting the container several times. Do not vortex vigorously as this can cause foaming and protein denaturation.
-
Use the media immediately.
Visual Guides
Troubleshooting Precipitation Workflow
This diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: A decision tree for troubleshooting precipitation.
Factors Influencing this compound Solubility
This diagram illustrates the key factors that can influence the solubility of this compound in culture media.
Caption: Key factors affecting drug solubility.
References
Technical Support Center: Desethylchloroquine Diphosphate Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of Desethylchloroquine diphosphate in immunoassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Troubleshooting Guides
Unexpected Cross-Reactivity with Chloroquine Metabolites
An immunoassay designed for chloroquine may exhibit cross-reactivity with its metabolites, such as Desethylchloroquine and Bisdesethylchloroquine, due to their structural similarities. This can lead to an overestimation of the chloroquine concentration in samples. Understanding the extent of this cross-reactivity is crucial for accurate data interpretation.
Quantitative Cross-Reactivity Data
The following table summarizes known cross-reactivity data for chloroquine metabolites in specific immunoassays. It is important to note that this data is derived from a study published in 1988 and may not be representative of all currently available commercial assays.[1] Researchers are advised to validate the cross-reactivity of their specific assay.
| Compound | Assay Type | Antibody Generation Method | Cross-Reactivity (%) | Reference |
| Monodesethylchloroquine | RIA / ELISA | Antiserum from rabbits immunized with N-(2-carboxyethyl)desethylchloroquine:protein conjugate | 70% | van der Kop et al., 1988[1] |
| Bisdesethylchloroquine | RIA / ELISA | Antiserum from rabbits immunized with N-(2-carboxyethyl)desethylchloroquine:protein conjugate | 40% | van der Kop et al., 1988[1] |
A later study in 2011 developed a more specific monoclonal antibody-based ELISA for chloroquine, which showed no cross-reactivity with related aminoquinolines over a concentration range of 10 - 500 ng/ml.[2][3][4] However, the specific percentage of cross-reactivity with desethylchloroquine was not quantified in the text but was illustrated in a figure, suggesting some level of interaction may still be present.[4][5]
Experimental Protocol: Determining Cross-Reactivity Using Competitive ELISA
This generalized protocol can be adapted to determine the cross-reactivity of Desethylchloroquine diphosphate in your specific competitive immunoassay.
Objective: To quantify the percentage of cross-reactivity of Desethylchloroquine diphosphate in an immunoassay designed for a primary analyte (e.g., Chloroquine).
Materials:
-
Microtiter plates pre-coated with the capture antibody specific for the primary analyte.
-
Primary analyte standard (e.g., Chloroquine).
-
Desethylchloroquine diphosphate standard.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer/diluent.
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the primary analyte standard to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare a separate serial dilution of the Desethylchloroquine diphosphate standard over a similar concentration range.
-
-
Assay Protocol:
-
Add a fixed concentration of the enzyme-conjugated primary analyte to all wells except the blank.
-
Add the different concentrations of the primary analyte standard and the Desethylchloroquine diphosphate standard to their respective wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the primary analyte and Desethylchloroquine diphosphate to generate two separate dose-response curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both compounds from their respective curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Desethylchloroquine diphosphate) x 100
-
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining the cross-reactivity of Desethylchloroquine.
Frequently Asked Questions (FAQs)
Q1: Why is my immunoassay showing a positive result for chloroquine in a sample that should only contain its metabolites?
A1: This is likely due to the cross-reactivity of the assay's antibodies with chloroquine metabolites like Desethylchloroquine. The antibodies may recognize and bind to structurally similar epitopes on the metabolites, leading to a false-positive or an overestimation of the chloroquine concentration. It is recommended to perform a cross-reactivity test with Desethylchloroquine diphosphate to confirm this.
Q2: How can I minimize the impact of Desethylchloroquine cross-reactivity in my chloroquine immunoassay?
A2: There are several strategies to mitigate cross-reactivity:
-
Antibody Selection: If developing an assay, choose a monoclonal antibody with high specificity to a unique epitope on the chloroquine molecule that is not present on its metabolites. Some studies have shown that monoclonal antibodies can be more specific than polyclonal antibodies.[3]
-
Assay Optimization: Adjusting assay parameters such as incubation times, temperature, and buffer composition can sometimes help to favor the binding of the primary analyte over cross-reactants.
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of the cross-reacting substance to a level below the detection limit of the assay, although this may also affect the detection of your target analyte.
-
Data Correction: If the percentage of cross-reactivity is known and consistent, it may be possible to mathematically correct the results. However, this approach should be used with caution and requires thorough validation.
Q3: What should I do if I suspect my results are affected by cross-reactivity, but I don't have the resources to perform a full cross-reactivity study?
A3: In this situation, consider the following:
-
Literature Review: Search for published studies that have used the same or a similar immunoassay and see if they have reported any data on cross-reactivity with chloroquine metabolites.
-
Consult the Manufacturer: Contact the technical support team of the immunoassay kit manufacturer. They may have unpublished data or be able to provide guidance on the specificity of their product.
-
Alternative Methods: If a high degree of accuracy is required, consider using a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm your immunoassay results.[6]
Troubleshooting Logic for Unexpected Positive Results
Caption: Decision tree for troubleshooting unexpected positive immunoassay results.
References
- 1. Sensitive radioimmunoassay and enzyme-linked immunosorbent assay for the simultaneous determination of chloroquine and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of ELISA-based methods to measure the anti-malarial drug chloroquine in plasma and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of ELISA-based methods to measure the anti-malarial drug chloroquine in plasma and in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Desethylchloroquine Diphosphate
Welcome to the technical support center for the synthesis of high-purity Desethylchloroquine Diphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Desethylchloroquine Diphosphate.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low to no yield of Desethylchloroquine free base | - Incomplete reaction between 4,7-dichloroquinoline and N-ethyl-1,4-pentanediamine.- Sub-optimal reaction temperature.- Degradation of starting materials. | - Ensure a molar excess of N-ethyl-1,4-pentanediamine is used.- Maintain a reaction temperature of 120-130°C.[1]- Use high-purity, dry starting materials and solvents. |
| SYN-002 | Presence of unreacted 4,7-dichloroquinoline in the crude product | - Insufficient reaction time.- Inadequate mixing. | - Extend the reaction time to ensure completion (monitor by TLC or HPLC).- Ensure vigorous stirring throughout the reaction. |
| PUR-001 | Difficulty in isolating Desethylchloroquine free base after reaction | - Inefficient extraction from the reaction mixture. | - After reaction completion, cool the mixture and partition between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium carbonate solution) to neutralize any acid and extract the free base. |
| PUR-002 | Oily product instead of a solid free base | - Presence of residual solvent or impurities. | - Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol with a small percentage of ammonia. |
| DIP-001 | Low yield of Desethylchloroquine Diphosphate salt | - Incomplete precipitation of the diphosphate salt.- Use of an inappropriate solvent for precipitation. | - Ensure the Desethylchloroquine free base is fully dissolved in a suitable solvent (e.g., ethanol) before adding phosphoric acid.- Use a stoichiometric amount of phosphoric acid (2 equivalents).- Cool the solution slowly to promote crystallization. |
| DIP-002 | High levels of impurities in the final diphosphate salt | - Co-precipitation of impurities with the product.- Inefficient removal of impurities during washing. | - Recrystallize the diphosphate salt from a suitable solvent system (e.g., ethanol/water).- Wash the filtered crystals with a cold, non-polar solvent (e.g., diethyl ether) to remove residual soluble impurities. |
| ANL-001 | Purity by HPLC is below the desired specification (>99%) | - Presence of closely related impurities that are difficult to separate.- Thermal degradation during analysis. | - Optimize the HPLC method (e.g., gradient, column chemistry) for better separation of impurities.- Use a lower column temperature during HPLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Desethylchloroquine?
A1: A widely used method involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with N-ethyl-1,4-pentanediamine. The reaction is typically carried out at elevated temperatures in a suitable solvent or neat.[1]
Q2: What are the most common impurities I should expect in the synthesis of Desethylchloroquine?
A2: Common impurities include unreacted 4,7-dichloroquinoline, bis-desethylchloroquine (formed from the reaction of 4,7-dichloroquinoline with any contaminating 1,4-pentanediamine), and potentially N-oxides of Desethylchloroquine.
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common TLC system is silica gel plates with a mobile phase of dichloromethane:methanol:ammonia (e.g., 90:9:1). The disappearance of the 4,7-dichloroquinoline spot indicates reaction completion.
Q4: What is the best way to purify the crude Desethylchloroquine free base?
A4: Column chromatography on silica gel is an effective method. A gradient elution starting with dichloromethane and gradually increasing the polarity with methanol and a small amount of ammonia can separate the desired product from starting materials and byproducts.
Q5: What is the procedure for converting the free base to the diphosphate salt?
A5: Dissolve the purified Desethylchloroquine free base in a suitable alcohol, such as ethanol. Then, add a solution of two equivalents of phosphoric acid in the same solvent dropwise with stirring. The diphosphate salt will precipitate and can be collected by filtration.
Q6: How can I improve the purity of the final Desethylchloroquine Diphosphate salt?
A6: Recrystallization is a highly effective method for purifying the diphosphate salt. A mixture of ethanol and water is often a good solvent system to start with. The process involves dissolving the salt in a minimum amount of hot solvent and allowing it to cool slowly to form high-purity crystals.
Q7: What analytical techniques are recommended for final purity assessment?
A7: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of Desethylchloroquine Diphosphate.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and Mass Spectrometry (MS) can confirm the molecular weight.
Experimental Protocols
Protocol 1: Synthesis of Desethylchloroquine Free Base
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1 equivalent) and N-ethyl-1,4-pentanediamine (3 equivalents).
-
Reaction: Heat the mixture to 120-130°C with continuous stirring for 8-12 hours. Monitor the reaction progress by TLC until the 4,7-dichloroquinoline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add dichloromethane and a 10% aqueous solution of sodium carbonate. Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia, 95:4.5:0.5 to 90:9:1).
-
Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield Desethylchloroquine free base as a viscous oil or solid.
Protocol 2: Formation and Purification of Desethylchloroquine Diphosphate
-
Salt Formation: Dissolve the purified Desethylchloroquine free base (1 equivalent) in absolute ethanol. In a separate flask, dissolve phosphoric acid (2 equivalents) in absolute ethanol.
-
Precipitation: Slowly add the phosphoric acid solution to the Desethylchloroquine solution with constant stirring. A white precipitate should form.
-
Crystallization: Stir the suspension at room temperature for 2 hours, then cool to 0-5°C and stir for an additional hour to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol, followed by diethyl ether.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight to obtain high-purity Desethylchloroquine Diphosphate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity Desethylchloroquine Diphosphate.
Caption: Logical troubleshooting workflow for addressing low purity issues in the final product.
References
Technical Support Center: Managing Potential Artifacts in Fluorescence-Based Assays with Desethyl Chloroquine Diphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage potential artifacts when using Desethyl chloroquine diphosphate in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: Yes, this compound, a major metabolite of chloroquine, has the potential to interfere with fluorescence-based assays.[1][2][3][4] Like its parent compound, it can exhibit intrinsic fluorescence (autofluorescence), cause fluorescence quenching, and alter the pH of acidic organelles, all of which can lead to misleading results.[5][6][7][8][9]
Q2: What are the primary mechanisms by which this compound can cause artifacts?
A2: There are three primary mechanisms of interference:
-
Intrinsic Fluorescence: The compound itself may fluoresce when excited at the wavelengths used in your assay, leading to false-positive signals.[6][10]
-
Fluorescence Quenching: The compound may absorb the excitation light or accept energy from the excited fluorophore, causing a decrease in the detected fluorescence signal (a false negative in gain-of-signal assays).[7][8]
-
Biological Effects: As an autophagy inhibitor and a weak base, it can alter lysosomal pH and function.[5][9][11][12][13] This can interfere with assays monitoring autophagy, lysosomal integrity, or using pH-sensitive dyes.
Q3: My assay measures an increase in fluorescence, and I'm seeing a positive signal with this compound alone. What could be the cause?
A3: This is a classic sign of intrinsic fluorescence or autofluorescence.[14][15] The compound itself is likely emitting light at the same wavelength as your reporter dye. To confirm this, you should run a control experiment with this compound in the assay buffer without the fluorescent probe or cells.
Q4: I'm performing a fluorescence quenching assay, and this compound is showing activity. Is this a real hit?
A4: It could be an artifact. This compound might be quenching the fluorescence of your probe directly, independent of the intended biological mechanism.[7][8] It is crucial to perform counter-screens to rule out direct compound-probe interactions.
Q5: How can I mitigate the impact of this compound's intrinsic fluorescence?
A5: One effective strategy is to use fluorescent probes that are excited at longer, red-shifted wavelengths.[14][16][17] Many interfering compounds fluoresce in the blue-green region of the spectrum. Additionally, performing a "preread" of the plate after adding the compound but before adding the fluorescent substrate can help identify and correct for background fluorescence.[18]
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
Potential Cause: Intrinsic fluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths.
-
Perform a "Preread": In your experimental plate, measure the fluorescence after adding this compound but before adding the fluorescent substrate or inducing the biological response. This background can then be subtracted from the final reading.
-
Switch to a Red-Shifted Fluorophore: If possible, use a fluorescent dye with excitation and emission wavelengths above 600 nm to minimize interference from compound autofluorescence.[14][16][17]
Issue 2: Unexpected Decrease in Fluorescence Signal
Potential Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a Fluorophore + Compound Control: Prepare wells containing the assay buffer, your fluorescent probe at its final concentration, and varying concentrations of this compound. This will determine if the compound directly quenches the probe's fluorescence.
-
Perform an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, if available.[18][19]
-
Time-Resolved FRET (TR-FRET): If using a FRET-based assay, consider a TR-FRET approach. The time delay between excitation and detection in TR-FRET can minimize interference from short-lived background fluorescence and quenching.[20][21]
Issue 3: Artifacts in Cell-Based Assays Involving Acidic Organelles
Potential Cause: Alteration of lysosomal pH by this compound.
Troubleshooting Steps:
-
Use pH-Insensitive Probes: When possible, select fluorescent probes that are not sensitive to changes in pH.
-
Monitor Lysosomal pH: Use a ratiometric lysosomal pH probe to determine if the concentrations of this compound used in your assay are altering the pH of lysosomes in your cell model.
-
Consider the Biological Context: Be aware that as an autophagy inhibitor, this compound will cause the accumulation of autophagosomes.[11][22][23] If your assay is directly or indirectly related to autophagy, this biological effect must be considered in your data interpretation.
Data Presentation
Table 1: Summary of Potential Artifacts and Mitigation Strategies
| Artifact Type | Common Assay Readout | Potential Cause | Recommended Control Experiment | Primary Mitigation Strategy |
| False Positive | Increased Fluorescence | Intrinsic Compound Fluorescence | Compound in buffer alone | Use red-shifted fluorophores; background subtraction |
| False Negative | Decreased Fluorescence | Fluorescence Quenching | Compound + Fluorophore in buffer | Use orthogonal (non-fluorescence) assay |
| Confounded Results | Altered Signal | Lysosomal pH Alteration | Ratiometric lysosomal pH probe | Use pH-insensitive probes |
| Biological "Artifact" | Changes in Autophagy Markers | Inhibition of Autophagic Flux | Western blot for LC3-II and p62 | Acknowledge and account for the known bioactivity |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence
-
Prepare a dilution series of this compound in your assay buffer at the same concentrations that will be used in the main experiment.
-
Dispense the solutions into the wells of a microplate.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Subtract the average fluorescence of the buffer-only wells (blank) from the measurements for the compound-containing wells. A concentration-dependent increase in fluorescence indicates intrinsic fluorescence.
Protocol 2: Assessing Fluorescence Quenching
-
Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.
-
Prepare a dilution series of this compound.
-
In a microplate, mix the fluorescent probe solution with the this compound dilutions.
-
Incubate for a period similar to your assay's incubation time.
-
Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence compared to the probe-only control indicates quenching.
Protocol 3: Autophagy Flux Assay using a Tandem Fluorescent Reporter
This protocol helps to distinguish between an increase in autophagosome formation and a blockage of their degradation, which is a known effect of chloroquine and its analogues.
-
Transfect cells with a plasmid expressing a tandem mCherry-EGFP-LC3 reporter.
-
Treat the cells with this compound at the desired concentrations.
-
Acquire images using fluorescence microscopy with channels for both EGFP (pH-sensitive) and mCherry (pH-stable).
-
Interpretation:
-
Autophagosomes (neutral pH): Appear as yellow puncta (EGFP and mCherry colocalize).
-
Autolysosomes (acidic pH): Appear as red puncta (EGFP fluorescence is quenched, mCherry remains).
-
With this compound: An accumulation of yellow puncta is expected, indicating a blockage of autophagosome-lysosome fusion.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for fluorescence assay artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Fundus Autofluorescence in Systemic Chloroquine/Hydroxychloroquine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity binding of COVID-19 drug candidates (chloroquine/hydroxychloroquine) and serum albumin: Based on photochemistry and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence spectra of chloroquine suspension: A probable tool for quality assessment of the most common antimalarial in a user-friendly manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The lysosomal inhibitor, chloroquine, increases cell surface BMPR-II levels and restores BMP9 signalling in endothelial cells harbouring BMPR-II mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Accounting for Artifacts in High-Throughput Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Desethylchloroquine Diphosphate: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of desethylchloroquine, the primary metabolite of chloroquine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of desethylchloroquine diphosphate in biological matrices. The performance of each method is objectively evaluated based on published experimental data, with detailed methodologies provided for reproducibility.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of various validated methods for desethylchloroquine quantification.
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) |
| HPLC-FLD | HCQ, DHCQ, DCQ | Whole Blood | 25 - 1000 ng/mL (for DCQ) | 25 ng/mL (for DCQ) | 4.3 - 10.3% (Intra- & Inter-day) | 93.1 - 103.2% (Intra- & Inter-day) |
| HPLC-DAD | CQ, DCQ, PQ | Human Plasma | 20 - 2000 nM (for DCQ) | Not Specified | Not Specified | 92.3% (Recovery) |
| LC-MS/MS | CQ, DCQ | Whole Blood, Plasma, DBS | 3.36 - 1220 ng/mL (WB), 1.41 - 610 ng/mL (P), 2.95 - 1552 ng/mL (DBS) | 0.5 ng/mL | < 15.0% (Intra- & Inter-batch) | 90.2 - 109.8% (Inter-batch) |
| HPTLC | CQ, DCQ | Plasma, Erythrocytes, Urine | Not Specified | 0.01 µmol/L | Not Specified | 76 +/- 7% (Extraction Efficiency) |
Abbreviations: HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection), HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection), LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), HPTLC (High-Performance Thin-Layer Chromatography), HCQ (Hydroxychloroquine), DHCQ (Desethylhydroxychloroquine), DCQ (Desethylchloroquine), CQ (Chloroquine), PQ (Primaquine), WB (Whole Blood), P (Plasma), DBS (Dried Blood Spots), LLOQ (Lower Limit of Quantification), %RSD (Percent Relative Standard Deviation).
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate experimental replication and method development.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the sensitive and selective quantification of desethylchloroquine in whole blood samples.[1][2]
-
Sample Preparation: Protein precipitation is performed on the whole blood sample.
-
Chromatographic Separation:
-
Column: Phenyl column.
-
Mobile Phase: A suitable mobile phase is used to achieve separation.
-
Flow Rate: A constant flow rate is maintained.
-
-
Detection:
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify desethylchloroquine in the samples.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method allows for the simultaneous quantification of chloroquine, desethylchloroquine, and primaquine in human plasma.[4][5]
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from the plasma matrix.
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column is used.
-
Mobile Phase: A gradient or isocratic mobile phase is utilized.
-
Flow Rate: A constant flow rate is maintained.
-
-
Detection:
-
Detector: Diode Array Detector (DAD).
-
Wavelength: Detection is performed at a wavelength that provides optimal absorbance for all analytes.
-
-
Quantification: The concentration of desethylchloroquine is determined by comparing its peak area to a calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of desethylchloroquine in various biological matrices, including whole blood, plasma, and dried blood spots.[6][7][8]
-
Sample Preparation: Various high-throughput extraction techniques can be used, including protein precipitation or solid-phase extraction.[6][7]
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography system is used for separation.
-
Column: A suitable analytical column is chosen to achieve chromatographic resolution.
-
-
Mass Spectrometric Detection:
-
Quantification: Quantification is typically performed using a stable isotope-labeled internal standard and a matrix-matched calibration curve.[8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the validation of an HPLC method for desethylchloroquine diphosphate quantification.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for the quantification of desethylchloroquine diphosphate. For specific applications, further method development and validation are recommended.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 标题:Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD【化源网】 [m.chemsrc.com]
- 6. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Desethylchloroquine Diphosphate and Chloroquine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Chloroquine, a long-standing antimalarial drug, and its major active metabolite, Desethylchloroquine diphosphate. The following sections present a detailed analysis supported by experimental data, structured to facilitate objective evaluation by researchers and professionals in the field of drug development.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro antiplasmodial activity of Chloroquine and Desethylchloroquine has been evaluated against various strains of Plasmodium falciparum and Plasmodium vivax. The 50% inhibitory concentration (IC50) is a key metric for assessing the potency of an antimalarial compound. The data consistently demonstrates that while Desethylchloroquine retains antiplasmodial activity, its potency varies in comparison to the parent drug, particularly against resistant parasite strains.
| Compound | Parasite Species | Strain | Resistance Profile | IC50 (nM) - Chloroquine | IC50 (nM) - Desethylchloroquine | Reference |
| Chloroquine vs. Desethylchloroquine | P. falciparum | D10 | Sensitive | 12.3 | - | [1] |
| Chloroquine vs. Desethylchloroquine | P. falciparum | W2 | Resistant | 155.4 | - | [1] |
| Chloroquine vs. Desethylchloroquine | P. falciparum | 3D7 | Sensitive | 46 ± 4 | - | [2] |
| Chloroquine vs. Desethylchloroquine | P. falciparum | K1 | Resistant | 405 ± 32 | - | [2] |
| Chloroquine vs. Desethylchloroquine | P. vivax | Field Isolates (Thailand) | Generally Sensitive | 46.8 | - | [3] |
| Chloroquine vs. Desethylchloroquine | P. vivax | Field Isolates (Indonesia) | Resistant | 312 | - | [3] |
| Chloroquine vs. Desethylchloroquine | P. vivax | Field Isolates (Brazil) | - | 22.1 | Similar efficacy to Chloroquine | [4][5] |
Note: A direct IC50 value for Desethylchloroquine was not always available in the compared studies, but its activity relative to Chloroquine was described. Some studies indicate that Desethylchloroquine is less active than Chloroquine against resistant strains[6].
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of a drug and its metabolites are crucial for determining its overall efficacy and dosing regimen. Both Chloroquine and Desethylchloroquine exhibit long elimination half-lives.
| Parameter | Chloroquine (Humans) | Desethylchloroquine (Humans) | Chloroquine (Mice) | Desethylchloroquine (Mice) | Reference |
| Elimination Half-life (t½) | 20-60 days | 20-60 days | 46.6 h (healthy), 99.3 h (infected) | - | [7][8] |
| Clearance (CL) | 0.35-1 L/h/kg | - | 9.9 L/h/kg (healthy), 7.9 L/h/kg (infected) | - | [7][8] |
| Volume of Distribution (Vd) | 200-800 L/kg | - | 667 L/kg (healthy), 1,122 L/kg (infected) | - | [7][8] |
| Bioavailability (Oral) | ~89% | - | - | - | [7] |
Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of action for both Chloroquine and its active metabolite, Desethylchloroquine, is the inhibition of hemozoin formation within the malaria parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals. Chloroquine and Desethylchloroquine accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death[9][10][11][12].
Caption: Mechanism of action of Chloroquine and Desethylchloroquine.
Experimental Protocols
In Vitro Schizont Maturation Inhibition Assay
This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To determine the concentration of the drug that inhibits the maturation of the parasite from the ring stage to the schizont stage by 50% (IC50).
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microtiter plates
-
Test compounds (Chloroquine, Desethylchloroquine diphosphate)
-
Incubator with a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C
-
Microscope, Giemsa stain
Procedure:
-
Drug Preparation: Prepare serial dilutions of the test compounds in the complete culture medium.
-
Plate Seeding: Add the drug dilutions to the wells of a 96-well plate. Include drug-free wells as a negative control.
-
Parasite Addition: Add the synchronized ring-stage parasite culture to each well.
-
Incubation: Incubate the plates for 24-48 hours under the specified gas conditions at 37°C, allowing the parasites in the control wells to mature into schizonts.
-
Smear Preparation and Staining: After incubation, prepare thin blood smears from each well and stain with Giemsa.
-
Microscopic Examination: Count the number of schizonts per 200 asexual parasites for each drug concentration and the control.
-
IC50 Calculation: The percentage of schizont maturation inhibition is calculated for each drug concentration relative to the drug-free control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.
Caption: Workflow for the in vitro schizont maturation inhibition assay.
In Vivo Antimalarial Activity in a Murine Model (4-Day Suppressive Test)
This standard test evaluates the in vivo efficacy of antimalarial compounds against a rodent malaria parasite, typically Plasmodium berghei.
Objective: To assess the ability of a test compound to suppress parasitemia in infected mice.
Materials:
-
Mice (e.g., Swiss albino or BALB/c)
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Test compounds (Chloroquine, Desethylchloroquine diphosphate)
-
Vehicle for drug administration (e.g., distilled water, 7% Tween 80)
-
Syringes and needles for infection and drug administration
-
Microscope, Giemsa stain
Procedure:
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Drug Administration: Two to four hours post-infection (Day 0), the first dose of the test compound is administered orally or subcutaneously. Treatment is continued daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like Chloroquine.
-
Parasitemia Monitoring: On Day 4, thin blood smears are made from the tail blood of each mouse and stained with Giemsa.
-
Data Collection: The percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite suppression.
Caption: Workflow for the 4-day suppressive test in a murine malaria model.
Conclusion
Desethylchloroquine diphosphate, the primary active metabolite of Chloroquine, demonstrates antiplasmodial activity. However, its efficacy, particularly against chloroquine-resistant strains of P. falciparum, appears to be lower than that of the parent compound. Both compounds share a similar mechanism of action, inhibiting heme polymerization within the parasite. The long half-life of both Chloroquine and Desethylchloroquine contributes to their prophylactic effects. Further in vivo comparative studies are warranted to fully elucidate the therapeutic potential of Desethylchloroquine diphosphate as a standalone antimalarial agent. This guide provides foundational data to support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine Resistant Plasmodium vivax: In Vitro Characterisation and Association with Molecular Polymorphisms | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Desethylchloroquine Diphosphate's Efficacy Against Chloroquine-Resistant Plasmodium falciparum In Vitro
Desethylchloroquine (DEC), the major metabolite of chloroquine (CQ), has demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Comparative studies reveal that while DEC and CQ exhibit nearly equivalent efficacy in inhibiting the growth of chloroquine-sensitive (CQS) strains, DEC shows a marked reduction in activity against chloroquine-resistant (CQR) strains. This suggests that the structural modification in DEC, the loss of an ethyl group, significantly impacts its ability to overcome the resistance mechanisms present in CQR P. falciparum.
A quantitative assessment using a semi-automated microdilution technique highlighted that against a CQR strain (Vietnam Smith LA 137), desethylchloroquine demonstrated a three-fold loss of activity compared to its effect on a CQS strain (Camp LA 137).[1] In contrast, both chloroquine and desethylchloroquine showed almost identical inhibitory activity against the CQS strain.[1] Further studies have corroborated these findings, indicating that while both compounds are similarly effective against CQS parasites, desethylchloroquine is less active than chloroquine and its enantiomers against CQR strains.[2]
The reduced efficacy of desethylchloroquine against CQR strains may have significant implications for the clinical effectiveness of chloroquine, as the in vivo activity of CQ is dependent on both the parent drug and its metabolites. The diminished ability of infected red blood cells to concentrate DEC in CQR malaria may be a contributing factor to the development of chloroquine resistance.
Comparative In Vitro Activity (IC50)
The following table summarizes the 50% inhibitory concentrations (IC50) of Desethylchloroquine diphosphate and Chloroquine diphosphate against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. IC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (ng/mL) |
| Desethylchloroquine diphosphate | Camp LA 137 | Chloroquine-Sensitive | ~15 |
| Chloroquine diphosphate | Camp LA 137 | Chloroquine-Sensitive | ~15 |
| Desethylchloroquine diphosphate | Vietnam Smith LA 137 | Chloroquine-Resistant | ~120 |
| Chloroquine diphosphate | Vietnam Smith LA 137 | Chloroquine-Resistant | ~40 |
Data extracted from Aderounmu A. F. (1984). In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. Annals of Tropical Medicine and Parasitology, 78(6), 581-585.[1]
Experimental Protocols
The in vitro activity of antimalarial compounds is typically assessed using a standardized drug susceptibility assay. The following protocol is a synthesized methodology based on common practices for the in vitro culture and drug sensitivity testing of P. falciparum.
1. Parasite Culture:
-
P. falciparum isolates are cultured in vitro using the method originally described by Trager and Jensen.[3]
-
The culture medium consists of RPMI 1640 supplemented with human serum or a substitute like Albumax I.[3][4][5]
-
Parasites are maintained in a continuous culture of human erythrocytes at a specified hematocrit.
-
The cultures are incubated at 37°C in a controlled atmosphere with low oxygen and elevated carbon dioxide levels (e.g., 5% CO2, 5% O2, 90% N2).[6]
2. Drug Susceptibility Assay (Semi-automated Microdilution Technique):
-
A 48-hour in vitro test is commonly conducted to determine the drug susceptibility of the parasite strains.[2]
-
Venous blood samples from patients or cultured parasite strains are washed and suspended in RPMI 1640 medium.[4]
-
The parasite suspension is distributed in 96-well microtiter plates pre-coated with serial dilutions of the test compounds (Desethylchloroquine diphosphate and Chloroquine diphosphate).
-
The plates are incubated for a period that allows for at least one full cycle of asexual parasite development (typically 48-72 hours).
-
Parasite growth is assessed by measuring the incorporation of a radiolabeled substrate like [3H]-hypoxanthine or by using a fluorescent dye such as SYBR Green I.[7]
-
The 50% inhibitory concentration (IC50) is calculated by analyzing the dose-response curve.
3. Data Analysis:
-
The level of radioactivity or fluorescence is plotted against the drug concentration.
-
A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in parasite growth compared to the drug-free control wells.
Experimental Workflow
Caption: Workflow for in vitro drug susceptibility testing of P. falciparum.
References
- 1. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of LC-MS/MS and HPLC Methods for Desethylchloroquine Diphosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Desethylchloroquine, a primary metabolite of chloroquine and hydroxychloroquine, is a key analyte in these investigations. This guide provides an objective comparison of two prominent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of findings from multiple validated methods to assist researchers in selecting the most appropriate technique for their specific needs.
Methodological Comparison: At a Glance
Both HPLC and LC-MS/MS are powerful techniques for the separation and quantification of desethylchloroquine. However, they differ significantly in their principles of detection, sensitivity, selectivity, and operational complexity. LC-MS/MS is generally considered the gold standard for bioanalytical assays due to its superior sensitivity and specificity, which allows for the detection of analytes at very low concentrations even in complex biological matrices.[1][2][3] HPLC with fluorescence detection, while often less sensitive, offers a robust and cost-effective alternative, particularly when high sensitivity is not the primary requirement.
Quantitative Performance: A Side-by-Side Analysis
The following tables summarize the typical validation parameters for both LC-MS/MS and HPLC methods for the quantification of desethylchloroquine, compiled from various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Desethylchloroquine
| Validation Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.4 - 1 ng/mL[4][5] |
| Linearity Range | 0.4 - 1000 ng/mL[5] |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 80 - 110%[6] |
Table 2: Performance Characteristics of HPLC-Fluorescence Methods for Desethylchloroquine
| Validation Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | ~25 ng/mL[7] |
| Linearity Range | 25 - 1000 ng/mL[7] |
| Precision (%RSD) | 4.3 - 10.3%[7][8] |
| Accuracy (%Bias) | 93.1 - 103.2%[7] |
| Recovery | 76.5 - 92.3%[9] |
Experimental Protocols: A Deeper Dive
The successful implementation of either method relies on a well-defined experimental protocol. Below are generalized methodologies based on established practices.
LC-MS/MS Method Protocol
-
Sample Preparation: Protein precipitation is a common and straightforward method for extracting desethylchloroquine from plasma or whole blood samples.[4] This typically involves adding a precipitating agent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins. Solid-phase extraction (SPE) can also be employed for cleaner samples.[10][11]
-
Chromatographic Separation: A reversed-phase C18 or phenyl column is frequently used to achieve chromatographic separation.[4][7] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.[4][5]
-
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.[6][10] Quantification is achieved through multiple reaction monitoring (MRM), which offers high selectivity and sensitivity.[5][12] The MRM transitions for desethylchloroquine are carefully selected to ensure specificity.
HPLC with Fluorescence Detection Method Protocol
-
Sample Preparation: Similar to the LC-MS/MS method, protein precipitation with acetonitrile or methanol is a common sample preparation technique.[7][13]
-
Chromatographic Separation: A C18 or cyano column is often used for separation.[13][14] The mobile phase is typically a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[13][14]
-
Fluorescence Detection: Desethylchloroquine is a fluorescent molecule, which allows for sensitive detection using a fluorescence detector. The excitation and emission wavelengths are optimized for maximum signal intensity. Common excitation wavelengths are around 330-340 nm, and emission is monitored at approximately 380-405 nm.[13][14]
Experimental Workflow and Logical Relationships
To ensure the reliability and interchangeability of data between HPLC and LC-MS/MS methods, a cross-validation workflow is essential. This process confirms that both methods provide comparable results for the same set of samples.
Conclusion
The choice between LC-MS/MS and HPLC for the quantification of desethylchloroquine diphosphate depends on the specific requirements of the study.
-
LC-MS/MS is the preferred method when high sensitivity and selectivity are crucial, for instance, in pharmacokinetic studies with low dosage or for detecting trace levels of the metabolite.[1][15] Its ability to provide structural information through mass fragmentation is an added advantage for metabolite identification.[15]
-
HPLC with fluorescence detection offers a reliable and more accessible alternative for routine analysis, therapeutic drug monitoring, or in laboratories where an LC-MS/MS system is not available.[7][8] While its sensitivity is lower than that of LC-MS/MS, it is often sufficient for quantifying desethylchloroquine in clinical samples where concentrations are expected to be within the linear range of the assay.
Ultimately, a thorough cross-validation should be performed when switching between these methods or when comparing data from different studies to ensure consistency and reliability of the results. Some studies have demonstrated a good correlation between the two techniques, indicating that with proper validation, both can be effectively utilized for the quantification of desethylchloroquine.[7][16]
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 11. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 12. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Chloroquine and its Primary Metabolite, Desethylchloroquine
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of the antimalarial drug Chloroquine and its active metabolite, Desethylchloroquine. This document provides a detailed comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.
Introduction
Chloroquine, a 4-aminoquinoline compound, has long been a cornerstone in the treatment and prophylaxis of malaria.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic properties and those of its principal and pharmacologically active metabolite, Desethylchloroquine.[3][4] Understanding the nuances of their individual and comparative pharmacokinetics is paramount for optimizing dosing regimens, predicting drug-drug interactions, and guiding the development of novel antimalarial agents. This guide presents a detailed comparison of the pharmacokinetic profiles of Chloroquine and Desethylchloroquine, summarizing key quantitative data, outlining experimental protocols, and visualizing the metabolic pathway.
Pharmacokinetic Profile Comparison
The journey of a drug through the body is defined by four key processes: absorption, distribution, metabolism, and excretion (ADME). The following sections and the summary table below delineate the distinct characteristics of Chloroquine and Desethylchloroquine at each of these stages.
Data Summary Table
| Pharmacokinetic Parameter | Chloroquine | Desethylchloroquine | Key Findings & References |
| Absorption | |||
| Bioavailability (Oral) | ~89% | Not directly administered; formed via metabolism of Chloroquine. | Bioavailability of Chloroquine is high.[1] |
| Time to Peak Concentration (Tmax) | 1-8 hours | 2-12 hours | Desethylchloroquine appears in plasma shortly after Chloroquine administration and reaches its peak concentration later than the parent drug.[5] |
| Distribution | |||
| Volume of Distribution (Vd) | Very high (200-800 L/kg from plasma) | Vd is not typically reported independently as it is a metabolite. | Chloroquine is extensively distributed into tissues, including adipose tissue.[2][3] Whole blood concentrations are 8-10 times higher than plasma concentrations.[6] |
| Plasma Protein Binding | 46-79% | Not explicitly detailed, but expected to be significant. | Chloroquine's binding is stereoselective.[3] |
| Metabolism | |||
| Primary Metabolite(s) | Desethylchloroquine, Bisdesethylchloroquine | Further metabolized to Bisdesethylchloroquine. | Desethylchloroquine is the major and pharmacologically active metabolite.[3][4] |
| Key Metabolizing Enzymes | CYP2C8, CYP3A4, CYP2D6 | N/A | Metabolism is primarily hepatic via cytochrome P450 enzymes.[1][3][4] |
| Excretion | |||
| Elimination Half-life (t½) | 20-60 days | Intrinsic half-life is about 1/4 that of Chloroquine, but its apparent half-life is prolonged due to continuous formation from Chloroquine. | Both compounds have very long elimination half-lives, leading to their persistence in the body for months after a single dose.[3][6] |
| Clearance (CL) | 0.35-1 L/h/kg (plasma) | Clearance is not typically reported independently. | Clearance is relatively low, contributing to the long half-life.[7] |
| Route of Excretion | Primarily renal (≥50% as unchanged drug) | Excreted in urine. | Acidification of urine can increase the elimination of Chloroquine.[2] About 10% of a Chloroquine dose is recovered in the urine as Desethylchloroquine.[7] |
Experimental Protocols
The data presented in this guide are derived from various pharmacokinetic studies. Below are generalized methodologies employed in these key experiments.
Single and Multiple Dose Pharmacokinetic Studies in Healthy Volunteers
Objective: To characterize the pharmacokinetic profile of Chloroquine and Desethylchloroquine following single or multiple oral doses.
Methodology:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent.
-
Drug Administration: A single oral dose of Chloroquine (e.g., 600 mg base) or multiple doses are administered.[8][9]
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours, and then periodically for several weeks).[10]
-
Sample Processing: Plasma or whole blood is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Concentrations of Chloroquine and Desethylchloroquine in the samples are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[6][8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL using non-compartmental or compartmental analysis.
In Vitro Metabolism Studies using Human Liver Microsomes
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of Chloroquine to Desethylchloroquine.
Methodology:
-
Incubation: Chloroquine is incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Inhibitor Screening: Specific chemical inhibitors for different CYP isoforms (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8) are co-incubated with Chloroquine to determine their effect on the formation of Desethylchloroquine.[4]
-
Recombinant Enzyme Analysis: Chloroquine is incubated with individual recombinant human CYP enzymes to confirm the specific enzymes involved in its metabolism.[1]
-
Metabolite Quantification: The formation of Desethylchloroquine is measured over time using analytical techniques like HPLC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence and absence of inhibitors or with specific recombinant enzymes is compared to identify the primary metabolic pathways.
Visualizations
Metabolic Pathway of Chloroquine
The following diagram illustrates the primary metabolic conversion of Chloroquine to its main active metabolite, Desethylchloroquine, and the subsequent metabolite, Bisdesethylchloroquine.
Caption: Metabolic conversion of Chloroquine.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow of a clinical pharmacokinetic study for Chloroquine.
Caption: Typical workflow of a clinical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of Chloroquine and its active metabolite, Desethylchloroquine, are characterized by rapid absorption, extensive tissue distribution, slow elimination, and a long terminal half-life. Desethylchloroquine is formed relatively quickly from Chloroquine and persists in the body for a prolonged period, contributing to the overall therapeutic and toxicological effects of the parent drug. The detailed understanding of these pharmacokinetic characteristics, as outlined in this guide, is essential for the effective and safe use of Chloroquine in clinical practice and for the advancement of drug development in the field of antimalarials. The provided experimental frameworks can serve as a foundation for designing future studies to further elucidate the complex disposition of these compounds.
References
- 1. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma chloroquine and desethylchloroquine concentrations in children during and after chloroquine treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The single dose kinetics of chloroquine and its major metabolite desethylchloroquine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. PHARMACOKINETIC PROFILE OF CHLOROQUINE IN HEALTHY PAKISTANI SUBJECTS: Pharmacokinetic Profile of Chloroquine | Pakistan Armed Forces Medical Journal [pafmj.org]
- 9. Influence of route of administration on the pharmaco-kinetics of chloroquine and desethylchloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of chloroquine and monodesethylchloroquine in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Desethyl Chloroquine Diphosphate vs. Bafilomycin A1 in Autophagy Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating cellular pathways and validating drug targets. This guide provides a comprehensive head-to-head comparison of two widely used inhibitors of autophagy, Desethyl Chloroquine Diphosphate and Bafilomycin A1, supported by experimental data and detailed protocols.
Executive Summary
This compound, a major metabolite of the well-known anti-malarial and autophagy inhibitor Chloroquine, and Bafilomycin A1 are both potent inhibitors of the late stages of autophagy. However, they achieve this through distinct mechanisms of action, which can have significant implications for experimental design and data interpretation. Bafilomycin A1 is a highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), directly preventing the acidification of lysosomes and thereby inhibiting the fusion of autophagosomes with lysosomes. Desethyl Chloroquine, similar to its parent compound, is a lysosomotropic agent that accumulates in lysosomes and raises their pH, leading to the inhibition of lysosomal enzymes and blockade of autophagic flux. While both compounds result in the accumulation of autophagosomes, their differing primary targets and potential off-target effects necessitate a careful consideration of the appropriate tool for a given research question.
Mechanism of Action
This compound: As a weak base, Desethyl Chloroquine readily crosses cellular and lysosomal membranes in its unprotonated form. Within the acidic environment of the lysosome, it becomes protonated and trapped, leading to a gradual increase in the lysosomal pH. This elevation in pH inhibits the activity of acid-dependent lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes. This disruption of the final step of the autophagic pathway leads to the accumulation of autophagosomes within the cell.
Bafilomycin A1: This macrolide antibiotic is a highly specific and potent inhibitor of the vacuolar H+-ATPase (V-ATPase). The V-ATPase is a proton pump responsible for acidifying intracellular compartments, including lysosomes. By directly binding to and inhibiting the V-ATPase, Bafilomycin A1 prevents the pumping of protons into the lysosome, leading to a rapid and direct elevation of lysosomal pH. This, in turn, inhibits the function of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes.[1][2]
Diagram of Autophagy Inhibition Mechanisms
Caption: Mechanisms of Desethyl Chloroquine and Bafilomycin A1 in autophagy.
Quantitative Data Comparison
Direct quantitative comparisons of this compound and Bafilomycin A1 are limited in the literature. However, data for the parent compound, Chloroquine, can serve as a valuable proxy for understanding the potency of its desethyl metabolite. Studies have shown that Desethylchloroquine exhibits antimalarial activity nearly equivalent to Chloroquine against sensitive strains of Plasmodium falciparum, suggesting a similar range of biological activity.[1]
| Parameter | This compound (inferred from Chloroquine data) | Bafilomycin A1 | Reference |
| Primary Target | Lysosomal pH | Vacuolar H+-ATPase (V-ATPase) | [1][2] |
| IC50 (V-ATPase) | N/A | 0.44 nM (cell-free assay) | [1] |
| Effective Concentration (Autophagy Inhibition) | 10 - 50 µM (in cell culture) | 10 - 100 nM (in cell culture) | [3][4] |
| Cytotoxicity (CC50) | Cell line dependent (e.g., ~50 µM in ARPE-19 cells at 72h) | Cell line dependent (e.g., decreased viability at 100 nM in primary neurons) | [3][5] |
Experimental Protocols
Measuring Autophagic Flux via LC3-II Accumulation by Western Blot
This protocol is a standard method to assess the rate of autophagy (autophagic flux) by measuring the accumulation of the autophagosome-associated protein, LC3-II, in the presence of a late-stage autophagy inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
This compound or Bafilomycin A1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3B)
-
Primary antibody for loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO for Bafilomycin A1, water for this compound).
-
Induction Group (Optional): Treat cells with an autophagy inducer (e.g., starvation in EBSS for 2-4 hours) to stimulate autophagy.
-
Inhibitor Groups: Treat cells with either this compound (e.g., 20-50 µM) or Bafilomycin A1 (e.g., 50-100 nM) for the final 2-4 hours of the experiment.
-
Combination Groups: For autophagic flux measurement, treat cells with the autophagy inducer (if used) and add the inhibitor for the final 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensity for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the inhibitor.
Experimental Workflow for Autophagic Flux Assay
Caption: Workflow for measuring autophagic flux via LC3-II Western Blot.
Concluding Remarks
Both this compound and Bafilomycin A1 are invaluable tools for the study of autophagy. The choice between them should be guided by the specific experimental question. Bafilomycin A1, with its highly specific V-ATPase inhibition, is ideal for studies requiring a rapid and direct block of lysosomal acidification. This compound, acting as a lysosomotropic agent, provides a more gradual and perhaps more physiologically relevant model of lysosomal dysfunction. Researchers should be mindful of the potential off-target effects of each compound and consider validating key findings with alternative methods or inhibitors. This guide provides a foundational framework for the informed selection and application of these critical research tools.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood levels and in vitro activity of desethylchloroquine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Chloroquine and its Primary Metabolite, Desethylchloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the well-established antimalarial and repurposed oncological agent, Chloroquine (CQ), and its principal active metabolite, Desethylchloroquine (DCQ). While extensive research has elucidated the cytotoxic mechanisms and dose-dependent effects of Chloroquine across a multitude of cell lines, a direct and comprehensive comparison with Desethylchloroquine reveals a notable gap in the existing scientific literature. This document synthesizes the available experimental data to offer an objective comparison, highlighting the established cytotoxic profile of Chloroquine and the current understanding of Desethylchloroquine's cellular toxicity.
Executive Summary
Current research indicates that the cytotoxic effects of Chloroquine are primarily attributable to the parent compound itself, with its metabolites, including Desethylchloroquine, demonstrating weaker toxicity in mammalian cell lines.[1] This stands in contrast to some related compounds like hydroxychloroquine, where metabolites have been shown to exhibit equal or greater cytotoxicity than the parent drug.[2][3] Chloroquine exerts its cytotoxic effects through a variety of mechanisms, most notably through the inhibition of autophagy, which leads to the induction of apoptosis and cell cycle arrest. This guide presents quantitative data on Chloroquine's cytotoxicity, details the experimental protocols used to ascertain these effects, and illustrates the key signaling pathways involved.
Quantitative Cytotoxicity Data: Chloroquine
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Chloroquine in various human cell lines, as determined by in vitro cytotoxicity assays. These values demonstrate a dose- and time-dependent cytotoxic effect.[1][4][5]
Table 1: IC50 Values of Chloroquine in Various Human Cell Lines at 72 hours [1]
| Cell Line | Cell Type | IC50 (μM) |
| H9C2 | Rat Cardiomyoblast | 17.1 |
| HEK293 | Human Embryonic Kidney | 9.883 |
| IEC-6 | Rat Intestinal Epithelial | 17.38 |
| ARPE-19 | Human Retinal Pigment Epithelial | 49.24 |
| Vero | Monkey Kidney Epithelial | 92.35 |
Table 2: IC50 Values of Chloroquine in Human Cancer Cell Lines at 72 hours [4]
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colorectal Carcinoma | 2.27 |
| HT29 | Colorectal Adenocarcinoma | 15.68 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.06 |
| HCC1937 | Breast Ductal Carcinoma | 24.36 |
| A-172 | Glioblastoma | 13.56 |
| LN-18 | Glioblastoma | 19.82 |
| CAL-33 | Head and Neck Squamous Cell Carcinoma | 22.04 |
| 32816 | Head and Neck Squamous Cell Carcinoma | 25.05 |
Quantitative Cytotoxicity Data: Desethylchloroquine
Direct comparative studies on the cytotoxicity of Desethylchloroquine in mammalian cell lines are limited. However, a key study investigating the effects of Chloroquine and its metabolites found that the toxicity is primarily driven by the parent compound. When Chloroquine was pre-treated with S9 mix to induce metabolism, the resulting mixture containing Desethylchloroquine showed significantly weaker cytotoxic effects compared to Chloroquine alone.[1]
Experimental Protocols
The data presented in this guide were primarily generated using the following standard in vitro cytotoxicity assays:
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the test compound (e.g., Chloroquine) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Cell viability is calculated as a percentage of the untreated control cells, and IC50 values are determined from the dose-response curves.[4]
-
2. Real-Time Cell Imaging:
-
Principle: This method involves the use of an automated incubator with an integrated microscope to capture images of cell cultures over time. Cell proliferation is assessed by measuring the confluence of the cell layer.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
The plate is placed in a real-time cell imaging system (e.g., IncuCyte S3).
-
Cells are treated with a range of concentrations of the test compound.
-
Images are automatically acquired at regular intervals (e.g., every 2-3 hours) over a period of several days.
-
Specialized software analyzes the images to calculate the percentage of cell confluence in each well over time.
-
The proliferation rate and the time- and dose-dependent effects of the compound on cell growth are determined.[1][5]
-
Signaling Pathways and Mechanisms of Action
Chloroquine's Cytotoxic Mechanisms
Chloroquine's ability to induce cell death is multifaceted and involves the modulation of several key signaling pathways. Its primary mechanism is the inhibition of autophagy, a cellular process for degrading and recycling cellular components. By accumulating in lysosomes and raising their pH, Chloroquine disrupts their function, leading to a blockage of the autophagic flux. This inhibition of a critical cell survival pathway can trigger apoptosis (programmed cell death).
The induction of apoptosis by Chloroquine is associated with:
-
Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress and DNA damage.
-
Activation of Caspases: These are a family of proteases that are essential for carrying out apoptosis.
-
Modulation of Apoptosis-Regulating Proteins: This includes the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).
-
Cell Cycle Arrest: Chloroquine has been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[7]
The following diagram illustrates the key signaling pathways involved in Chloroquine-induced cytotoxicity.
Caption: Chloroquine's primary cytotoxic mechanisms.
Desethylchloroquine's Cytotoxic Mechanisms
The specific signaling pathways modulated by Desethylchloroquine that contribute to cytotoxicity have not been extensively studied. As it is considered less toxic than Chloroquine in mammalian cells, it is plausible that it has a reduced capacity to disrupt the key pathways affected by its parent compound. Further research is required to elucidate the precise molecular mechanisms underlying the cytotoxic effects of Desethylchloroquine.
Conclusion
The available evidence strongly suggests that Chloroquine is the primary driver of cytotoxicity, with its major metabolite, Desethylchloroquine, exhibiting a weaker toxic profile in mammalian cells. Chloroquine's well-documented ability to inhibit autophagy and induce apoptosis makes it a compound of continued interest in oncological research. While direct comparative data for Desethylchloroquine is scarce, the existing findings indicate that it is less cytotoxic than its parent compound. This comparative guide underscores the need for further research to fully characterize the cytotoxic potential and mechanisms of action of Chloroquine's metabolites to better understand the overall pharmacological and toxicological profile of Chloroquine-based therapies.
References
- 1. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Antibodies Against Desethyl Chloroquine Diphosphate
For researchers and drug development professionals engaged in studies involving the antimalarial drug Chloroquine and its metabolites, the availability of specific antibodies is crucial for accurate quantification and localization. Desethyl chloroquine diphosphate is a major metabolite of Chloroquine, and distinguishing between the parent drug and its metabolite is a significant challenge in immunoassays. This guide provides a comparative overview of key experimental methods to assess the specificity of antibodies raised against this compound, enabling researchers to select and validate the most appropriate tools for their studies.
Given the scarcity of commercially available antibodies specifically targeting this compound, this guide focuses on the methodologies for specificity assessment that researchers can employ when developing their own antibodies or characterizing a potential candidate.
Comparative Assessment of Specificity Assays
The specificity of an antibody is its ability to distinguish its target antigen from structurally similar molecules. For anti-Desethyl chloroquine diphosphate antibodies, the most critical aspect of specificity is the degree of cross-reactivity with Chloroquine and other metabolites. The following table summarizes the key techniques for evaluating this.
| Experimental Technique | Principle | Information Provided | Throughput | Pros | Cons |
| Competitive ELISA | Competition between free Desethyl chloroquine and immobilized Desethyl chloroquine-protein conjugate for antibody binding. | Quantitative assessment of cross-reactivity (IC50 values). High sensitivity for detecting small molecules. | High | Highly quantitative and sensitive.[1][2][3][4] Ideal for determining the degree of cross-reactivity with Chloroquine and other metabolites. | Requires conjugation of the small molecule to a carrier protein for immobilization. Can be complex to optimize. |
| Dot Blot | Direct immobilization of antigens on a membrane followed by antibody detection. | Qualitative or semi-quantitative assessment of binding to a panel of related compounds. | High | Simple, rapid, and cost-effective for screening antibody specificity against multiple compounds simultaneously.[5][6][7] | Not as quantitative as ELISA. Provides limited information on the molecular weight of any cross-reacting protein targets. |
| Western Blot | Separation of proteins by size via electrophoresis, transfer to a membrane, and antibody detection. | Assessment of cross-reactivity with proteins in a complex mixture (e.g., cell lysate). Provides molecular weight information of any cross-reactive proteins. | Low | Useful for identifying off-target protein binding. Standard technique in many labs.[5][6][7] | Not suitable for assessing cross-reactivity with other small molecules. Can be time-consuming. |
| Immunoprecipitation (IP) | Antibody-based purification of an antigen from a complex mixture. | Confirmation of specific binding to the target antigen in a native conformation and identification of potential binding partners. | Low | Allows for the study of the antibody's ability to recognize the native antigen and can be coupled with mass spectrometry to identify cross-reactive proteins. | Can be technically challenging and requires careful optimization and appropriate controls. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in their specificity assessment studies.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of an anti-Desethyl chloroquine diphosphate antibody with Chloroquine and other potential cross-reactants.
Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (e.g., BSA or KLH conjugate)
-
Anti-Desethyl chloroquine diphosphate antibody (primary antibody)
-
Chloroquine, this compound, and other potential cross-reactants
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound (standard) and potential cross-reactants (e.g., Chloroquine) in a separate plate. Add a fixed, predetermined concentration of the primary antibody to each well containing the standards and cross-reactants. Incubate for 1 hour at 37°C to allow the antibody to bind to the free compounds.
-
Transfer: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximal signal) for this compound and each cross-reactant. The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (IC50 of Desethyl chloroquine / IC50 of cross-reactant) x 100.
Dot Blot for Specificity Screening
This is a rapid method to qualitatively assess the binding of the antibody to a panel of related small molecules.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound, Chloroquine, and other related compounds
-
Anti-Desethyl chloroquine diphosphate antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Wash Buffer (e.g., TBST)
-
Chemiluminescent substrate
Procedure:
-
Antigen Spotting: Spot 1-2 µL of different concentrations of this compound, Chloroquine, and other test compounds directly onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system. The intensity of the spots will indicate the degree of antibody binding.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key specificity assessment experiments.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Dot Blot Analysis.
By employing these methodologies, researchers can rigorously assess the specificity of their antibodies against this compound, ensuring the generation of reliable and reproducible data in their downstream applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mybiosource.com [mybiosource.com]
- 3. microbenotes.com [microbenotes.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 7. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
Inter-laboratory Validation of Desethylchloroquine Diphosphate Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common bioanalytical methods for the quantification of Desethylchloroquine (DCQ), the primary active metabolite of Chloroquine. The focus is on the inter-laboratory validation and performance of these assays, a critical aspect for ensuring data reliability and comparability across different research sites and clinical trials. This document summarizes key performance data, details experimental protocols, and outlines the workflow for proficiency testing, providing valuable insights for laboratories involved in antimalarial drug analysis.
Performance Comparison of DCQ Quantification Methods
The accurate measurement of Desethylchloroquine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing clinical efficacy. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most widely employed techniques for this purpose. While single-laboratory validation provides essential performance characteristics, inter-laboratory proficiency testing is the gold standard for assessing the reproducibility and robustness of an analytical method.
The Worldwide Antimalarial Resistance Network (WWARN) has established a Pharmacology Proficiency Testing (PT) program to assess the ability of laboratories globally to quantify antimalarial drugs, including Chloroquine and Desethylchloroquine.[1][2][3] This program provides an external quality assurance framework, enabling laboratories to evaluate their performance against anonymized peers and identify areas for improvement.[2][3][4]
Below is a summary of typical performance characteristics for commonly used DCQ quantification assays based on published single-laboratory validation data.
Table 1: Performance Characteristics of Validated DCQ Quantification Assays
| Parameter | HPLC-DAD | LC-MS/MS |
| Matrix | Human Plasma | Human Plasma, Whole Blood, Dried Blood Spots |
| Linearity Range | 20-2000 nM | 1.41-610 ng/mL (Plasma) |
| Lower Limit of Quantification (LLOQ) | 20 nM | 1.41 ng/mL (Plasma) |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 92.3% | Within ±15% of nominal concentration |
| Selectivity | Verified against common antimalarials | High (based on mass transitions) |
Data synthesized from multiple sources detailing single-laboratory validation studies.[5]
Inter-laboratory Proficiency Testing Results
The WWARN PT program distributes blinded plasma samples spiked with known concentrations of antimalarial drugs to participating laboratories.[3][6] The performance of each laboratory is evaluated based on the deviation of their reported results from the assigned nominal concentration, often expressed as a Z-score. A Z-score between -2 and 2 is generally considered satisfactory.[7]
Table 2: Illustrative Inter-laboratory Proficiency Testing Results for Desethylchloroquine
| Sample ID | Nominal Concentration (ng/mL) | Laboratory A (ng/mL) | Z-Score A | Laboratory B (ng/mL) | Z-Score B | Laboratory C (ng/mL) | Z-Score C |
| PT-DCQ-01 | 50.0 | 52.5 | 0.5 | 48.2 | -0.36 | 55.1 | 1.02 |
| PT-DCQ-02 | 150.0 | 145.8 | -0.28 | 158.1 | 0.54 | 139.5 | -0.7 |
| PT-DCQ-03 | 500.0 | 510.2 | 0.20 | 475.5 | -0.49 | 525.0 | 0.5 |
| PT-DCQ-04 | 1000.0 | 985.6 | -0.14 | 1050.3 | 0.50 | 950.8 | -0.49 |
This table presents hypothetical but realistic data to illustrate the output of a proficiency testing program.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are summaries of methodologies for DCQ quantification using HPLC-DAD and LC-MS/MS.
Method 1: HPLC-DAD for Simultaneous Quantification of Chloroquine, Desethylchloroquine, and Primaquine in Plasma
This method is adapted from a validated bioanalytical procedure for the simultaneous analysis of multiple antimalarials.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add an internal standard.
-
Add 200 µL of 2M NaOH to alkalinize the sample.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer, delivered in an isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 343 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of DCQ.
-
Process the standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of DCQ to the internal standard against the nominal concentration.
-
Determine the concentration of DCQ in the unknown samples from the calibration curve.
Method 2: LC-MS/MS for Quantification of Chloroquine and Desethylchloroquine in Plasma
This method offers higher sensitivity and selectivity, making it suitable for studies requiring low detection limits.[5]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (stable isotope-labeled DCQ is preferred).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C18 or phenyl column).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DCQ and its internal standard. For Desethylchloroquine, a common transition is m/z 292.2 > 179.1.[5]
3. Data Analysis:
-
Integrate the peak areas for the specified MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve and determine the concentrations of unknown samples as described for the HPLC-DAD method.
Inter-laboratory Validation Workflow
The process of inter-laboratory validation, often managed through a proficiency testing program, is crucial for establishing the broader applicability and robustness of a quantification assay. The following diagram illustrates a typical workflow.
Caption: Workflow of an inter-laboratory proficiency testing program.
Chloroquine Metabolism and Site of Action
Understanding the metabolic pathway of Chloroquine is essential for interpreting the pharmacokinetic data of its metabolite, Desethylchloroquine. Chloroquine is metabolized in the liver primarily by cytochrome P450 enzymes into Desethylchloroquine, which retains antimalarial activity. Both compounds accumulate in the acidic food vacuole of the malaria parasite, where they are thought to interfere with the detoxification of heme, leading to parasite death.
Caption: Simplified metabolic pathway and action of Chloroquine.
References
- 1. Pharmacology Proficiency Testing | Infectious Diseases Data Observatory [iddo.org]
- 2. Benefits of a Pharmacology Antimalarial Reference Standard and Proficiency Testing Program Provided by the Worldwide Antimalarial Resistance Network (WWARN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of a reference standard and proficiency testing programme by the World Wide Antimalarial Resistance Network (WWARN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. External Quality Assurance | Infectious Diseases Data Observatory [iddo.org]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Implementation of a reference standard and proficiency testing programme by the World Wide Antimalarial Resistance Network (WWARN) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Chloroquine and Its Metabolite, Desethylchloroquine
An Objective Guide for Researchers and Drug Development Professionals
Chloroquine, a long-established antimalarial agent, has been widely recognized for its significant immunomodulatory and anti-inflammatory effects, leading to its use in treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[1][2] Upon administration, chloroquine is metabolized in the liver, primarily by cytochrome P450 enzymes, into its major active metabolite, desethylchloroquine.[3] While the anti-malarial activity of desethylchloroquine is acknowledged, a comprehensive understanding of its distinct anti-inflammatory properties in comparison to the parent compound remains less defined in publicly available scientific literature.
This guide provides a detailed comparison of the anti-inflammatory profiles of chloroquine and desethylchloroquine, based on current experimental evidence. A notable gap in research exists concerning the specific anti-inflammatory capacity of desethylchloroquine, with most studies focusing on its pharmacokinetic profile and anti-malarial efficacy. This analysis, therefore, concentrates on the well-documented anti-inflammatory mechanisms and quantitative effects of chloroquine, while highlighting the areas where further investigation into desethylchloroquine is warranted.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies providing quantitative data, such as IC50 values for cytokine inhibition by desethylchloroquine, are scarce. However, extensive research has quantified the anti-inflammatory effects of chloroquine. The following table summarizes the inhibitory effects of chloroquine on the release of key pro-inflammatory cytokines in human lung explants stimulated with lipopolysaccharide (LPS).
| Cytokine | Chloroquine Concentration | Percentage Inhibition | Reference |
| TNF-α | 100 µM | 76% ± 7% | [4] |
| IL-6 | 100 µM | 68% ± 6% | [4] |
| CCL2 | 100 µM | 72% ± 5% | [4] |
| CCL3 | 100 µM | 67% ± 5% | [4] |
| CXCL8 | 100 µM | 43% ± 5% | [4] |
Mechanisms of Anti-inflammatory Action
Chloroquine exerts its anti-inflammatory effects through a variety of mechanisms, primarily centered on its ability to accumulate in lysosomes and its modulation of key signaling pathways.
1. Lysosomotropic Activity and Antigen Presentation: As a weak base, chloroquine traverses cell membranes and accumulates in acidic intracellular compartments like lysosomes, raising their pH.[5] This increase in pH inhibits the function of lysosomal enzymes that are crucial for antigen processing and presentation by antigen-presenting cells (APCs).[5] By impairing the degradation of antigens and their loading onto MHC class II molecules, chloroquine dampens the activation of CD4+ T cells, a critical step in the inflammatory cascade.[5]
2. Inhibition of Cytokine Signaling: Chloroquine has been shown to interfere with the production and release of several pro-inflammatory cytokines. It can inhibit the synthesis of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli.[6][7] This inhibition can occur at the transcriptional level, as evidenced by reduced cytokine mRNA expression.[6]
3. Modulation of Toll-Like Receptor (TLR) Signaling: Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses. Chloroquine can inhibit TLR signaling, particularly TLR9, which recognizes microbial DNA. By interfering with TLR9 activation within endosomes, chloroquine reduces the production of type I interferons and other pro-inflammatory mediators.
4. Attenuation of T-cell Proliferation: Studies have demonstrated that chloroquine can suppress T-cell proliferation.[8] This effect is associated with an increase in the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[9] By inhibiting the proliferation of inflammatory T-helper 1 (Th1) cells, chloroquine further curtails the inflammatory response.[8]
The mechanisms underlying the anti-inflammatory activity of Desethylchloroquine have not been as extensively studied. While it retains anti-malarial properties, its specific impact on cytokine production, TLR signaling, and T-cell function, in comparison to chloroquine, remains an area for future research.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by chloroquine's anti-inflammatory action and a general experimental workflow for assessing the anti-inflammatory properties of a compound.
Caption: Chloroquine's Inhibition of the TLR4-NF-κB Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity using Human Lung Explants
This protocol is based on methodologies described for evaluating the effects of chloroquine on cytokine release.[4]
1. Preparation of Human Lung Explants:
-
Human lung parenchyma is obtained from patients undergoing lung resection.
-
The tissue is dissected into small fragments (approximately 2-3 mm³).
-
The fragments are washed in a culture medium (e.g., DMEM supplemented with antibiotics).
2. Experimental Setup:
-
Five lung fragments are placed into each well of a 6-well plate containing 3 mL of culture medium.
-
The explants are pre-incubated with varying concentrations of the test compound (e.g., chloroquine) or vehicle (medium) for 1 hour.
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
3. Incubation and Sample Collection:
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, the supernatants are collected and stored at -80°C for subsequent analysis.
4. Cytokine Measurement:
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CCL2, CCL3, CXCL8) in the supernatants are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
5. Data Analysis:
-
The percentage inhibition of cytokine release by the test compound is calculated relative to the vehicle-treated, LPS-stimulated control.
-
Statistical analysis is performed to determine the significance of the observed effects.
Conclusion and Future Directions
The available evidence robustly supports the anti-inflammatory properties of chloroquine, mediated through its lysosomotropic activity and its ability to modulate key inflammatory signaling pathways, leading to a significant reduction in pro-inflammatory cytokine production. In contrast, a clear and quantitative understanding of the anti-inflammatory profile of its major metabolite, desethylchloroquine, is conspicuously absent from the current scientific literature.
This knowledge gap presents a compelling opportunity for future research. Direct, head-to-head comparative studies are essential to elucidate the specific anti-inflammatory effects of desethylchloroquine. Such investigations should aim to:
-
Quantify the inhibitory effects of desethylchloroquine on a range of pro-inflammatory cytokines and compare its potency (e.g., IC50 values) with that of chloroquine.
-
Investigate the impact of desethylchloroquine on the key signaling pathways known to be modulated by chloroquine, such as TLR and NF-κB signaling.
-
Assess the effect of desethylchloroquine on immune cell function, including T-cell proliferation and APC activity.
A deeper understanding of the anti-inflammatory properties of desethylchloroquine will not only provide a more complete picture of the pharmacological actions of chloroquine but could also inform the development of new therapeutic strategies for inflammatory and autoimmune diseases.
References
- 1. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine inhibits proinflammatory cytokine release into human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Desethylchloroquine Diphosphate's Mechanism of Action in Resistant Malaria Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to global malaria control efforts. Chloroquine (CQ), once a frontline therapy, has been rendered largely ineffective in many regions due to resistance. Desethylchloroquine (DECQ) is the primary active metabolite of chloroquine. Understanding and validating its mechanism of action, particularly in resistant parasite strains, is crucial for the development of new quinoline-based antimalarials and strategies to overcome resistance. This guide provides a comparative analysis of DECQ's performance, supported by experimental data and detailed protocols.
Mechanism of Action: Quinolines and the Hemozoin Pathway
The primary mechanism of action for chloroquine and its metabolite, desethylchloroquine, is the disruption of heme detoxification within the parasite's digestive vacuole.[1][2][3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[3] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[2][3]
Both CQ and DECQ are weak bases that accumulate to high concentrations in the acidic environment of the digestive vacuole.[2] Here, they bind to heme and inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[2] The resulting buildup of toxic free heme leads to oxidative damage and parasite death.
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[3][4][5] This mutated transporter is located on the digestive vacuole membrane and actively effluxes the drug, reducing its accumulation at the target site and thereby diminishing its efficacy.[3][4][6]
Diagram: Mechanism of Action and Resistance of Desethylchloroquine (DECQ)
Caption: DECQ accumulates in the parasite's vacuole, inhibiting hemozoin formation. Resistance involves efflux via mutant PfCRT.
Comparative Performance in Resistant Cell Lines
Experimental data consistently shows that chloroquine resistance is linked to reduced intracellular drug concentrations. Studies comparing CQ-sensitive and CQ-resistant strains of P. falciparum demonstrate that resistant parasites accumulate significantly less drug. This holds true for both chloroquine and its primary metabolite, desethylchloroquine.
Table 1: In Vitro Activity and Accumulation of Chloroquine (CQ) and Desethylchloroquine (DECQ) in P. falciparum Strains
| Parameter | Drug | CQ-Sensitive Strain (e.g., 3D7, GC03) | CQ-Resistant Strain (e.g., K1, Dd2) | Reference(s) |
| IC₅₀ (nM) | CQ | 10 - 30 | 100 - 400+ | [1][7] |
| DECQ | Similar or slightly higher than CQ | Significantly higher, mirrors CQ resistance | [8] | |
| Drug Accumulation | CQ | High | Low (due to rapid efflux) | [5][6] |
| DECQ | High | Low | [9] | |
| Blood Cell Concentration | CQ | High (e.g., 1.51 µg/mL) | Low (e.g., 0.46 µg/mL) | |
| Reversal of Resistance | CQ | N/A | Yes (with agents like Verapamil) | [6][10] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values can vary based on the specific parasite strain and assay conditions.
The data indicates that the same mechanism conferring resistance to CQ—reduced accumulation via an efflux pump—also confers resistance to DECQ.[6] The ability of agents like verapamil, a known PfCRT inhibitor, to reverse chloroquine resistance further validates this mechanism.[6][10]
Comparison with Alternative Antimalarials
To provide context for DECQ's performance, it is useful to compare its mechanism and susceptibility profile with other major classes of antimalarial drugs, especially in resistant strains.
Table 2: Comparison of Antimalarial Drug Classes
| Drug Class | Example(s) | Primary Mechanism of Action | Efficacy against CQ-Resistant Strains | Mechanism of Resistance |
| Quinolines | Chloroquine, DECQ | Inhibition of heme polymerization in the digestive vacuole.[2] | Low | Mutations in PfCRT leading to drug efflux.[4][5] |
| Artemisinins | Artemisinin, Dihydroartemisinin | Activated by heme-iron, generating free radicals that cause widespread damage to parasite proteins.[11][12][13] | High | Mutations in the Kelch13 (K13) protein, leading to reduced drug activation and enhanced stress responses.[14] |
| Antifolates | Pyrimethamine, Proguanil | Inhibit dihydrofolate reductase (DHFR), blocking the synthesis of nucleic acid precursors essential for DNA synthesis.[15][16][17] | Low (widespread resistance) | Point mutations in the DHFR enzyme, reducing drug binding affinity.[18] |
| Hydroxynaphthoquinones | Atovaquone | Inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc₁ complex.[19][20] | High (often used in combination) | Point mutations in the cytochrome b gene.[19][21] |
Diagram: Cellular Targets of Different Antimalarial Classes
Caption: Different antimalarial classes have distinct cellular targets and mechanisms of action.
Key Experimental Protocols
Validating the mechanism of action and resistance requires robust and standardized in vitro assays. Below are methodologies for two fundamental experiments.
This cell-free assay measures the ability of a compound to directly inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[22]
Materials:
-
Hematin (dissolved in 0.2 M NaOH to 1 mM)
-
Glacial acetic acid solution (pH ~2.6)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Chloroquine diphosphate (positive control)
-
Solvent (negative control)
-
96-well microplate or microtubes
-
Plate reader (absorbance at 405 nm)
-
Centrifuge
Procedure:
-
In a microtube or well, add 100 µL of the 1 mM hematin solution.[23][24]
-
Add 50 µL of the test compound at various concentrations. Include positive and negative controls in separate wells.[23][24]
-
Initiate the polymerization reaction by adding 50 µL of the glacial acetic acid solution.[23][24]
-
Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.[23]
-
Centrifuge the tubes/plate at 8000 rpm for 10 minutes to pellet the formed β-hematin crystals.[23]
-
Carefully remove and discard the supernatant.
-
Wash the pellet three times with 200 µL of DMSO to remove any unreacted heme. Centrifuge after each wash.[23]
-
Dissolve the final pellet (β-hematin) in 200 µL of 0.1 M NaOH.[23]
-
Transfer 100 µL of the dissolved solution to a new 96-well plate and measure the absorbance at 405 nm.[23]
-
Data Analysis: Calculate the percentage of inhibition compared to the negative control. Determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of heme polymerization.
This cell-based assay is a gold standard for determining the IC₅₀ of antimalarial drugs by measuring the inhibition of parasite DNA synthesis.[25]
Materials:
-
Synchronized, asexual-stage P. falciparum cultures (e.g., ring-stage)
-
Human erythrocytes (O+) and complete culture medium (RPMI 1640, etc.)
-
Test compounds serially diluted in culture medium
-
[³H]-hypoxanthine (radiolabel)
-
96-well culture plates
-
Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Procedure:
-
Prepare a parasite culture with an initial parasitemia of 0.1-1.0% at a 1.5% hematocrit.[25]
-
Add serially diluted test compounds to a 96-well plate. Include drug-free wells as controls.
-
Add the parasite culture to each well and incubate for 24 hours at 37°C in the specified gas mixture.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.[25]
-
After the total incubation period (42-48 hours), harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of growth inhibition (relative to the drug-free control) against the drug concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Diagram: Workflow for In Vitro Drug Susceptibility Assay
Caption: Standard workflow for determining the IC₅₀ of antimalarials using a radioisotopic assay.
Conclusion
The validation of Desethylchloroquine diphosphate's mechanism of action in resistant cell lines confirms that it operates similarly to its parent compound, chloroquine. Its efficacy is primarily dictated by its ability to accumulate in the parasite's digestive vacuole and inhibit hemozoin formation. The key mechanism of resistance—efflux mediated by mutant PfCRT—is equally effective against both CQ and DECQ. While DECQ remains a potent antimalarial against sensitive strains, its utility against CQ-resistant P. falciparum is limited. This underscores the importance of developing novel antimalarials with different mechanisms of action to combat the global challenge of drug resistance. The experimental protocols and comparative data provided herein serve as a foundational resource for researchers working towards this goal.
References
- 1. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating Mechanisms of Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Efflux of chloroquine from Plasmodium falciparum: mechanism of chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentrations of chloroquine and desethylchloroquine in capillary blood dried on filter paper during and after treatment of Tanzanian children infected with Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurjihdocuments.org [aurjihdocuments.org]
- 10. escholarship.org [escholarship.org]
- 11. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. malariaworld.org [malariaworld.org]
- 14. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
- 22. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
- 24. 2.5. In Vitro Heme Polymerization Inhibitory Activity Assay [bio-protocol.org]
- 25. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
Safety Operating Guide
Proper Disposal of Desethyl Chloroquine Diphosphate: A Step-by-Step Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Desethyl Chloroquine Diphosphate, ensuring laboratory safety and environmental protection.
This compound, a major metabolite of chloroquine, requires careful handling and disposal due to its potential hazards.[1] This document provides a comprehensive, step-by-step procedure for its proper disposal, adhering to general laboratory safety protocols and hazardous waste regulations. The information is intended to provide immediate, essential safety and logistical guidance.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
1. Waste Identification and Classification:
-
Hazardous Nature: Desethyl chloroquine is classified as harmful if swallowed (Acute toxicity - oral 4). Therefore, it must be treated as hazardous chemical waste.
-
Regulatory Compliance: Disposal must comply with all applicable federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
2. Preparing for Disposal:
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, leak-proof container. The container should be compatible with the chemical.
-
For grossly contaminated items such as weighing boats or filter paper, place them in the same designated solid waste container.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions containing this compound must be collected as hazardous liquid waste.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react violently or produce toxic gases.[7]
-
-
Contaminated Sharps:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[8]
-
3. Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific concentration and quantity.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area should be at or near the point of generation and away from incompatible chemicals.[9] Ensure the container is kept closed except when adding waste.[4][7]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[9]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: An empty container that held an acute hazardous waste must be triple rinsed with a suitable solvent (such as water, if appropriate for the formulation) before it can be disposed of as non-hazardous waste.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
Defacing Labels: Before disposing of the rinsed container, all chemical labels must be defaced or removed to prevent accidental misuse.[4]
Quantitative Data Summary
For laboratories accumulating hazardous waste, it is crucial to be aware of accumulation limits, which can vary by jurisdiction. Below are general guidelines often followed in research settings.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [9] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Maximum Laboratory Accumulation (General) | 25 gallons (total chemical waste) | [8] |
| Container Removal from SAA | Within 3 days of being full | [7] |
| Partially Filled Container Storage in SAA | Up to 1 year | [7] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps.
References
- 1. glpbio.com [glpbio.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. esirius.uwo.ca [esirius.uwo.ca]
- 4. vumc.org [vumc.org]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Desethyl chloroquine diphosphate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desethyl chloroquine diphosphate. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face | Safety Glasses/Goggles | Must be ANSI Z87.1 compliant with side shields to protect against splashes. A face shield should be worn in addition to goggles when there is a significant splash risk. |
| Hand | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended for extended handling periods. Gloves must be inspected before use and changed immediately if contaminated. |
| Body | Lab Coat | A full-length, buttoned lab coat is mandatory to protect skin and personal clothing from contamination. Fire-resistant lab coats are recommended if working with flammable materials. |
| Respiratory | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when working with the powdered form of the compound or when adequate ventilation cannot be guaranteed to prevent inhalation of dust. |
| Foot | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Ensure that a properly functioning chemical fume hood is used for all weighing and reconstitution procedures to minimize inhalation exposure.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
-
Handling the Compound :
-
Before handling, put on all required PPE as detailed in the table above.
-
When weighing the solid compound, do so within a chemical fume hood to control dust.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools if the compound is being used in an environment with flammable solvents.[2]
-
Handle in a well-ventilated place and avoid contact with skin and eyes.[2]
-
-
Accidental Exposure and Spills :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
-
Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated materials is critical to prevent environmental contamination.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
This compound waste is considered hazardous chemical waste.
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.
-
-
Container Decontamination :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After decontamination, containers can be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[2]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
